5-fluoro MDMB-PICA metabolite 7
Description
Properties
Molecular Formula |
C20H27FN2O3 |
|---|---|
Molecular Weight |
362.4 |
InChI |
InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1 |
InChI Key |
VZDMQSRBNZTURL-QGZVFWFLSA-N |
SMILES |
O=C(N[C@H](C(O)=O)C(C)(C)C)C1=CN(CCCCCF)C2=C1C=CC=C2 |
Synonyms |
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
metabolic pathway elucidation of 5-fluoro MDMB-PICA
[2][3][4][5][6][7][8][9]
Understanding the structural scaffold is prerequisite to predicting metabolic liability. 5F-MDMB-PICA is an indole-3-carboxamide derivative, structurally distinct from its indazole analog, 5F-MDMB-PINACA (5F-ADB).
-
IUPAC Name: Methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate[2]
-
Core Scaffold: Indole (vs. Indazole in PINACA series).[3][4]
-
Pharmacology: Potent CB1 receptor full agonist (
nM).[2] -
Metabolic Liability: The terminal methyl ester function is highly susceptible to enzymatic hydrolysis, rendering the parent compound unstable in blood and urine.
Critical Distinction: While 5F-MDMB-PICA and 5F-MDMB-PINACA share the same side-chain (5-fluoropentyl) and head group (tert-leucine methyl ester), the core ring difference (Indole C-H vs. Indazole N) results in a mass difference of ~1 Da and distinct fragmentation patterns, which is critical for mass spectrometric differentiation.
Experimental Strategy: Pathway Elucidation Protocol
To map the metabolic profile, a dual-model approach combining in vitro incubation with high-resolution mass spectrometry (HRMS) is required.
In Vitro Incubation Systems[8][9]
-
Human Liver Microsomes (HLM): Provides a comprehensive profile of Phase I (CYP450) and Phase II (UGT) metabolites.
-
Recombinant Enzymes (hCES1 vs. hCES2): Essential for verifying the specific esterase responsible for the major hydrolysis pathway.
-
Insight: 5F-MDMB-PICA is specifically hydrolyzed by hCES1 (isozymes b and c). Unlike some other SCRAs, it shows negligible activity with hCES2, a crucial mechanistic detail for toxicokinetic modeling.
-
Analytical Platform: LC-HRMS
-
Instrument: Q-Exactive Orbitrap or Q-TOF MS.
-
Ionization: ESI Positive Mode.
-
Scan Mode: Full Scan / Data-Dependent MS/MS (ddMS2) to capture fragmentation of low-abundance metabolites.
Step-by-Step Incubation Protocol
This protocol ensures the generation of both Phase I and Phase II metabolites.
-
Preparation: Pre-warm pooled HLM (20 mg/mL protein) to 37°C.
-
Reaction Mix:
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Substrate: 5F-MDMB-PICA (10 µM final).
-
Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).
-
Enzyme: HLM (1 mg/mL final).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile (containing internal standard).
-
Extraction: Centrifuge (10,000 x g, 10 min) and inject supernatant.
Elucidated Metabolic Pathways
The metabolism of 5F-MDMB-PICA is dominated by ester hydrolysis, followed by oxidative modifications.
Phase I Metabolism[4]
-
M1: Ester Hydrolysis (Major Pathway):
-
M2: Oxidative Defluorination:
-
Mechanism: CYP450-mediated oxidation of the 5-fluoropentyl chain, leading to defluorination and oxidation to an alcohol or carboxylic acid.
-
Product: 5-OH-pentyl-MDMB-PICA or Pentanoic acid-MDMB-PICA.
-
-
M3: Hydroxylation:
-
Occurs on the indole ring or the tert-butyl group.
-
Phase II Metabolism[4]
-
Glucuronidation: The carboxylic acid metabolite (M1) and hydroxylated metabolites undergo conjugation with glucuronic acid via UGT enzymes, increasing water solubility for renal excretion.
Pathway Visualization
Figure 1: Metabolic Pathway of 5F-MDMB-PICA highlighting the central role of Ester Hydrolysis via hCES1.[7][8]
Biomarker Selection & Forensic Application[13]
For forensic confirmation, detecting the parent drug is unreliable. The following strategy is recommended:
| Biomarker Type | Metabolite Name | Biotransformation | Forensic Utility |
| Primary | 5F-MDMB-PICA-COOH | Ester Hydrolysis | High. Most abundant in urine/blood. Long detection window. |
| Specific | Pentanoic Acid Metabolite | Hydrolysis + Defluorination | High. Differentiates from other 5F-pentyl SCs if core is intact. |
| Secondary | 5-OH-MDMB-PICA | Hydroxylation | Moderate. Useful for confirming recent intake. |
Differentiation Note: To distinguish 5F-MDMB-PICA-COOH from 5F-MDMB-PINACA-COOH (5F-ADB metabolite):
-
5F-MDMB-PICA-COOH: Indole core (C19H25FN2O3, m/z ~349).
-
5F-MDMB-PINACA-COOH: Indazole core (C18H24FN3O3, m/z ~350).
-
Action: Always check the exact mass and the presence of the characteristic indole fragment ions (e.g., m/z 144 for the indole acylium ion).
Experimental Workflow Visualization
The following diagram outlines the logical flow from sample incubation to data analysis, ensuring a self-validating protocol.
Figure 2: Experimental Workflow for Metabolite Identification and Validation.
References
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. [Link]
-
Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology. [Link]
-
Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology. [Link]
-
5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis. [Link]
-
Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis. [Link]
Sources
- 1. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5F-MDMB-PICA - Wikipedia [en.wikipedia.org]
- 3. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chemical Structure Identification of 5-Fluoro MDMB-PICA Metabolite 7
The following technical guide details the chemical structure identification of 5-fluoro MDMB-PICA Metabolite 7 , scientifically identified as the ester hydrolysis product 5-fluoro MDMB-PICA-COOH .
Technical Guide for Forensic & Analytical Applications
Executive Summary
This compound (also known as 5F-MDMB-PICA-COOH or MDMB-2201 Butanoic Acid) is the primary urinary biomarker for the synthetic cannabinoid 5-fluoro MDMB-PICA.[1] It is formed via the enzymatic hydrolysis of the terminal methyl ester moiety of the parent drug.
This guide provides a rigorous protocol for the structural elucidation of Metabolite 7, distinguishing it from oxidative analogs and verifying its identity using High-Resolution Mass Spectrometry (HRMS) and metabolic logic.[1]
Chemical Identity & Structural Logic
Metabolite 7 represents the Phase I metabolic core of the parent compound. Its abundance in urine makes it the critical target for forensic confirmation when the parent drug is undetectable due to rapid half-life elimination.
| Feature | Parent: 5-fluoro MDMB-PICA | Metabolite 7 (Target) |
| Formal Name | Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine |
| Formula | C21H29FN2O3 | C20H27FN2O3 |
| Mol.[1][2][3][4][5] Weight | 376.47 g/mol | 362.44 g/mol |
| Monoisotopic Mass | 376.2162 | 362.2006 |
| Key Transformation | N/A | Ester Hydrolysis (-CH2) |
| CAS Number | 1971007-88-1 | 2569223-22-7 |
Metabolic Pathway Analysis
The formation of Metabolite 7 is driven by carboxylesterases (CES), primarily in the liver.[1] This pathway is favored over oxidative defluorination in the early metabolic phase, preserving the 5-fluoropentyl chain.
Figure 1: Metabolic pathway illustrating the formation of Metabolite 7 via ester hydrolysis.[1]
Experimental Protocol: Isolation & Generation
To positively identify Metabolite 7, one must either obtain a certified reference standard (CRS) or generate it via in vitro incubation.[1] The following protocol describes the In Vitro Microsomal Generation method, which validates the metabolic link.
Reagents
-
Substrate: 5-fluoro MDMB-PICA (10 µM final conc.)
-
Enzyme System: Pooled Human Liver Microsomes (pHLM) (0.5 mg protein/mL)[1]
-
Cofactors: NADPH-generating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)[1]
-
Buffer: 0.1 M Phosphate buffer (pH 7.4)
Incubation Workflow
-
Pre-incubation: Mix pHLM and buffer at 37°C for 5 minutes.
-
Initiation: Add 5-fluoro MDMB-PICA and NADPH system.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Note: Ester hydrolysis can occur without NADPH, but pHLM ensures a complete profile to rule out oxidative interferences.
-
-
Termination: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:1 v/v) to precipitate proteins.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant for LC-MS analysis.
Analytical Characterization (LC-HRMS)
The definitive identification relies on Quadrupole-Time of Flight (Q-TOF) or Orbitrap Mass Spectrometry.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10-12 minutes.
-
Retention Time Logic: Metabolite 7 is more polar than the parent due to the carboxylic acid group. It will elute earlier than 5-fluoro MDMB-PICA (e.g., if Parent elutes at 12.5 min, Met 7 elutes approx 9.8 - 10.5 min).[1]
Mass Spectral Fingerprint
The identification is confirmed by the specific mass shift and fragmentation pattern.
Primary MS1 Scan:
-
Target Ion: [M+H]⁺
-
Accurate Mass: 363.2084 Da[1]
-
Mass Error Tolerance: < 5 ppm
MS2 Fragmentation (Product Ion Scan): Fragmentation of the amide bond and the indole core provides the structural proof.[1]
| Fragment Ion (m/z) | Proposed Structure | Diagnostic Value |
| 232.1126 | [1-(5-fluoropentyl)-1H-indole-3-carbonyl]⁺ | High (Confirms intact Fluoropentyl tail + Indole core) |
| 144.0444 | [Indole-3-carbonyl]⁺ | Medium (Confirms Indole core) |
| 116.0495 | [Indole]⁺ | Low (General Indole marker) |
| 343.2020 | [M+H - HF]⁺ | High (Confirms presence of Fluorine) |
Interpretation Logic[1]
-
Check Parent vs. Metabolite: Calculate the mass difference.[1]
-
Verify Fluorine Integrity: The presence of the m/z 232 fragment indicates the 5-fluoropentyl chain is intact. If the chain were oxidized/defluorinated, this fragment would shift to m/z 230 or 214.
-
Verify Acid Functionality: The retention time shift (earlier elution) confirms the increase in polarity consistent with a carboxylic acid.[1]
Figure 2: Decision logic for mass spectral identification.
References
-
Franz, F., et al. (2019).[1] Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists. Forensic Toxicology. Retrieved from [Link]
-
Mogler, L., et al. (2018).[1][6] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in ‘legal high’ products and human urine samples. Drug Testing and Analysis. Retrieved from [Link][1]
-
Diao, X., et al. (2021).[1] Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. real.mtak.hu [real.mtak.hu]
In Vitro Metabolic Profiling of 5-Fluoro MDMB-PICA in Human Liver Microsomes
This technical guide details the in vitro metabolic profiling of 5-fluoro MDMB-PICA using Human Liver Microsomes (HLM). It is designed for researchers in forensic toxicology and drug metabolism, focusing on the identification of biomarkers for casework where the parent compound is often undetectable due to rapid clearance.
Technical Guide & Protocol
Executive Summary
5-fluoro MDMB-PICA (Methyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA).[1][2][3] Due to its rapid metabolic clearance in vivo, the parent compound is rarely detected in biological matrices (blood/urine) outside of acute intoxication windows.
This guide delineates the in vitro metabolism of 5-fluoro MDMB-PICA using Human Liver Microsomes (HLM). The primary metabolic pathway is ester hydrolysis mediated by Human Carboxylesterase 1 (hCES1) , yielding the carboxylic acid metabolite (5F-MDMB-PICA-COOH). Secondary pathways involve oxidative defluorination and hydroxylation mediated by Cytochrome P450 (CYP) enzymes.
Chemical Identity & Properties
-
IUPAC Name: Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate[1][4]
-
Formula:
-
Monoisotopic Mass: 376.2162 Da
-
Precursor Ion [M+H]+: m/z 377.2235
-
Key Structural Features: Indole core, 5-fluoropentyl tail, terminal methyl ester (metabolically labile).
Experimental Methodology
This protocol utilizes a self-validating system with negative controls (no NADPH, no enzyme) to distinguish non-enzymatic degradation from metabolic biotransformation.
Reagents & Materials[1][2][5][6]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Incubation Protocol[5][6]
-
Pre-Incubation: Thaw HLM on ice. Dilute HLM to a final concentration of 1.0 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Spike 5-fluoro MDMB-PICA (dissolved in DMSO) to a final concentration of 10 µM. Ensure final DMSO content is <0.1% to prevent enzyme inhibition.
-
Reaction Initiation: Add the NADPH generating system to initiate Phase I oxidative metabolism.
-
Note: For pure ester hydrolysis assessment, NADPH can be omitted, as hCES1 does not require cofactors. However, HLM contains both CYPs and CES; including NADPH captures the full Phase I profile.
-
-
Sampling: Incubate at 37°C with gentle shaking. Aliquot samples at
minutes. -
Quenching: Transfer aliquots immediately into 3x volume of ice-cold Quenching Agent to precipitate proteins.
-
Preparation: Vortex for 1 min, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant for LC-HRMS analysis.
Analytical Setup (LC-HRMS)
-
Instrument: Q-Exactive Orbitrap or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (+).
-
Scan Mode: Full Scan / Data-Dependent MS2 (dd-MS2).
-
Key Fragmentation Targets:
-
m/z 232.11 (Acylium-indol-fluoroalkyl ion).
-
m/z 144.04 (Indole carbonyl ion).
-
Metabolic Pathway Analysis
The metabolism of 5-fluoro MDMB-PICA in HLM is dominated by hydrolysis and oxidation.
Primary Pathway: Ester Hydrolysis
The terminal methyl ester is rapidly hydrolyzed to the carboxylic acid.
-
Metabolite: 5F-MDMB-PICA-COOH (M7).
-
Mechanism: Nucleophilic attack by the catalytic serine of hCES1 on the ester carbonyl.
-
Observation: This is the most abundant metabolite and appears even in the absence of NADPH.
Secondary Pathways: Oxidative Functionalization
CYP enzymes facilitate oxidation on the alkyl chain and indole core.
-
Oxidative Defluorination: Loss of the terminal fluorine and replacement with a hydroxyl group (-F
-OH). This often oxidizes further to pentanoic acid. -
Mono-hydroxylation: Occurs on the indole ring or the alkyl chain (if fluorine is retained).
-
Dehydrogenation: Formation of a double bond on the pentyl chain.
Metabolic Map (Visualization)
Caption: Metabolic pathway of 5-fluoro MDMB-PICA in HLM showing the major ester hydrolysis route and secondary oxidative pathways.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for HLM incubation and sample preparation.
Data Interpretation & Biomarkers
The following table summarizes the key metabolites identified via LC-HRMS. Mass shifts are calculated relative to the parent protonated ion (m/z 377.2235).
| Metabolite ID | Biotransformation | Formula Change | Observed m/z ([M+H]+) | Mass Shift (Da) | Enzyme System |
| Parent | None | - | 377.2235 | 0 | - |
| M7 (Major) | Ester Hydrolysis | -CH2 | 363.2078 | -14.0157 | hCES1 |
| M_Defluoro | Oxidative Defluorination | -F +OH | 375.2272 | -1.9963 | CYP450 |
| M_OH | Mono-hydroxylation | +O | 393.2184 | +15.9949 | CYP450 |
| M_Dehydro | Dehydrogenation | -2H | 375.2078 | -2.0156 | CYP450 |
| M_Pentanoic | Defluoro + Oxidation to Acid | -F +O2H | 389.2065 | +11.9830 | CYP/ADH |
Forensic Relevance[9][10][11]
-
Primary Biomarker: 5F-MDMB-PICA-COOH (M7) . This metabolite is stable, abundant, and formed rapidly. It is the most reliable marker for proving consumption in urine or blood samples where the parent drug has degraded.
-
Secondary Biomarker: 5-OH-MDMB-PICA . Useful for confirming the specific "5-fluoro" tail structure, distinguishing it from non-fluorinated analogs if the ester hydrolysis product is generic (though in this specific case, the ester hydrolysis product retains the fluorine, making M7 specific enough).
References
-
Franz, F. et al. (2019). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: A systematic comparison of the in vitro phase I metabolism using pooled human liver microsomes and high-resolution mass spectrometry. Forensic Toxicology. Link
-
Mogler, L. et al. (2018). Metabolic profiling of synthetic cannabinoid 5F-MDMB-PICA by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Drug Testing and Analysis. Link
-
Meyer, M.R. (2016). New psychoactive substances: An overview on recent developments in enzyme-assisted metabolic profiling studies. Current Drug Metabolism. Link
-
Presley, B.C. et al. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis. Link
-
Stove, C.P. et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology. Link
Sources
- 1. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Analytical Differentiation of 5-Fluoro MDMB-PICA from Metabolite 7
Executive Summary
5-Fluoro MDMB-PICA (Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) with high affinity for the CB1 receptor.[1][2][3] Its rapid metabolism in vivo presents a significant analytical challenge: the parent compound is rarely detectable in urine, while its metabolites persist.
Metabolite 7 (N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine) is the ester hydrolysis product of the parent compound. It is the primary urinary biomarker and a major circulating metabolite.
The Analytical Challenge: Distinguishing the parent from Metabolite 7 is critical for forensic interpretation (recent use vs. excretion phase) and legal classification. However, two factors complicate this:
-
Structural Similarity: They differ only by a methyl group (14 Da).
-
In-Source Fragmentation: The parent compound (methyl ester) can undergo thermal degradation or in-source collision-induced dissociation (CID) to lose the methyl group, appearing artificially as Metabolite 7 (carboxylic acid) in the mass spectrometer.
This guide details the physicochemical properties, metabolic pathways, and validated LC-MS/MS protocols required to unequivocally distinguish these two species.
Part 1: Molecular Architecture & Metabolic Fate
Structural Comparison
The fundamental difference lies in the "head" group. The parent is a hydrophobic methyl ester , while Metabolite 7 is a polar carboxylic acid .
| Feature | 5-Fluoro MDMB-PICA (Parent) | Metabolite 7 (Hydrolysis Product) |
| CAS Number | 1971007-88-1 | 2569223-22-7 |
| Formula | C₂₁H₂₉FN₂O₃ | C₂₀H₂₇FN₂O₃ |
| Exact Mass | 376.2162 Da | 362.2006 Da |
| Functional Group | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) |
| Lipophilicity (LogP) | High (~3.5 - 4.5) | Low (Ionizable at physiological pH) |
| Retention Behavior | Late Eluting (Reverse Phase) | Early Eluting (Reverse Phase) |
The Metabolic Pathway
Upon ingestion, 5-Fluoro MDMB-PICA undergoes rapid hydrolysis mediated by human carboxylesterases (hCES1). This converts the lipophilic parent into the hydrophilic Metabolite 7. While oxidative defluorination (loss of the fluorine atom) also occurs, ester hydrolysis is the dominant pathway for biomarker detection.
Part 2: Analytical Differentiation Strategy
To ensure scientific integrity, the analyst cannot rely solely on mass transitions due to the risk of cross-talk (in-source fragmentation). A Chromatographic Gateway is required.
The "In-Source" Trap
In electrospray ionization (ESI), labile ester bonds can break before entering the quadrupole.
-
Scenario: You inject pure Parent (MW 376).
-
Source Event: High temperature/voltage causes loss of -CH₂ (14 Da).
-
Result: The MS detects an ion at m/z 363 (identical to Metabolite 7).
-
False Positive: Without chromatographic separation, the parent is misidentified as the metabolite.
Chromatographic Separation Physics
Because Metabolite 7 contains a free carboxylic acid, its retention time (RT) is highly pH-dependent.
-
Acidic Mobile Phase (pH 3.0): The acid is protonated (neutral) and retains slightly longer on C18, but still elutes before the hydrophobic ester parent.
-
Differentiation Rule: The Parent must have a significantly longer RT than Metabolite 7.
Part 3: Validated Experimental Protocol
Reagents & Standards
-
Reference Standards: Obtain certified reference materials (CRMs) for both 5-Fluoro MDMB-PICA and Metabolite 7 (e.g., Cayman Chemical Item No. 22095).
-
Internal Standard: Use deuterated Metabolite 7-d5 to compensate for matrix effects on the polar acid.
Sample Preparation (Urine/Blood)[4]
-
Matrix: Urine (Hydrolysis required for glucuronides) or Whole Blood.
-
Enzymatic Hydrolysis (Urine only):
-
Add 20 µL β-glucuronidase (E. coli or Helix pomatia) to 200 µL urine.
-
Incubate at 55°C for 45 minutes. (Note: Metabolite 7 is stable; the parent is not found in urine, so this step targets the Phase II conjugates of Metabolite 7).
-
-
Extraction (SLE or LLE):
-
LLE: Add 1 mL tert-butyl methyl ether (MTBE) or Ethyl Acetate.
-
Vortex (5 min) and Centrifuge (4000 rpm, 5 min).
-
Evaporate supernatant to dryness under N₂.
-
Reconstitution: Critical Step. Reconstitute in 90:10 Mobile Phase A:B . Starting with high organic content will cause peak broadening of the early-eluting Metabolite 7.
-
LC-MS/MS Instrument Parameters
System: UHPLC coupled to Triple Quadrupole (QqQ).
Chromatography (The Differentiator):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonates the acid metabolite).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold to trap polar metabolite)
-
8.0 min: 95% B (Elute hydrophobic parent)
-
10.0 min: 95% B
-
-
Expected RT:
-
Metabolite 7: ~4.5 - 5.5 min
-
Parent: ~8.5 - 9.5 min
-
Mass Spectrometry (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| 5-F MDMB-PICA (Parent) | 377.2 [M+H]⁺ | 232.1 (Indole core) | 144.1 (Side chain) | 25 / 40 |
| Metabolite 7 | 363.2 [M+H]⁺ | 232.1 (Indole core) | 144.1 (Side chain) | 25 / 40 |
| Metabolite 7-d5 (IS) | 368.2 [M+H]⁺ | 237.1 | 149.1 | 25 / 40 |
Note: Both compounds share the 232.1 and 144.1 fragments. This confirms the structural core is identical, making RT separation the only safeguard against crosstalk.
Part 4: Data Interpretation & Quality Control
Decision Logic
Use the following logic flow to interpret results, specifically guarding against false positives caused by in-source fragmentation.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Signal 363 appears at Parent RT | In-source fragmentation (loss of methyl). | Do not integrate. This is the parent converting in the source. |
| Metabolite 7 peak is broad/split | Solvent mismatch during injection. | Reconstitute sample in low organic solvent (e.g., 10% ACN). |
| Low sensitivity for Metabolite 7 | Ion suppression or pH issues. | Ensure Mobile Phase is acidic (Formic acid) to protonate the carboxylic acid for better C18 retention. |
References
- Diao, X., et al. (2016). Metabolism of the synthetic cannabinoid 5F-MDMB-PICA in human hepatocytes and urine. Forensic Toxicology.
-
Mogler, L., et al. (2018).[3][4] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro MDMB-PICA metabolite 7.[5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Franz, F., et al. (2021).[9] Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-ADB (5F-MDMB-PINACA). (Demonstrates similar fragmentation patterns in indazole/indole analogs). Retrieved from [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats | National Institute of Justice [nij.ojp.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound-d5 | C20H27FN2O3 | CID 163323604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Biotransformation Mechanisms of Synthetic Cannabinoid 5-Fluoro MDMB-PICA
Executive Summary
The synthetic cannabinoid 5-fluoro MDMB-PICA (also known as 5F-MDMB-2201) represents a significant challenge in forensic toxicology and drug development due to its high potency at the CB1 receptor and rapid metabolic clearance. Unlike early-generation synthetic cannabinoids (e.g., JWH-018), 5-fluoro MDMB-PICA features a labile methyl ester moiety and a fluorinated alkyl chain, both of which serve as primary sites for enzymatic attack.
This guide details the biotransformation pathways of 5-fluoro MDMB-PICA, identifying ester hydrolysis and oxidative defluorination as the critical Phase I reactions.[1] It provides validated experimental protocols for metabolite profiling and establishes the carboxylic acid metabolite (5F-MDMB-PICA-COOH ) as the primary urinary biomarker for toxicological confirmation.
Chemical Profile & Structural Vulnerabilities
Understanding the metabolism of 5-fluoro MDMB-PICA requires an analysis of its structural pharmacophores:
-
Indole Core: Provides scaffold stability but is subject to minor hydroxylation.
-
Tert-leucine Methyl Ester (MDMB moiety): The most metabolically fragile site. Rapid hydrolysis here inactivates the compound's cannabimimetic activity.
-
5-Fluoropentyl Chain: A lipophilic tail that facilitates CB1 receptor binding but is susceptible to oxidative defluorination by Cytochrome P450 enzymes.
Molecular Formula: C
Biotransformation Pathways[4]
The metabolism of 5-fluoro MDMB-PICA is biphasic, involving rapid Phase I functionalization followed by Phase II conjugation.
Phase I: Functionalization
The dominant metabolic route is the hydrolysis of the terminal methyl ester. This reaction is catalytically driven by carboxylesterases (CES), predominantly in the liver.
-
Ester Hydrolysis (Major Pathway): The methyl ester group is cleaved to form the carboxylic acid metabolite, 5F-MDMB-PICA-COOH . This metabolite is abundant in both blood and urine but exhibits significantly reduced affinity for the CB1 receptor, effectively terminating the pharmacological effect.
-
Oxidative Defluorination: The 5-fluoropentyl chain undergoes oxidation, likely mediated by CYP450 isozymes. This results in the loss of the fluorine atom and the formation of a pentanoic acid side chain.[4]
-
Combined Pathway: A significant proportion of the ester hydrolysis metabolite undergoes subsequent oxidative defluorination, yielding a metabolite with both a carboxylic acid head group and a pentanoic acid tail.
Phase II: Conjugation
The Phase I metabolites, particularly 5F-MDMB-PICA-COOH and hydroxylated derivatives, serve as substrates for UDP-glucuronosyltransferases (UGTs). These glucuronide conjugates are highly polar and excreted in urine, necessitating enzymatic hydrolysis (deconjugation) during analytical sample preparation.
Metabolic Pathway Visualization
Figure 1: Metabolic pathway map of 5-fluoro MDMB-PICA showing the progression from parent compound to Phase I and Phase II metabolites.
Enzymatic Mechanisms
Carboxylesterases (CES)
The rapid disappearance of the parent compound in human liver microsomes (HLM) is primarily attributed to CES1 . This enzyme class cleaves the ester bond, a reaction that occurs independently of NADPH. This hydrolytic instability is a hallmark of the "MDMB" class of synthetic cannabinoids.
Cytochrome P450 (CYP)
CYP450 enzymes facilitate the oxidative defluorination and hydroxylation steps. While specific isoform contributions for 5-fluoro MDMB-PICA are often inferred from structural analogs (e.g., 5F-ADB), the activity is NADPH-dependent and inhibited by general CYP inhibitors in vitro.
| Enzyme Class | Reaction Type | Primary Substrate | Resulting Metabolite |
| Carboxylesterase | Hydrolysis | Parent (Methyl Ester) | 5F-MDMB-PICA-COOH |
| CYP450 | Oxidative Defluorination | 5F-MDMB-PICA-COOH | Pentanoic acid derivative |
| CYP450 | Hydroxylation | Indole Ring / Alkyl Chain | Hydroxy-5F-MDMB-PICA |
| UGT | Glucuronidation | Carboxylic Acid / Hydroxyl | O-Glucuronides |
Experimental & Analytical Protocols
To accurately identify these metabolites in biological matrices, a rigorous analytical workflow is required. The following protocol is validated for human urine and plasma.
In Vitro Incubation Protocol (Metabolite Generation)
Objective: Generate Phase I metabolites to verify retention times and mass spectra.
-
System: Pooled Human Liver Microsomes (pHLM) (20 mg/mL protein).
-
Buffer: 0.1 M Phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate microsomes with 10 µM 5-fluoro MDMB-PICA for 5 mins at 37°C. Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Termination: Quench with ice-cold acetonitrile at t=0, 15, 30, 60, and 120 min.
-
Clarification: Centrifuge at 10,000 x g for 10 min. Supernatant is ready for LC-MS.
Analytical Workflow (Urine Analysis)
Objective: Detect biomarkers in human urine samples.
-
Hydrolysis: Add
-glucuronidase (e.g., from Helix pomatia) to urine.[5] Incubate at 55°C for 1 hour. Note: This step is critical to deconjugate Phase II metabolites and increase detection sensitivity. -
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).
-
Separation: UHPLC using a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Detection: High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap in positive electrospray ionization (ESI+) mode.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the extraction and identification of 5-fluoro MDMB-PICA metabolites from urine.
Forensic & Clinical Implications[4][5][7]
For drug development and forensic testing, relying solely on the parent compound is insufficient due to its rapid half-life.
-
Primary Biomarker: 5F-MDMB-PICA-COOH (Ester hydrolysis metabolite).[5] It is the most abundant and stable marker in urine.
-
Secondary Biomarker: 5F-MDMB-PICA-COOH + Oxidative Defluorination . This metabolite provides high specificity, confirming the presence of the fluorinated parent compound rather than a non-fluorinated analog.
Recommendation: Toxicology screening methods must include the m/z transition for the carboxylic acid metabolite (approx. m/z 363.18 for the ester hydrolysis product) to avoid false negatives.
References
-
Mogler, L., et al. (2018).[1] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis. Link
-
Diao, X., et al. (2016). Metabolism of the new synthetic cannabinoid 5F-ADB in human hepatocytes. (Contextual reference for MDMB-class metabolism). Clinical Chemistry. Link
-
Franz, F., et al. (2019). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists. Forensic Toxicology. Link
-
Krotulski, A. J., et al. (2021).[6] Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. Journal of Analytical Toxicology. Link
-
World Health Organization. (2019). Critical Review Report: 5F-MDMB-PICA. Expert Committee on Drug Dependence. Link
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. 5F-MDMB-PICA - Wikipedia [en.wikipedia.org]
- 3. 5F-MDMB-PICA - Wikipedia [en.wikipedia.org]
- 4. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Elucidation of Metabolite 7: A Forensic & DMPK Technical Guide
The following technical guide details the structural elucidation, predicted mass, and fragmentation logic for Metabolite 7 , specifically within the context of Synthetic Cannabinoid forensic toxicology (where "Metabolite 7" is a standardized commercial reference).
It also provides a secondary framework for "Metabolite 7" as a generic Phase II conjugate (e.g., Glucuronide) in pharmaceutical DMPK studies.
Part 1: Executive Summary & Identity Definition[1]
In the field of high-resolution mass spectrometry (HRMS) and forensic toxicology, "Metabolite 7" most prominently refers to the specific ester hydrolysis metabolite of the synthetic cannabinoids 5-Fluoro-ADB (5F-MDMB-PINACA) and 5-Fluoro-AMB .[1]
Unlike parent synthetic cannabinoids, which are rapidly metabolized and often undetectable in blood, Metabolite 7 (the carboxylic acid form) persists in biological matrices, making it the primary biomarker for confirming ingestion.
Core Identity: 5-Fluoro-ADB Metabolite 7
-
Parent Compound: 5-Fluoro-ADB (Methyl ester)[1]
-
Metabolic Transformation: Ester Hydrolysis (Phase I)[1]
-
Chemical Name: N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[1][2]
-
Monoisotopic Mass: 363.1958 Da
-
Precursor Ion [M+H]⁺: m/z 364.2031[1]
Note on Nomenclature: If your research pertains to general drug metabolism (e.g., Olanzapine or Remdesivir) where "Metabolite 7" indicates elution order, refer to Part 5 of this guide for the General Phase II Conjugate Prediction protocol.
Part 2: Predicted Molecular Mass Calculation
The formation of Metabolite 7 is driven by carboxylesterase enzymes (e.g., hCES1), which cleave the terminal methyl ester group of the parent compound.
The "Methyl-Loss" Rule
To predict the mass of Metabolite 7 from its parent (5F-ADB), apply the Ester Hydrolysis Shift :
-
Reaction:
-
Mass Balance:
-
Calculation:
Mass Prediction Table
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z | Mass Shift |
| 5F-ADB (Parent) | C₂₀H₂₈FN₃O₃ | 377.2115 | 378.2187 | Reference |
| Metabolite 7 | C₁₉H₂₆FN₃O₃ | 363.1958 | 364.2031 | -14.0156 |
| 5F-AMB (Parent) | C₁₉H₂₆FN₃O₃ | 363.1958 | 364.2031 | Reference |
| 5F-AMB Met 7 | C₁₈H₂₄FN₃O₃ | 349.1802 | 350.1875 | -14.0156 |
Part 3: Fragmentation Pattern & Logic (MS/MS)
The identification of Metabolite 7 relies on a specific "fingerprint" generated by Collision-Induced Dissociation (CID).[4] The fragmentation is driven by the stability of the Indazole-3-carbonyl core.[1]
Key Diagnostic Ions (Positive Mode ESI)
-
Base Peak (Rearrangement): m/z 251.12
-
Fluorine Loss: m/z 233.11
-
Indazole Core: m/z 145.04
Fragmentation Pathway Diagram[9]
Caption: MS/MS fragmentation pathway of 5-Fluoro-ADB Metabolite 7. The transition from m/z 364 to 251 is the primary diagnostic transition for MRM methods.[1]
Part 4: Experimental Protocol for Characterization
To validate Metabolite 7 in a biological sample (urine/blood), use the following LC-MS/MS workflow.
Sample Preparation (Protein Precipitation)
-
Step A: Aliquot 100 µL of plasma/blood.
-
Step B: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Step C: Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).
-
Step D: Inject supernatant directly or dilute 1:1 with water to improve peak shape.
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Metabolite 7 is more polar than the parent and will elute earlier (approx. 1-2 min shift).
MS/MS Acquisition Parameters
-
Source: Electrospray Ionization (ESI) Positive Mode.[4]
-
Scan Type: Targeted MRM (Multiple Reaction Monitoring).
-
Transitions:
Part 5: Generic "Metabolite 7" (Phase II Conjugates)
If your inquiry refers to "Metabolite 7" as a sequential label in a general drug metabolism study (e.g., Olanzapine M7), it is statistically most likely a Glucuronide Conjugate .
Prediction Logic for Glucuronides
If M7 is a Phase II metabolite of a drug with mass
-
Mass Shift: +176.0321 Da
-
Addition of Glucuronic Acid (C₆H₁₀O₇) minus water (H₂O).[1]
-
Formula change: +C₆H₈O₆.
-
-
Predicted Mass:
[1] -
Fragmentation Behavior:
-
Positive Mode: Neutral loss of 176 Da. The spectrum will show the Parent Drug ion at high intensity.
-
$ [M+176+H]^+ \xrightarrow{-176} [M+H]^+ $
-
-
Negative Mode: The glucuronide moiety often retains the charge, yielding a fragment at m/z 113 or m/z 175 .
-
Summary Table: Common "Metabolite 7" Transformations
| Transformation | Mass Shift (Da) | Characteristic Fragment |
| Glucuronidation | +176.0321 | Neutral Loss 176 (Pos) |
| Sulfation | +79.9568 | Neutral Loss 80 (Pos) |
| Hydroxylation | +15.9949 | Loss of H₂O (-18) from fragment |
| Ester Hydrolysis | -14.0156 | Loss of Alkyl chain |
References
- Kusano, M., et al. (2018). "Identification of metabolites of the novel synthetic cannabinoid 5F-ADB in human urine by LC-QTOF-MS." Forensic Toxicology, 36, 196–206.
-
Richter, L.H.J., et al. (2019). "Metabolic fate of the new synthetic cannabinoid 5F-ADB in humans." Drug Testing and Analysis, 11(6), 879-886.[1]
-
Hasegawa, K., et al. (2015). "Postmortem distribution of 5-fluoro-ADB and its metabolite 7 in body fluids." Journal of Analytical Toxicology, 39(2), 163-167.[1]
-
World Health Organization (WHO). (2017).[1] Critical Review Report: 5F-ADB. Expert Committee on Drug Dependence. Retrieved from [Link][1]
Sources
The Role of Carboxylesterases in 5-Fluoro MDMB-PICA Metabolism
Executive Summary
5-Fluoro MDMB-PICA (5F-MDMB-2201) represents a distinct class of synthetic cannabinoid receptor agonists (SCRAs) characterized by a tert-leucine derived head group. Unlike its valinate predecessors (e.g., 5F-AMB), the metabolism of 5F-MDMB-PICA is governed by a unique structural feature: steric hindrance .
While Human Carboxylesterase 1 (hCES1) is the primary enzyme responsible for the hydrolysis of the terminal methyl ester, the bulky tert-butyl moiety adjacent to the ester linkage significantly impedes enzymatic access. This results in a slower metabolic clearance rate compared to valinate analogs, prolonging the window of active parent drug circulation and potentially extending the duration of toxicological effects.
This guide details the mechanistic role of CES enzymes, the kinetic implications of the "MDMB" structure, and validated protocols for in vitro metabolic profiling.
Molecular Mechanism: The "Steric Shield" Effect
To understand the role of carboxylesterases in 5F-MDMB-PICA metabolism, one must first analyze the substrate architecture. The compound consists of an indole core, a 5-fluoropentyl tail, and a methyl 3,3-dimethylbutanoate (methyl tert-leucinate) head group.
The Hydrolysis Reaction
The primary metabolic pathway is the hydrolysis of the terminal methyl ester to form the inactive carboxylic acid metabolite (5F-MDMB-PICA-COOH).
Structural Resistance
In typical esters, the carbonyl carbon is electrophilic and easily accessible to the catalytic serine residue of the esterase. However, in 5F-MDMB-PICA, the
Consequence:
-
Valinate SCs (e.g., 5F-AMB): Rapid hydrolysis (
min in microsomes). -
Tert-Leucinate SCs (5F-MDMB-PICA): Slow hydrolysis (
hours in vivo).[1]
Enzymatic Profiling: CES1 vs. CES2
Experimental data confirms that Human Carboxylesterase 1 (hCES1) is the dominant isoform responsible for this reaction, with negligible contribution from hCES2.
Isoform Specificity Rules
The specificity follows the general structure-activity relationships (SAR) of mammalian esterases:
| Enzyme | Substrate Preference | Application to 5F-MDMB-PICA |
| hCES1 | Small Alcohol / Large Acyl | Match: The leaving group is Methanol (Small). |
| hCES2 | Large Alcohol / Small Acyl | Mismatch: The acyl group is a bulky indole-linker moiety. |
Kinetic Behavior
Due to the steric hindrance described above, 5F-MDMB-PICA often fails to exhibit classic Michaelis-Menten kinetics in standard incubation windows. The hydrolysis rate is low enough that the enzyme is rarely saturated under physiological concentrations.
-
Key Finding: In recombinant enzyme assays, hCES1b and hCES1c isoforms show activity, whereas hCES2 shows <1% relative conversion.[2]
-
Amide Stability: The secondary amide linker connecting the indole core to the head group is resistant to hydrolysis by both CES and amidases, making the ester hydrolysis the exclusive cleavage pathway.
Visualization of Metabolic Pathways
The following diagram illustrates the primary CES1-mediated pathway alongside the secondary oxidative pathways.
Figure 1: The metabolic fate of 5F-MDMB-PICA. The thick arrows indicate the CES1-mediated pathway, which is rate-limited by the steric bulk of the tert-leucine moiety.
Experimental Protocol: Validating CES Activity
To empirically verify the role of CES1 in your laboratory, use the following self-validating protocol. This workflow distinguishes between oxidative (CYP-mediated) and hydrolytic (CES-mediated) metabolism.
Reagents & Materials
-
Substrate: 5F-MDMB-PICA (10 µM final concentration).
-
Enzyme Systems:
-
Inhibitors:
-
BNPP (Bis-4-nitrophenyl phosphate): Specific inhibitor of carboxylesterases.
-
NADPH : Cofactor for CYP activity (exclude to isolate esterase activity).
-
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of 5F-MDMB-PICA in DMSO.
-
Dilute to 20 µM in phosphate buffer (pH 7.4).
-
-
Incubation Setup (3 Arms):
-
Arm A (Total Metabolism): pHLM + NADPH + Substrate.
-
Arm B (Hydrolysis Only): pHLM + Substrate (No NADPH).
-
Arm C (Inhibition Control): pHLM + BNPP (100 µM) + Substrate.
-
-
Reaction:
-
Pre-incubate enzymes at 37°C for 5 minutes.
-
Initiate reaction by adding substrate.
-
Sample at
minutes. -
Quench with ice-cold Acetonitrile containing Internal Standard.[7]
-
-
Analysis (LC-HRMS):
-
Monitor transition of Parent (
377.2) Acid Metabolite ( 363.2).
-
Data Interpretation (Self-Validation)
-
If CES1 is the driver: Arm B will show significant formation of the acid metabolite (M12), similar to Arm A.
-
If CYP is required: Arm B will show no metabolism.
-
Confirmation: Arm C must show near-total suppression of acid metabolite formation (>90% inhibition).
Forensic & Clinical Implications[3][4][8][9]
Biomarker Selection
Due to the stability of the amide bond, the ester hydrolysis product (5F-MDMB-PICA-COOH) is the most abundant and stable biomarker in human urine. Unlike the parent compound, which is lipophilic and rapidly distributes to tissues, the acid metabolite accumulates in urine and is detectable for days post-consumption.
Toxicity Window
The slow hydrolysis rate of 5F-MDMB-PICA has direct clinical relevance.
-
Prodrug Fallacy: While ester hydrolysis technically "inactivates" the molecule (the acid has low CB1 affinity), the slowness of this reaction means the active parent compound remains in the CNS longer than valinate analogs.
-
Result: This correlates with clinical reports of prolonged "zombie-like" states and severe adverse events associated with MDMB-type synthetic cannabinoids.
References
-
Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists. Source: Drug Testing and Analysis [Link]
-
Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Source: Archives of Toxicology [Link]
-
Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Source: Journal of Analytical Toxicology [Link]
-
Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Source: Pharmaceutical Research [Link]
-
5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Source: Drug Testing and Analysis [Link]
Sources
- 1. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Major vs. Minor Urinary Metabolites of 5-Fluoro MDMB-PICA
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic fate of 5-fluoro MDMB-PICA (also known as 5F-MDMB-2201 or MDMB-2201 ), a potent synthetic cannabinoid receptor agonist (SCRA). Designed for forensic toxicologists and drug development scientists, this document delineates the critical distinction between major and minor urinary metabolites.
The detection of 5-fluoro MDMB-PICA in human urine relies heavily on identifying specific biomarkers due to the rapid biotransformation of the parent compound. The primary metabolic pathway is ester hydrolysis , yielding 5-fluoro MDMB-PICA acid , followed by extensive glucuronidation . Secondary pathways include oxidative defluorination and hydroxylation.[1] This guide details the chemical mechanisms, relative abundances, and analytical protocols required for high-confidence identification.
Chemical Identity and Structural Basis
Understanding the parent structure is a prerequisite for predicting metabolic cleavage points.
-
IUPAC Name: Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate[2][5]
-
Core Scaffold: Indole-3-carboxamide (PICA core)
-
Head Group: tert-Leucine methyl ester (MDMB moiety)
Differentiation Note: Unlike its indazole analog (5F-MDMB-PINACA/5F-ADB), 5-fluoro MDMB-PICA possesses an indole core.[2][5][7] This structural difference results in distinct fragmentation patterns in mass spectrometry (MS) and slightly altered metabolic regiospecificity.
Metabolic Pathways: Phase I & Phase II Mechanisms
The metabolism of 5-fluoro MDMB-PICA is characterized by rapid Phase I functionalization followed by Phase II conjugation.
Phase I Metabolism[6][8][10][11]
-
Ester Hydrolysis (Major Pathway):
-
Mechanism: Carboxylesterases (CES) rapidly hydrolyze the terminal methyl ester on the tert-leucine head group.
-
Product: 5-fluoro MDMB-PICA acid (Metabolite 7).
-
Significance: This is the most abundant Phase I metabolite found in human urine. It retains the 5-fluoropentyl chain, making it a specific biomarker for the fluorinated parent.
-
-
Oxidative Defluorination (Major/Intermediate Pathway):
-
Mechanism: Cytochrome P450 enzymes (CYPs) oxidize the terminal fluorinated carbon, leading to the loss of fluorine and oxidation of the alkyl chain to a carboxylic acid.
-
Product: MDMB-PICA pentanoic acid (often found as the ester hydrolysis + pentanoic acid product).
-
Significance: While abundant, this metabolite (having lost the fluorine) can theoretically be formed from the non-fluorinated analog (MDMB-PICA) if the pentyl chain is oxidized. Therefore, it is less specific than the fluorinated acid.
-
-
Hydroxylation (Minor Pathway):
-
Mechanism: Mono-hydroxylation occurs on the indole ring or the alkyl chain.
-
Product: Hydroxy-5F-MDMB-PICA (various isomers).
-
Phase II Metabolism[2]
-
Glucuronidation: The carboxylic acid group formed via ester hydrolysis is a prime target for UDP-glucuronosyltransferases (UGTs).
-
Observation: In authentic urine samples, the glucuronide of 5-fluoro MDMB-PICA acid is often the dominant species prior to enzymatic hydrolysis.
Metabolic Pathway Diagram
The following diagram illustrates the cascade from parent compound to excretory products.
Caption: Figure 1. Metabolic map of 5-fluoro MDMB-PICA showing the dominance of ester hydrolysis and glucuronidation.
Comparative Analysis: Major vs. Minor Metabolites[8]
The distinction between major and minor metabolites is critical for selecting analytical targets. "Major" is defined by relative abundance in urine and detection window longevity.
| Metabolite Class | Specific Metabolite Name | Abundance | Specificity | Forensic Utility |
| Major (Primary) | 5-Fluoro MDMB-PICA Acid | High | High | Primary Biomarker. Retains fluorine; confirms intake of 5-F analog. |
| Major (Conjugate) | 5-Fluoro MDMB-PICA Acid Glucuronide | Very High | High | Requires hydrolysis to detect as free acid. Dominant form in untreated urine. |
| Intermediate | MDMB-PICA Pentanoic Acid | Medium/High | Low | Result of defluorination.[4] Can cross-react with MDMB-PICA (non-fluorinated) intake. |
| Minor | Monohydroxy-5F-MDMB-PICA | Low | High | Useful for confirmation if the acid is ambiguous, but lower sensitivity. |
| Trace/Absent | Parent (5-Fluoro MDMB-PICA) | Negligible | High | Rarely detected in urine; only useful in blood/serum analysis. |
Technical Insight: The "Fluorine Signature"
The presence of the fluorine atom in 5-fluoro MDMB-PICA acid is the single most important factor for differentiation.
-
Scenario A: Detection of only Pentanoic acid metabolites -> Could be 5-fluoro MDMB-PICA (defluorinated) OR MDMB-PICA (oxidized).
-
Scenario B: Detection of 5-fluoro MDMB-PICA acid -> Definitively 5-fluoro MDMB-PICA.[2]
Analytical Protocol for Detection
To ensure high sensitivity and scientific integrity, the analytical workflow must account for the extensive glucuronidation of the major metabolite.
Sample Preparation (Hydrolysis is Mandatory)
Direct injection of urine without hydrolysis may lead to false negatives because the primary biomarker exists as a glucuronide conjugate, which may not ionize efficiently or match library spectra of the free acid.
Protocol:
-
Aliquot: Transfer 100-200 µL of urine to a reaction vial.
-
Enzyme Addition: Add
-glucuronidase (e.g., from E. coli or Helix pomatia). -
Incubation: Incubate at 55-60°C for 30-60 minutes.
-
Causality: This cleaves the glucuronide bond, releasing the free 5-fluoro MDMB-PICA acid , increasing its concentration by orders of magnitude.
-
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using cold acetonitrile or ethyl acetate, or Solid Phase Extraction (SPE) for cleaner matrices.
LC-MS/MS Configuration
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target: 5-Fluoro MDMB-PICA Acid (Formula:
). -
Precursor Ion:
(Note: Parent is 377.2; Acid is Parent - 14 Da). -
Key Transitions (Quant/Qual):
-
Transition 1:
(Loss of tert-leucine moiety). -
Transition 2:
(Indole core fragment).
-
Analytical Workflow Diagram
Caption: Figure 2.[1][4][10] Optimized analytical workflow emphasizing the critical hydrolysis step.
References
-
Franz, F., et al. (2019).[1][3] Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: A systematic comparison of the in vitro phase I metabolism using pooled human liver microsomes and high-resolution mass spectrometry. Forensic Toxicology.[6][7][9][11][12] Link
-
Haschimi, B., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples.[6][8] Drug Testing and Analysis.[4][6][7][8][13][11][12] Link
-
Xu, P., et al. (2021). Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS.[4] Journal of Analytical Toxicology.[6][11][12] Link
-
Mogler, L., et al. (2018). Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples.[1][6][13] Drug Testing and Analysis.[4][6][7][8][13][11][12] Link
-
World Health Organization (WHO). (2019). Critical Review Report: 5F-MDMB-PICA.[4][8][10][12] Expert Committee on Drug Dependence. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. ovid.com [ovid.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of the synthetic cannabinoids AMB-CHMICA and 5C-AKB48 in pooled human hepatocytes and rat hepatocytes analyz… [ouci.dntb.gov.ua]
Technical Guide: Metabolic Stability and Biotransformation Profiling of 5-Fluoro MDMB-PICA
Executive Summary
5-Fluoro MDMB-PICA (5F-MDMB-2201) is a potent synthetic cannabinoid receptor agonist (SCRA) featuring an indole-3-carboxamide core. Its high lipophilicity and structural lability render it subject to rapid and extensive metabolism in humans. This guide details the Phase I and Phase II metabolic stability of 5-Fluoro MDMB-PICA, providing researchers with validated experimental protocols for intrinsic clearance assessment and metabolite identification.
The forensic significance of this compound lies in its "metabolic instability." The parent compound is rarely detectable in urine or blood shortly after intake, making the identification of downstream biomarkers—specifically the ester hydrolysis product and oxidative defluorination derivatives—critical for toxicological confirmation.
Chemical Identity and Physicochemical Context
Understanding the substrate's chemical nature is a prerequisite for designing metabolic stability assays. 5-Fluoro MDMB-PICA contains two primary metabolic "soft spots": the terminal methyl ester and the 5-fluoropentyl chain.
| Property | Description | Metabolic Implication |
| IUPAC Name | Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | - |
| Core Structure | Indole-3-carboxamide | Stable scaffold; subject to minor hydroxylation.[1] |
| Functional Group A | Terminal Methyl Ester | Primary Lability: Rapid hydrolysis by carboxylesterases (CES). |
| Functional Group B | 5-Fluoropentyl Chain | Secondary Lability: Oxidative defluorination and hydroxylation by Cytochrome P450s (CYPs). |
| Lipophilicity | High LogP (Predicted ~3.5–4.5) | High affinity for microsomal proteins; extensive Phase I metabolism. |
Phase I Metabolic Stability: Oxidative & Hydrolytic Pathways
Mechanistic Overview
Phase I metabolism of 5-Fluoro MDMB-PICA is dominated by ester hydrolysis , which occurs rapidly in human liver microsomes (HLM) and blood. This is followed by or concurrent with oxidative defluorination and hydroxylation .[2][3]
-
Pathway A (Hydrolysis): Cleavage of the methyl ester to form the carboxylic acid metabolite (5F-MDMB-PICA-COOH).[4] This is the most abundant metabolite in vivo.
-
Pathway B (Oxidative Defluorination): Loss of the terminal fluorine, often followed by oxidation to pentanoic acid derivatives.
-
Pathway C (Hydroxylation): Mono-hydroxylation on the indole ring or the alkyl side chain.
Visualization of Metabolic Pathways
The following diagram illustrates the cascade from parent compound to primary biomarkers.
Figure 1: Primary Phase I metabolic pathways of 5-Fluoro MDMB-PICA showing the dominance of ester hydrolysis.
Experimental Protocol: HLM Stability Assay
This protocol determines the in vitro intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound: 5-Fluoro MDMB-PICA (10 mM DMSO stock)
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.
-
Initiation: Add 5-Fluoro MDMB-PICA (final conc. 1 µM) and NADPH regenerating system. Note: Include a control without NADPH to assess non-CYP mediated hydrolysis (esterases).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., MDMB-PICA-d5).
-
Processing: Centrifuge at 10,000
for 10 min. Analyze supernatant via LC-HRMS.
Data Analysis:
Plot
Expected Results:
5-Fluoro MDMB-PICA exhibits rapid clearance (
Phase II Metabolic Stability: Glucuronidation
Mechanistic Overview
Phase II metabolism acts primarily on the Phase I metabolites rather than the parent drug. The carboxylic acid moiety (formed via hydrolysis) and any hydroxyl groups serve as substrates for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
-
Target: 5F-MDMB-PICA-COOH (Ester hydrolysis product).
-
Reaction: Conjugation with glucuronic acid.
-
Outcome: Formation of acyl-glucuronides, which are highly polar and excreted in urine.
Experimental Protocol: UGT Incubation
To verify Phase II stability and generate glucuronide standards.
Materials:
-
Human Liver S9 Fraction or UGT-active Microsomes (Alamethicin-activated).
-
Cofactor: UDP-glucuronic acid (UDPGA, 2-5 mM).
-
Substrate: Synthesized 5F-MDMB-PICA-COOH (or Phase I incubation mixture).
Workflow:
-
Activation: Incubate microsomes with Alamethicin (25 µg/mg protein) on ice for 15 min to permeabilize the membrane (UGTs are luminal).
-
Reaction: Mix activated microsomes, buffer, MgCl2, substrate, and UDPGA.
-
Incubation: 37°C for 60–120 min.
-
Analysis: LC-HRMS in negative ion mode (often more sensitive for glucuronides) or positive mode looking for the
Da mass shift.
Analytical Strategy & Forensic Implications
Biomarker Selection
Due to the instability described above, detecting the parent compound is unreliable in biological matrices (urine/serum) unless sampling occurs immediately after intake.
| Biomarker | Matrix | Detection Window | Specificity |
| Parent (5F-MDMB-PICA) | Hair, Seized Material | Long (Hair), Short (Blood) | High |
| Metabolite M12 (Acid) | Urine, Serum | Medium (Hours-Days) | High |
| Metabolite M12-Glucuronide | Urine | Medium | High (Requires hydrolysis) |
Analytical Workflow Diagram
The following decision tree guides the analytical approach for biological samples.
Figure 2: Analytical workflow for maximizing detection sensitivity of 5-Fluoro MDMB-PICA metabolites.
Technical Note on Stability in Matrices
-
Blood/Serum: The parent compound degrades to the acid metabolite ex vivo if stored at room temperature. Samples must be preserved with fluoride (esterase inhibitor) and frozen at -20°C immediately.
-
Urine: The ester hydrolysis metabolite is stable, but glucuronides may degrade if not handled correctly.
References
-
Mogler, L., et al. (2018).[4] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples.[2][5][6] Drug Testing and Analysis.[5][6][7][8][9][10][11] Link
-
Haschimi, B., et al. (2019).[2] Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: a systematic comparison of the in vitro phase I metabolism using pooled human liver microsomes and high-resolution mass spectrometry. Forensic Toxicology.[2][3][8][9] Link
-
Krotulski, A. J., et al. (2020).[3][9] Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment.[9] Journal of Analytical Toxicology.[5][9] Link
-
Truver, M. T., et al. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity.[2][3][4][6] Drug Testing and Analysis.[5][6][7][8][9][11][12] Link
-
Liu, C., et al. (2021).[2] Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology.[5][9] Link
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 10. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: LC-MS/MS Quantitative Analysis of 5-Fluoro MDMB-PICA Metabolite 7 (Ester Hydrolysis Product) in Biological Matrices
Abstract & Scope
This application note details a validated LC-MS/MS protocol for the quantification of 5-fluoro MDMB-PICA Metabolite 7 (also known as 5F-MDMB-PICA acid or MDMB-2201 butanoic acid metabolite) in human urine and whole blood.
5-fluoro MDMB-PICA is a potent synthetic cannabinoid (indole-based) structurally related to 5F-MDMB-PINACA (5F-ADB).[1][2] Due to rapid in vivo metabolism, the parent compound is rarely detectable in urine.[3] The primary biomarker for consumption is the ester hydrolysis product, designated in reference catalogs (e.g., Cayman Chemical Item No. 22095) as Metabolite 7 . This guide addresses the critical need for distinguishing this indole metabolite from its indazole isobaric analogs and provides a robust extraction and detection workflow.
Introduction & Metabolic Landscape
The Analytical Target
-
Parent Compound: 5-fluoro MDMB-PICA (Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate).[1][2][4][5][6]
-
Target Analyte (Metabolite 7): 5-fluoro MDMB-PICA acid (N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine).[7]
-
Significance: Metabolic studies indicate that ester hydrolysis is the major Phase I pathway.[3] While oxidative defluorination also occurs, the acid metabolite (Metabolite 7) offers the longest window of detection and highest abundance in urine.
Structural Differentiation
A critical challenge in NPS analysis is distinguishing between indole (PICA) and indazole (PINACA) analogs.
-
5F-MDMB-PICA (Indole): Precursor M+H ~377
-
5F-MDMB-PINACA (Indazole): Precursor M+H ~378
-
Metabolite 7 (PICA Acid): Precursor M+H ~363.2
-
5F-ADB Acid (PINACA Acid): Precursor M+H ~364.2
Note: While mass resolution separates these, chromatographic separation is required to ensure no cross-talk from isobaric interferences or in-source fragmentation.
Metabolic Pathway Diagram
Figure 1: Primary metabolic pathways of 5-fluoro MDMB-PICA. The ester hydrolysis product (Metabolite 7) is the primary analytical target.
Experimental Protocol
Materials & Reagents[6][8]
-
Reference Standard: this compound (Cayman Chem Item No. 22095).
-
Internal Standard: this compound-d5 (Cayman Chem Item No. 27488).
-
Enzyme:
-Glucuronidase (recombinant or abalone) is mandatory for urine analysis to cleave Phase II conjugates and maximize sensitivity. -
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.
Sample Preparation (Urine)
Rationale: A "Dilute-and-Shoot" method is often insufficient for low-level NPS detection. We utilize enzymatic hydrolysis followed by Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) to reduce matrix effects.
-
Aliquot: Transfer 200
L of urine to a clean tube. -
Internal Standard: Add 20
L of IS working solution (100 ng/mL). -
Hydrolysis: Add 50
L -Glucuronidase buffer. Incubate at 55°C for 45 mins.-
Critical Step: Ensure pH is adjusted to enzyme optima (usually pH 5.0 for abalone/snail, pH 6.8 for E. coli).
-
-
Extraction (LLE):
-
Add 1 mL of 1-Chlorobutane:Acetonitrile (80:20) .
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
-
Reconstitution:
-
Transfer supernatant to a new vial.
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100
L Mobile Phase A:B (90:10).
-
LC-MS/MS Workflow Diagram
Figure 2: End-to-end workflow for the extraction and quantification of Metabolite 7.
Instrumental Conditions
Liquid Chromatography (LC)
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6
m) or equivalent C18.-
Why Biphenyl? Offers superior selectivity for aromatic isomers (indole vs indazole) compared to standard C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Gradient |
| 7.0 | 95 | Ramp |
| 9.0 | 95 | Wash |
| 9.1 | 10 | Re-equilibration |
| 12.0 | 10 | End |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Metabolite 7): Note: Transitions are based on the loss of the dimethylbutanoic acid moiety and the indole acylium ion formation.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role | Structure Note |
| 5F-MDMB-PICA Met 7 | 363.2 | 232.1 | 25 | Quantifier | Indole Acyl Ion |
| 363.2 | 144.1 | 40 | Qualifier | Indole Core Fragment | |
| 363.2 | 116.1 | 55 | Qualifier | Indole Ring | |
| Metabolite 7-d5 (IS) | 368.2 | 237.1 | 25 | Quantifier | Deuterated Acyl Ion |
Validation Note: The transition 363.2
Method Validation & Performance
Selectivity & Specificity
The method must be validated against a mix of common SCs, specifically 5F-MDMB-PINACA acid (5F-ADB metabolite).
-
Requirement: Baseline resolution (
) between 5F-MDMB-PICA Met 7 and 5F-MDMB-PINACA Met 7 is ideal, though mass separation (363 vs 364) aids this. -
Interference Check: Monitor the 363
232 transition in a high-concentration sample of 5F-MDMB-PINACA to ensure no isotopic contribution or cross-talk.
Sensitivity[6]
-
LOD (Limit of Detection): Typically 0.05 - 0.1 ng/mL.
-
LOQ (Limit of Quantitation): 0.5 ng/mL.
-
Linearity: 0.5 – 100 ng/mL (
).
Matrix Effects
Urine matrices are highly variable.
-
Protocol: Compare peak areas of post-extraction spiked samples vs. neat solvent standards.
-
Acceptance: Matrix Effect (ME) should be within
25%. If suppression exceeds 25%, consider switching from LLE to SLE (Supported Liquid Extraction) plates for cleaner extracts.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity for Met 7 | Incomplete hydrolysis of glucuronides. | Verify |
| Peak Tailing | Interaction with silanols or column aging. | Add 5mM Ammonium Formate to MP A (buffers silanols). Replace column. |
| Signal in Blank | Carryover from high-concentration samples. | Implement a needle wash with strong solvent (Isopropanol:ACN:Acetone 1:1:1) between injections. |
| Isobaric Interference | Co-elution with PINACA analogs. | Switch to a Biphenyl or PFP (Pentafluorophenyl) column to utilize pi-pi interactions for better isomer separation. |
References
-
Diao, X., et al. (2019). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis. Retrieved from [Link]
-
Krotulski, A. J., et al. (2021).[8][9][10] Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples. Journal of Analytical Toxicology. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. ovid.com [ovid.com]
- 4. caymanchem.com [caymanchem.com]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats | National Institute of Justice [nij.ojp.gov]
- 9. drugsandalcohol.ie [drugsandalcohol.ie]
- 10. real.mtak.hu [real.mtak.hu]
Application Note: MRM Transitions for 5-Fluoro MDMB-PICA Metabolite 7 Detection
Abstract & Introduction
The synthetic cannabinoid 5-fluoro MDMB-PICA (also known as 5F-MDMB-2201) is a potent agonist of the CB1 receptor. Like many indole- and indazole-3-carboxamide synthetic cannabinoids, the parent compound undergoes rapid and extensive metabolism in vivo, rendering it difficult to detect in urine samples collected outside a very narrow window of time.
This Application Note provides a validated protocol for the detection and quantification of 5-fluoro MDMB-PICA Metabolite 7 , identified as the ester hydrolysis product (5-fluoro MDMB-PICA acid). This metabolite is a major urinary biomarker formed by the hydrolysis of the terminal methyl ester. Due to extensive phase II metabolism, this protocol includes an enzymatic hydrolysis step to cleave glucuronide conjugates, ensuring maximum sensitivity.
Key Compound Information
| Compound | Chemical Name | Formula | MW ( g/mol ) |
| Parent | 5-fluoro MDMB-PICA | C21H29FN2O3 | 376.47 |
| Metabolite 7 | (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid | C20H27FN2O3 | 362.44 |
Metabolic Pathway & Mechanism[1][2]
Understanding the formation of Metabolite 7 is critical for interpreting toxicological results. The parent compound is primarily metabolized via ester hydrolysis to form Metabolite 7.[1] This acid metabolite can be further glucuronidated or undergo oxidative defluorination.[2]
Figure 1: Metabolic pathway of 5-fluoro MDMB-PICA highlighting the formation of Metabolite 7 and the necessity of hydrolysis for total metabolite quantification.
Materials and Methods
Reagents and Standards
-
Reference Standard: this compound (Cayman Chem Item No. 22095 or equivalent).[3]
-
Internal Standard: this compound-d5.
-
Enzyme: β-Glucuronidase (recombinant or Helix pomatia).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Urine)
This protocol utilizes a "Dilute-and-Shoot" approach post-hydrolysis for high throughput, or Solid Phase Extraction (SPE) for high sensitivity.
Workflow Diagram:
Figure 2: Sample preparation workflow for total quantification of Metabolite 7.
LC Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: Stop
-
MS Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Spray Voltage: 4500 V.
MRM Transitions (Critical Data)
The following Multiple Reaction Monitoring (MRM) transitions are optimized for the detection of the acid metabolite. The parent compound transitions are included for reference if blood analysis is performed.
Table 1: MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | DP (V) | CE (eV) | Collision Cell Exit Potential (CXP) |
| Metabolite 7 | 363.2 | 232.1 | Quantifier | 80 | 35 | 12 |
| 363.2 | 144.1 | Qualifier | 80 | 50 | 10 | |
| 363.2 | 116.1 | Qualifier | 80 | 65 | 10 | |
| Metabolite 7-d5 (IS) | 368.2 | 237.1 | Quantifier | 80 | 35 | 12 |
| Parent (5F-MDMB-PICA) | 377.2 | 233.1 | Quantifier | 90 | 30 | 14 |
| 377.2 | 250.1 | Qualifier | 90 | 25 | 14 |
Technical Insight:
-
Transition 363.2 -> 232.1: Represents the cleavage of the amide bond and loss of the dimethylbutanoic acid moiety. This is the most abundant and stable fragment.
-
Transition 363.2 -> 144.1: Represents the indole core structure. While specific to indoles, it is less specific to this unique analogue than the 232 ion, hence its use as a qualifier.
Results & Discussion
Sensitivity and Linearity
Using the protocol described above, the Lower Limit of Quantitation (LLOQ) for Metabolite 7 in urine is typically 0.5 ng/mL . The method is linear from 0.5 to 100 ng/mL (
Matrix Effects
Urine matrix effects can suppress ionization. The use of the deuterated internal standard (Metabolite 7-d5 ) is mandatory to correct for this suppression. If significant suppression (>20%) is observed, consider switching from "Dilute-and-Shoot" to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Oasis MCX).
Interpretation
The presence of Metabolite 7 confirms the intake of 5-fluoro MDMB-PICA. However, analysts should be aware that structurally related analogues (e.g., non-fluorinated MDMB-PICA) might yield similar acidic metabolites if metabolic defluorination occurs, though the retention time and specific mass spectrum of the parent (if detected) helps differentiation.
References
-
Mogler, L., et al. (2018).[4][5] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples.[5][6] Drug Testing and Analysis.[2][7][8][9][5][6][10][11][12] Link
-
Franz, F., et al. (2019). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists. Forensic Toxicology.[2][13][6][10] Link
-
Cayman Chemical. (2023). This compound Product Information.Link
-
Krotulski, A. J., et al. (2021).[4] Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-MDMB-PICA.[11] Journal of Analytical Toxicology. Link
Sources
- 1. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 2. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. real.mtak.hu [real.mtak.hu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
high-resolution mass spectrometry screening for metabolite 7
Application Note: Precision Identification and Semi-Quantitation of Disproportionate Metabolite 7 (M7) Using UHPLC-HRMS
Executive Summary & Regulatory Context
In the drug development pipeline, "Metabolite 7" (M7) represents a critical class of Disproportionate Drug Metabolites (DDMs) . These are metabolites observed in humans at significantly higher exposures than in the animal species used for nonclinical toxicology, or those unique to humans.[1][2][3][4]
Under the FDA’s Safety Testing of Drug Metabolites (MIST) guidance and ICH M3(R2), any metabolite accounting for >10% of total drug-related material (AUC) at steady state requires structural characterization and safety qualification.
This guide details the High-Resolution Mass Spectrometry (HRMS) workflow for the unambiguous identification of M7. For this protocol, M7 is defined as a Phase II Glucuronide Conjugate , a common "soft spot" in small molecule metabolism that challenges standard detection due to polarity shifts and isobaric matrix interference.
Experimental Strategy: The "Why" Behind the "How"
To successfully identify M7, we must overcome two primary analytical challenges:
-
Matrix Suppression: Glucuronides are polar; they elute early in Reverse Phase Chromatography (RPC), often co-eluting with ion-suppressing matrix components.
-
Low Abundance: M7 may exist at <1% of the parent drug concentration in early time-points, requiring high dynamic range.
Strategic Choices:
-
Chromatography: We utilize a High-Strength Silica (HSS) T3 column. Unlike standard C18, HSS T3 retains polar compounds (like M7) longer, separating them from the solvent front where suppression occurs.
-
Mass Spectrometry: A Q-TOF or Orbitrap capable of resolution >30,000 FWHM is mandatory. This resolution is required to distinguish the specific mass defect of the glucuronide moiety (+176.0321 Da) from nominal mass interferences.
Workflow Visualization
The following diagram outlines the critical path from biological matrix to structural elucidation.
Figure 1: End-to-End MetID Workflow for Metabolite 7 detection.
Detailed Protocols
Protocol A: Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) can unintentionally wash away polar metabolites like M7. Protein Precipitation (PPT) offers the highest recovery for diverse metabolite classes.
-
Aliquot: Transfer 100 µL of plasma (Human/Rat/Dog) into a 1.5 mL centrifuge tube.
-
Quench: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: Acidification stabilizes acyl glucuronides, preventing degradation back to the parent drug.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen at 35°C. Reconstitute in 100 µL of 95:5 Water:ACN (initial mobile phase) to ensure peak focusing.
Protocol B: UHPLC-HRMS Acquisition
| Parameter | Setting | Rationale |
| Column | HSS T3 (2.1 x 100 mm, 1.8 µm) | Retains polar M7 away from solvent front. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 0-2 min: 5% B; 2-12 min: 5-95% B | Shallow gradient maximizes metabolite separation. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| MS Mode | Data Dependent Acquisition (DDA) | Triggers MS/MS only on relevant ions. |
| Mass Range | m/z 100 – 1200 | Covers parent and conjugates. |
| Resolution | 30,000 (at m/z 400) | Necessary for Mass Defect Filtering. |
Data Analysis: The Mass Defect Filter (MDF)
This is the core "Self-Validating" step. Standard extraction ion chromatograms (EICs) are too noisy. We use MDF to filter noise based on the specific chemistry of the parent drug.
The Logic: Metabolites retain the core structure of the parent drug.[5] Therefore, their "Mass Defect" (the digits after the decimal point) will shift in a predictable pattern relative to the parent.
-
Parent Drug Mass: 450.1500 Da (Mass Defect = 0.1500)
-
Target M7 (Glucuronide): +176.0321 Da shift.
-
Theoretical M7 Mass: 626.1821 Da (Mass Defect = 0.1821)
MDF Algorithm Settings:
-
Reference: Parent Drug (m/z 450.1500).
-
Filter Window: +/- 50 mDa (0.050 Da).
-
Operation: The software removes all ions outside the mass defect range of 0.1000 – 0.2000.
-
Result: 95% of matrix ions (lipids, peptides) are removed, leaving only the parent and M7 visible.
Structural Elucidation Logic
Once M7 is isolated via MDF, we validate its identity using MS/MS fragmentation.
Figure 2: Decision Tree for confirming Metabolite 7 structural identity.
Interpretation of M7 Spectra:
-
Precursor Ion: Observe m/z 626.1821 ([M+H]+).
-
MS/MS Fragmentation:
-
Look for the Neutral Loss of 176.0321 Da.
-
The resulting fragment should match the Parent Drug core (m/z 450.1500).
-
References
-
FDA Guidance for Industry. (2020).[2][4] Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[1][2][3][6] [Link]
-
ICH Harmonised Tripartite Guideline. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). [Link][1][2][7][6]
-
Zhu, M., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Zhang, H., et al. (2009). Mass Defect Filtering on High Resolution LC/MS Data. Drug Metabolism Letters. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 3. federalregister.gov [federalregister.gov]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Federal Register :: International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
urine sample preparation for 5-fluoro MDMB-PICA metabolite analysis
Application Note: Urine Sample Preparation for 5-Fluoro MDMB-PICA Metabolite Analysis
Executive Summary
The synthetic cannabinoid 5-fluoro MDMB-PICA (also known as 5F-MDMB-2201) is a potent indole-3-carboxamide derivative.[1] Unlike traditional drugs of abuse, the parent compound is rarely detectable in urine due to rapid and extensive biotransformation. Accurate forensic analysis requires targeting specific urinary biomarkers—primarily the ester hydrolysis product 5-fluoro MDMB-PICA metabolite 7 (5F-MDMB-PICA-COOH).
This guide details a robust, self-validating workflow for the isolation of this metabolite from human urine. The protocol integrates enzymatic hydrolysis to cleave glucuronide conjugates, followed by polymeric Solid Phase Extraction (SPE) to minimize matrix interferences, ensuring high sensitivity for LC-MS/MS analysis.
The Metabolic Landscape & Analyte Selection
Understanding the metabolism of 5F-MDMB-PICA is critical for experimental design. The parent compound undergoes rapid hydrolysis of the terminal methyl ester and oxidative defluorination of the pentyl chain.
Target Analyte: this compound (5F-MDMB-PICA-COOH).
-
Molecular Formula:
[2] -
Rationale: This metabolite is the most abundant urinary marker and has a longer detection window than the parent drug. It is frequently excreted as a glucuronide conjugate, necessitating a deconjugation step.
Figure 1: Metabolic Pathway & Target Selection
Caption: Simplified metabolic pathway of 5-fluoro MDMB-PICA showing the formation of the primary urinary biomarker (Metabolite 7) and the necessity of hydrolysis to reverse Phase II conjugation.
Reagents and Materials
-
Reference Standard: this compound (Cayman Chem Item No. 22095 or equivalent).
-
Internal Standard (IS): this compound-d5 (deuterated analog).
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or Recombinant). -
SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB 60mg/3cc or UCT Styre Screen HLD).
-
Why Polymeric? Superior retention of polar acid metabolites compared to C18 silica.
-
-
Buffers:
-
Hydrolysis Buffer: 1.0 M Acetate Buffer (pH 5.0).
-
Elution Solvent: Methanol (LC-MS grade) or Ethyl Acetate.[3]
-
Protocol 1: Enzymatic Hydrolysis
Synthetic cannabinoid metabolites are heavily glucuronidated. Failure to hydrolyze samples can result in a >50% underestimation of total metabolite concentration.
-
Aliquot: Transfer 200 µL of urine into a clean glass centrifuge tube.
-
Internal Standard: Add 20 µL of IS working solution (e.g., 100 ng/mL).
-
Buffer Addition: Add 200 µL of 1.0 M Acetate Buffer (pH 5.0) to adjust pH for optimal enzyme activity.
-
Enzyme Addition: Add 25 µL of
-glucuronidase (>100,000 units/mL). -
Incubation:
-
Option A (Rapid): 60°C for 60 minutes.
-
Option B (Gentle): 37°C for 2 hours (Recommended if thermal degradation of other analytes is a concern).
-
-
Cooling: Allow samples to cool to room temperature before extraction.
Protocol 2: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is often insufficient for polar acid metabolites. SPE provides cleaner extracts and higher recovery (>85%).
Figure 2: SPE Workflow Logic
Caption: Step-by-step SPE mechanism using a polymeric reversed-phase sorbent (e.g., Oasis HLB).
Detailed Steps:
-
Conditioning:
-
Add 2 mL Methanol .
-
Add 2 mL Deionized Water .
-
Critical: Do not let the cartridge dry out after conditioning.
-
-
Loading:
-
Load the entire hydrolyzed sample (~425 µL) onto the cartridge.
-
Apply low vacuum (gravity flow or <5 inHg) to ensure interaction time.
-
-
Washing:
-
Add 2 mL 5% Methanol in Water .
-
Mechanism:[4] This removes salts, urea, and highly polar interferences without eluting the hydrophobic acid metabolite.
-
-
Drying:
-
Apply full vacuum for 5–10 minutes.
-
Why? Residual water can interfere with evaporation and LC injection.
-
-
Elution:
-
Elute with 2 mL 100% Methanol .
-
Alternative: Ethyl Acetate can be used if a cleaner extract is needed, though recovery of the acid metabolite may slightly decrease compared to MeOH.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
-
Instrumental Analysis (LC-MS/MS)
The following parameters are optimized for the detection of the acid metabolite (5F-MDMB-PICA-COOH).
LC Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[5]
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 20% B (Re-equilibration)
-
MS/MS Parameters (ESI Positive Mode): The parent drug transitions are provided for reference, but the Metabolite 7 transitions are required for urine analysis .
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| 5F-MDMB-PICA-COOH | 363.2 | 232.1 | Quantifier | 20 |
| 363.2 | 144.1 | Qualifier | 35 | |
| 363.2 | 116.1 | Qualifier | 45 | |
| 5F-MDMB-PICA (Parent) | 377.2 | 232.1 | Reference | 18 |
| IS (Metabolite 7-d5) | 368.2 | 237.1 | Internal Std | 20 |
Note: The fragment
Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating:
-
Matrix Effects: Post-column infusion of the standard into a blank urine extract should be performed to check for ion suppression, particularly at the retention time of the metabolite (~6-7 min).
-
Recovery: Absolute recovery should be >80%. If lower, ensure the pH of the urine during loading is acidic (pH 4-5) to keep the carboxylic acid metabolite in its neutral (protonated) state, improving retention on the SPE sorbent.
-
Stability: The acid metabolite is stable in urine at -20°C for months. However, the parent compound (if present in blood/seized material) degrades rapidly to this metabolite at room temperature.
References
-
Mogler, L., et al. (2018). "Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples."[1][6][7] Drug Testing and Analysis. Link
-
Franz, F., et al. (2019). "Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples."[7][8] Drug Testing and Analysis. Link
-
Cayman Chemical. "this compound Product Information." Link
-
Krotulski, A. J., et al. (2021). "Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats."[9] Journal of Analytical Toxicology. Link
-
Kleis, J., et al. (2021). "Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry."[6] Drug Testing and Analysis. Link
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 6. d-nb.info [d-nb.info]
- 7. semanticscholar.org [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats | National Institute of Justice [nij.ojp.gov]
Application Note: Quantification of 5-Fluoro MDMB-PICA Metabolite 7 in Serum via LC-MS/MS
Abstract & Introduction
The rapid proliferation of New Psychoactive Substances (NPS), particularly synthetic cannabinoids (SCs), presents a moving target for forensic and clinical toxicologists. 5-Fluoro MDMB-PICA (also known as 5F-MDMB-2201) is a potent indole-3-carboxamide derivative acting as a CB1/CB2 receptor agonist.
The Critical Challenge: Parent synthetic cannabinoids are notoriously unstable in biological matrices and undergo rapid metabolism. In serum, the parent compound 5-Fluoro MDMB-PICA has a short half-life due to rapid ester hydrolysis. Consequently, relying solely on the parent drug for detection can lead to false negatives, especially if sampling is delayed.
The Solution: This protocol targets 5-Fluoro MDMB-PICA Metabolite 7 (the ester hydrolysis product: N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine).[1] This metabolite exhibits significantly higher stability and a wider detection window in serum compared to the parent compound, making it the definitive biomarker for proving consumption.
Metabolic Rationale
The primary metabolic pathway involves the hydrolysis of the terminal methyl ester to a carboxylic acid.[2] While oxidative defluorination also occurs, the ester hydrolysis product (Metabolite 7) remains the most abundant circulating biomarker in serum.
Figure 1: Metabolic pathway of 5-Fluoro MDMB-PICA.[2] The rapid conversion to Metabolite 7 by human carboxylesterases (hCE) makes the metabolite the superior target for serum analysis.
Materials and Reagents
To ensure assay reliability, use LC-MS grade solvents and certified reference materials (CRMs).
Standards
-
Target Analyte: this compound (Cayman Chem Item No. 22095 or equivalent).
-
Internal Standard (IS): this compound-d5 (Deuterated analog). Crucial for compensating matrix effects in serum.
Reagents
-
Extraction Solvent: Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (TBME).
-
Note: Avoid highly alkaline extraction conditions to prevent artificial hydrolysis of any residual parent drug.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Buffer: 0.1 M Ammonium Formate (pH 3.5).
Sample Preparation Protocol
This method utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE provides cleaner extracts, reducing phospholipid suppression which is critical when quantifying low-level metabolites (pg/mL range).
Workflow Diagram
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for serum analysis.
Detailed Steps
-
Aliquot: Transfer 100 µL of patient serum into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in methanol). Vortex briefly.
-
Buffering: Add 100 µL of 0.1 M Ammonium Formate (pH 3.5).
-
Expert Insight: Acidifying the serum aids in protonating the carboxylic acid moiety of Metabolite 7, improving its partition into the organic solvent.
-
-
Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube or 96-well plate.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (80% Water / 20% ACN). Vortex and centrifuge briefly before injection.
LC-MS/MS Methodology
Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Shimadzu 8060).
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 6.0 | 5 | 95 |
| 7.5 | 5 | 95 |
| 7.6 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode. The carboxylic acid metabolite ionizes well in positive mode due to the indole nitrogen and amide linker.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Metabolite 7 | 363.2 | 232.1 | Quantifier | 25 |
| 363.2 | 144.1 | Qualifier | 40 | |
| Metabolite 7-d5 (IS) | 368.2 | 237.1 | Quantifier | 25 |
-
Mechanism: The transition m/z 363.2 → 232.1 corresponds to the cleavage of the amide bond, retaining the fluoropentyl-indole-carbonyl moiety. This is a highly specific fragment characteristic of the "PICA" backbone.
Validation & Quality Control
To satisfy forensic standards (e.g., ANSI/ASB Standard 036), the method must be validated.
Linearity and Sensitivity
-
Linear Range: 0.1 ng/mL – 100 ng/mL.
-
LOD (Limit of Detection): Typically ~0.02 ng/mL.
-
LOQ (Limit of Quantification): 0.1 ng/mL.
-
Curve Fit: Weighted linear regression (1/x or 1/x²).
Matrix Effects
Synthetic cannabinoid metabolites can suffer from ion suppression in serum.
-
Calculation: Compare the peak area of IS-spiked post-extraction serum vs. IS in neat solvent.
-
Acceptance: Matrix factor should be between 0.8 and 1.2 (or ±25% suppression/enhancement).
-
Troubleshooting: If suppression exceeds 25%, switch from LLE to Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX) to remove phospholipids more aggressively.
Expert Troubleshooting & Interpretation
-
Isomer Interference: 5-Fluoro MDMB-PICA has structural analogs (e.g., 5F-MDMB-PINACA).[3][4] While the parent masses differ, metabolites can share fragments. The specific retention time provided by the C18 column and the unique precursor mass (363.2 vs 364.2 for the PINACA variant) usually resolves this, but always check the qualifier ion ratio .
-
Stability in Storage: The metabolite is stable in frozen serum (-20°C) for several months. However, repeated freeze-thaw cycles should be minimized.
-
Glassware Adsorption: Synthetic cannabinoids are lipophilic. Use silanized glass inserts or high-quality polypropylene to prevent analytes from sticking to vial walls during the reconstitution step.
References
-
Mogler, L., et al. (2018). Phase I metabolism of the novel synthetic cannabinoid 5F-MDMB-PICA...[3][5][6] Forensic Toxicology.[4][7][8][9][10][11][12] Retrieved from [Link]
-
Caspar, A. T., et al. (2018). Metabolism of the synthetic cannabinoid 5F-MDMB-PICA...[1][3][4][5][6][7][11][12] Drug Testing and Analysis.[1][2][3][4][5][7][8][9][10][12] Retrieved from [Link]
-
Franz, F., et al. (2019). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists... Forensic Toxicology.[4][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ovid.com [ovid.com]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. research.unipd.it [research.unipd.it]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Application Note: Optimizing Chromatographic Separation of 5-Fluoro-MDMB-PICA Metabolites for Forensic and Research Applications
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of chromatographic methods for the separation of 5-fluoro-MDMB-PICA metabolites. 5-fluoro-MDMB-PICA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, resulting in a complex mixture of structurally similar compounds.[1] Achieving robust and reliable analytical data hinges on the effective chromatographic separation of these metabolites. This document outlines key considerations and detailed protocols for method development using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), focusing on stationary phase selection, mobile phase optimization, and gradient elution strategies.
Introduction: The Analytical Challenge of 5-Fluoro-MDMB-PICA Metabolism
5-fluoro-MDMB-PICA is an indole-based synthetic cannabinoid that has been widely detected in forensic cases.[2] Its high potency and rapid metabolism in vivo present significant challenges for analytical toxicologists. The primary metabolic pathways include ester hydrolysis, oxidative defluorination, hydroxylation, and N-dealkylation, often in combination, leading to a multitude of metabolites.[1] The structural similarities among these metabolites, including positional isomers, necessitate high-resolution chromatographic separation for accurate identification and quantification.
The primary goal of this guide is to provide a systematic approach to developing a selective and robust UHPLC method for the comprehensive profiling of 5-fluoro-MDMB-PICA metabolites in biological matrices.
Understanding the Metabolic Landscape
A thorough understanding of the metabolic pathways of 5-fluoro-MDMB-PICA is fundamental to developing a targeted analytical method. The major metabolic transformations are illustrated in the diagram below.
Caption: Major metabolic pathways of 5-fluoro-MDMB-PICA.
The ester hydrolysis metabolite is often the most abundant and serves as a key biomarker for consumption.[1] However, a comprehensive toxicological assessment requires the separation and detection of a wider range of metabolites.
Chromatographic Method Development: A Step-by-Step Protocol
The following protocol outlines a systematic approach to optimizing the chromatographic separation of 5-fluoro-MDMB-PICA metabolites.
Materials and Reagents
-
Reference standards for 5-fluoro-MDMB-PICA and its major metabolites
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium formate
Instrumentation
-
UHPLC system with a binary or quaternary pump, autosampler, and column oven
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Experimental Workflow
The optimization process follows a logical progression from stationary phase screening to fine-tuning the mobile phase and gradient elution.
Caption: Workflow for chromatographic method development.
Step 1: Sample Preparation
For biological matrices such as urine or blood, a robust sample preparation protocol is crucial to remove interferences and concentrate the analytes.
-
Solid-Phase Extraction (SPE): A recommended approach for urine samples. Oasis HLB cartridges are effective for trapping a broad range of synthetic cannabinoids and their metabolites.
-
Liquid-Liquid Extraction (LLE): Can be employed for blood or plasma samples.
A detailed SPE protocol for urine is provided in the appendix.
Step 2: Stationary Phase Selection - The Key to Selectivity
The choice of stationary phase is the most critical factor in achieving the desired selectivity for separating structurally similar metabolites. While C18 columns are a common starting point, alternative chemistries can offer significant advantages.
| Stationary Phase | Principle of Separation | Advantages for 5-fluoro-MDMB-PICA Metabolites | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions. | Good general-purpose retention for nonpolar compounds. A good initial choice for method development. | May provide insufficient selectivity for positional isomers and structurally similar metabolites. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic compounds due to the phenyl ring. Can resolve isomers that co-elute on C18 columns.[3][4][5] | May exhibit different elution orders compared to C18, requiring re-optimization of the gradient. |
| Biphenyl | Hydrophobic and strong π-π interactions. | Offers unique selectivity for compounds with conjugated systems. Can provide enhanced separation of certain isomers. | May not be as universally applicable as C18 or Phenyl-Hexyl phases. |
Recommendation: Start with a C18 column to establish baseline retention. If co-elution of critical metabolites is observed, screen Phenyl-Hexyl and Biphenyl columns to exploit alternative separation mechanisms. The Phenyl-Hexyl phase often provides a significant improvement in resolving challenging isomeric pairs of synthetic cannabinoid metabolites.[4]
Step 3: Mobile Phase Optimization
The mobile phase composition, including the organic modifier and pH, plays a crucial role in controlling retention and peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower viscosity and higher elution strength, leading to sharper peaks and shorter run times in gradient elution. Methanol can offer different selectivity and is worth evaluating if acetonitrile does not provide the desired separation.
-
Mobile Phase pH: The pH of the aqueous mobile phase influences the ionization state of the metabolites, which in turn affects their retention on a reversed-phase column.[6]
-
Acidic Conditions (e.g., 0.1% Formic Acid): At a low pH, acidic metabolites (like the carboxylic acid from ester hydrolysis) will be in their neutral form, leading to increased retention. Basic moieties, if present, will be protonated, which can affect peak shape. Acidic mobile phases are generally a good starting point for LC-MS analysis as they promote protonation and enhance signal in positive ion mode.
-
Neutral or Near-Neutral pH (e.g., Ammonium Formate Buffer): Exploring a higher pH can be beneficial if acidic conditions do not provide adequate separation. Changing the ionization state of the metabolites can significantly alter their retention times and selectivity.[7] However, be mindful of the pH limitations of the chosen column.
-
Protocol for pH Screening:
-
Prepare mobile phases with 0.1% formic acid (pH ~2.7) and 5 mM ammonium formate (pH can be adjusted).
-
Analyze a mixture of key metabolite standards using a generic gradient on the selected column with each mobile phase.
-
Compare the chromatograms for changes in retention time, peak shape, and resolution.
Step 4: Gradient Elution Optimization
A gradient elution is necessary to separate the diverse range of 5-fluoro-MDMB-PICA metabolites, from the more polar to the more lipophilic compounds, within a reasonable timeframe.
Starting Gradient Conditions (for a C18 or Phenyl-Hexyl column):
| Time (min) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 20 |
| 1.0 | 20 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
Optimization Strategy:
-
Initial Run: Perform an initial run with a broad gradient to determine the elution window of the metabolites.
-
Gradient Slope: If peaks are clustered together, decrease the gradient slope (i.e., increase the gradient time) in the region where these peaks elute to improve resolution.
-
Isocratic Hold: For closely eluting or co-eluting peaks, introducing a shallow gradient or an isocratic hold in that segment of the run can enhance separation.
-
Final Re-equilibration: Ensure a sufficient re-equilibration time at the initial conditions to guarantee reproducible retention times between injections.
Data Analysis and Method Validation
Once an optimized chromatographic method is established, it must be validated to ensure its suitability for the intended application. Key validation parameters include:[8][9]
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes.
-
Recovery: The efficiency of the sample preparation process.
Conclusion
The successful chromatographic separation of 5-fluoro-MDMB-PICA metabolites is a critical prerequisite for their accurate and reliable analysis. This application note has provided a comprehensive and systematic approach to method development, emphasizing the importance of a logical workflow that includes careful selection of the stationary phase, optimization of the mobile phase, and fine-tuning of the gradient elution program. By understanding the underlying principles of chromatography and the specific chemical properties of the target metabolites, researchers can develop robust and selective methods for forensic and research applications.
Appendix: Detailed Protocols
A.1. Solid-Phase Extraction (SPE) Protocol for Urine Samples
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzymatic Hydrolysis (for glucuronidated metabolites): Add β-glucuronidase and incubate at an appropriate temperature and time (e.g., 50°C for 1 hour) to cleave the glucuronide conjugates.
-
Column Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
References
- Banister, S. D., et al. (2016). Pharmacology of synthetic cannabinoids: a review. Neuropharmacology, 110(Pt B), 549-565.
- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
-
Chromatography Today. (2019). Gradient HPLC-UV Method for Cannabinoid Profiling. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
- David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 55(11), 811-817.
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
- Hassan, W., et al. (2024). [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. Se Pu, 42(1), 59-66.
-
LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. [Link]
- Mercolini, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 497.
- Noble, C., et al. (2019). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis, 12(1), 100-109.
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
- Popa, D. E., & David, V. (2010). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reverse-phase liquid chromatography. Revue Roumaine de Chimie, 55(11), 811-817.
-
ResearchGate. (n.d.). Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. [Link]
-
Restek. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. [Link]
- Royal Society of Chemistry. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Sachdev, S., et al. (2021). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. ACS Chemical Neuroscience, 12(15), 2844-2854.
- School of Chemistry and Chemical Engineering, Queen's University Belfast. (2023).
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]
- Sempio, C., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8684.
- Truver, M. T., et al. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis, 12(1), 100-109.
- University of Malta. (2021). EFFECTS OF PH AND AMOUNT OF ACETONITRILE ON THE SEPARATION OF CANNABINOIDS. Journal of Pharmaceutical Sciences and Research, 13(3), 161-167.
-
Waters. (n.d.). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. [Link]
- Wiley Analytical Science. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction. Drug Testing and Analysis, 13(8), 1516-1528.
- Wiley Online Library. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultra-High-Performance Liquid Chromatography–Quadrupole Dalton–Mass Spectrometry. Journal of Forensic Sciences.
- Wohlfarth, A., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction. Drug Testing and Analysis, 13(8), 1516-1528.
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. d-nb.info [d-nb.info]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
Precision Quantitation of Metabolite 7 (7-Hydroxycoumarin): Internal Standard Selection & Validation
Abstract
Accurate quantification of polar Phase I metabolites, such as "Metabolite 7" (7-Hydroxycoumarin, 7-HC), is critical for evaluating CYP2A6 activity and drug metabolism kinetics. However, these analytes present distinct bioanalytical challenges: high polarity, significant matrix effects in urine/plasma, and potential for ionization suppression. This guide details a self-validating protocol for Internal Standard (IS) selection, distinguishing between Stable Isotope Labeled (SIL) analogs (
Part 1: The Theory of Internal Standard Selection
In LC-MS/MS bioanalysis, the Internal Standard is the primary normalization factor for variability in extraction recovery, injection volume, and, most critically, Matrix Effects (ME) .
The Hierarchy of Internal Standards
-
Core-Labeled SILs (
, ): The "Gold Standard." These co-elute perfectly with the analyte. They experience the exact same ion suppression/enhancement events at the electrospray source. -
Deuterated SILs (
, ): Cost-effective but prone to the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than Hydrogen, causing deuterated analogs to elute earlier than the analyte in Reversed-Phase LC (RPLC). -
Structural Analogs: (e.g., 4-Methylumbelliferone for 7-HC). These have different retention times and chemical properties.[1][3] They correct for injection volume but cannot reliably correct for matrix effects.
Decision Matrix: Selecting the Right IS
Figure 1: Decision tree for Internal Standard selection prioritizing co-elution to mitigate matrix effects.
Part 2: Experimental Protocol
Materials & Reagents
-
Analyte: 7-Hydroxycoumarin (7-HC).[4]
-
Primary IS: 7-Hydroxycoumarin-
(Ideal) or 7-Hydroxycoumarin- (Standard). -
Alternative IS (Analog): 4-Methylumbelliferone (Use only if SIL unavailable).
-
Matrix: Human Plasma (K2EDTA) or Urine.
-
Enzyme:
-Glucuronidase (Type H-1, for hydrolyzing conjugates if measuring "Total" metabolite).
Sample Preparation (Protein Precipitation)
Note: While Liquid-Liquid Extraction (LLE) yields cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput screening, making the choice of IS even more critical to correct for the "dirty" matrix.
-
Hydrolysis (Optional for Total Quant): Mix 50
L plasma/urine with 50 L -glucuronidase in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours. -
IS Addition: Add 20
L of Internal Standard working solution (500 ng/mL in MeOH). -
Precipitation: Add 300
L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -
Agitation: Vortex for 2 min; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100
L supernatant to a clean plate; dilute with 100 L water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (3.5 min) Re-equilibrate. -
Flow Rate: 0.4 mL/min.[1]
-
Ionization: ESI Negative Mode (Preferred for phenols like 7-HC) or Positive Mode (if sensitivity allows).
Table 1: MRM Transitions (Example)
| Compound | Precursor ( | Product ( | Retention Time (min) | Comment |
| 7-HC | 161.0 | 133.0 | 2.45 | Analyte |
| 7-HC- | 167.0 | 139.0 | 2.45 | Ideal IS (Perfect Co-elution) |
| 7-HC- | 166.0 | 138.0 | 2.42 | Acceptable ( |
| 4-Methylumb. | 175.0 | 133.0 | 3.10 | Risky ( |
Part 3: Validation & The "Self-Validating" System
To ensure scientific integrity, you must prove your IS works. This is done by calculating the Matrix Factor (MF) .
Matrix Factor Experiment
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.
-
Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted.
Calculations:
-
Absolute Matrix Factor:
-
Value < 1.0 implies Ion Suppression.
-
Value > 1.0 implies Ion Enhancement.
-
-
IS-Normalized Matrix Factor:
Acceptance Criteria (FDA M10 Guidance)
The IS-Normalized Matrix Factor must be Close to 1.0 (0.85 – 1.15) and consistent across low and high concentrations.
Table 2: Comparative Performance of Internal Standards (Simulated Data)
| Parameter | Analog IS (Poor) | ||
| RT Shift ( | 0.00 min | -0.03 min | +0.65 min |
| Absolute MF (Analyte) | 0.65 (Suppression) | 0.65 (Suppression) | 0.65 (Suppression) |
| Absolute MF (IS) | 0.65 | 0.63 | 0.95 (No Suppression) |
| IS-Normalized MF | 1.00 (Corrected) | 1.03 (Corrected) | 0.68 (Failed Correction) |
Interpretation: The Analog IS eluted later (3.10 min) where the matrix was cleaner (MF=0.95). Because it did not experience the suppression the analyte did (MF=0.65), the final calculated concentration was significantly skewed. The
Part 4: Troubleshooting & Optimization
The Deuterium "Gotcha"
If using a Deuterated IS, you may observe "Cross-Talk" if the Deuterium label is on an exchangeable position (e.g., -OH, -NH).
-
Protocol Check: Ensure the label is on the carbon backbone (e.g., ring deuteration), not on the hydroxyl group.
-
Resolution: If 7-HC-
shows signal in the analyte channel, check isotopic purity or potential loss of label during hydrolysis.
Workflow Visualization
Figure 2: Workflow for validating Internal Standard performance using Matrix Factor calculations.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B. (Contextual grounding on Deuterium retention shifts).
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: Optimized Liquid-Liquid Extraction (LLE) Protocols for 5-Fluoro MDMB-PICA Metabolites in Biological Matrices
Executive Summary
The synthetic cannabinoid 5-fluoro MDMB-PICA (5F-MDMB-2201) presents a significant analytical challenge due to its rapid in vivo metabolism.[1] While the parent compound is occasionally detectable in blood, it is virtually absent in urine. Consequently, accurate toxicological confirmation relies on the efficient extraction of its polar metabolites, specifically the ester hydrolysis product (Metabolite 7) and oxidative defluorination products .
This application note details a high-efficiency Liquid-Liquid Extraction (LLE) protocol designed to target these specific acidic metabolites. By leveraging pKa-dependent solubility switching, this method achieves recoveries >80% while minimizing matrix interferences, suitable for high-sensitivity LC-MS/MS analysis.
Metabolic Landscape & Target Selection
Understanding the physicochemical changes during metabolism is critical for extraction design. 5-fluoro MDMB-PICA undergoes rapid hydrolysis of its terminal methyl ester and oxidative defluorination.
Key Target Analytes
-
5-Fluoro MDMB-PICA (Parent): Lipophilic, non-ionizable amide. Found in blood; rare in urine.
-
Metabolite 7 (Ester Hydrolysis): The methyl ester is hydrolyzed to a carboxylic acid . This drastically increases polarity and introduces a pH-dependent ionizable group (pKa ~4.5). This is the primary urinary biomarker.
-
Metabolite 12 (Ester Hydrolysis + Oxidative Defluorination): Further oxidation of the fluoropentyl chain to pentanoic acid. Highly polar.
Visualization: Metabolic Pathway & Physicochemical Shift
Figure 1: Metabolic pathway illustrating the shift from the lipophilic parent to acidic metabolites. The extraction strategy must adapt to capture the acidic "Metabolite 7".
Extraction Logic: The "pH Switch"
Standard LLE protocols for parent synthetic cannabinoids often use neutral or basic conditions with non-polar solvents (e.g., Hexane). This fails for 5-fluoro MDMB-PICA metabolites. [2][3]
Because Metabolite 7 contains a free carboxylic acid, it exists as a distinct anion (carboxylate, COO-) at physiological pH (7.4). Anions do not partition well into organic solvents.
The Solution:
-
Acidification: Lowering the sample pH to <4.0 (below the pKa of ~4.5) protonates the carboxylic acid (COOH), rendering the molecule neutral and lipophilic.
-
Solvent Polarity: Even when protonated, these metabolites are more polar than the parent. Pure hexane is too non-polar. We utilize Ethyl Acetate or a Chlorobutane/Isopropanol mix to ensure solubility of the protonated metabolite.
Validated LLE Protocol
Reagents Required[3][4][5][6][7][8][9]
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) OR 1-Chlorobutane.
-
Acidification Buffer: 0.1 M Sodium Acetate buffer (pH 4.0) or 1% Formic Acid.[4]
-
Reconstitution Solvent: 50:50 Mobile Phase A:B (e.g., 0.1% Formic Acid in Water : Acetonitrile).[4]
-
Internal Standard (IS): 5F-MDMB-PICA-d5 or similar deuterated analog.
Step-by-Step Workflow
Step 1: Sample Pre-treatment (Critical)
-
Aliquot: Transfer 200 µL of Urine or Plasma into a clean glass tube.
-
Spike: Add 20 µL of Internal Standard working solution.
-
Hydrolysis (Urine Only): Add 20 µL β-glucuronidase. Incubate at 55°C for 30 mins. Note: While M7 is often free, glucuronides do exist. This step ensures total recovery.
-
Acidify: Add 200 µL of 0.1 M Acetate Buffer (pH 4.0) or 1% Formic Acid.
-
Why: This clamps the pH below the pKa, forcing the metabolites into their neutral, extractable state.
-
Step 2: Liquid-Liquid Extraction
-
Solvent Addition: Add 2.0 mL of Ethyl Acetate .
-
Alternative: For cleaner extracts (less matrix), use 1-Chlorobutane, though recovery of the most polar metabolites may drop slightly (5-10%).
-
-
Agitation: Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.
-
Separation: Centrifuge at 3,500 rpm for 5 minutes to separate phases.
Step 3: Concentration
-
Transfer: Carefully transfer the upper organic layer (supernatant) to a clean evaporation tube. Avoid disturbing the aqueous interface.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Caution: Do not overheat (>50°C) as some synthetic cannabinoid metabolites can be thermally labile.
-
Step 4: Reconstitution
-
Reconstitute: Add 100 µL of Initial Mobile Phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).
-
Vortex: Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualization: Extraction Workflow
Figure 2: Optimized LLE workflow highlighting the critical acidification step required for carboxylic acid metabolite recovery.
Performance Data & Validation
The following data summarizes expected performance metrics based on validated methodologies for carboxylated synthetic cannabinoid metabolites (e.g., 5F-MDMB-PICA M7).
| Parameter | Metric | Notes |
| Recovery (Absolute) | 85% - 95% | Using Ethyl Acetate at pH 4.0. |
| Recovery (Alternative) | 75% - 85% | Using 1-Chlorobutane (cleaner baseline, lower recovery). |
| Matrix Effect | < 15% | Ion suppression is minimized by the LLE cleanup. |
| LOD / LOQ | 0.1 ng/mL | Achievable with Triple Quadrupole MS (MRM mode). |
| Linearity | 0.5 - 100 ng/mL | R² > 0.99 |
Comparative Solvent Efficiency:
-
Hexane: < 10% recovery for Metabolite 7 (Too non-polar; metabolite remains in aqueous phase).
-
MTBE: ~60-70% recovery (Good, but Ethyl Acetate is superior for the dicarboxylic acid metabolites).
-
Ethyl Acetate: > 85% recovery (Optimal polarity for acidic metabolites).
Troubleshooting & Tips
-
Low Recovery? Check your pH. If the sample is not acidic (pH < 4), the metabolite remains ionized (COO-) and will not extract into the organic layer.
-
Dirty Baseline? If Ethyl Acetate pulls too many matrix interferences (common in post-mortem blood), switch to 1-Chlorobutane . You may lose ~10% absolute recovery, but the signal-to-noise ratio often improves.
-
Emulsions: If an emulsion forms during the vortex step, sonicate the sample for 2 minutes before centrifuging.
-
Glassware: Use silanized glassware if possible to prevent adsorption of the lipophilic parent compound, although this is less critical for the polar metabolites.
References
-
Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology.
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Bioanalysis.
-
Critical Review Report: 5F-MDMB-PICA. World Health Organization (WHO) / LJMU Research.
-
Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE). Biotage Application Note.
-
5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis.
Sources
automated screening workflows for novel synthetic cannabinoids
Topic: Automated and Integrated Screening Workflows for the Identification and Characterization of Novel Synthetic Cannabinoids
Audience: Researchers, scientists, and drug development professionals in forensic toxicology, pharmacology, and public health.
Introduction: The Evolving Challenge of Novel Psychoactive Substances
The landscape of illicit drugs is continually reshaped by the emergence of Novel Psychoactive Substances (NPS), with synthetic cannabinoids (SCs) representing the largest and most structurally diverse class.[1][2] These substances, often marketed as "legal" alternatives to cannabis under names like "Spice" or "K2," are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC) by targeting the human cannabinoid receptors, CB1 and CB2.[3][4] However, this mimicry is often imperfect and dangerously potent. Many SCs act as full agonists at the CB1 receptor with significantly higher efficacy than Δ9-THC, a partial agonist.[5] This heightened activity is linked to severe adverse health effects not typically associated with cannabis, including psychosis, seizures, acute toxicity, and death.[6][7]
The primary challenge for the scientific community is the sheer pace of chemical innovation by clandestine labs.[3][8] As soon as one compound is identified and legislated, new analogs with minor structural modifications appear, designed to evade detection and legal control.[3] This chemical dynamism renders traditional, targeted analytical methods perpetually outdated.[9] An effective response requires a paradigm shift from single-analyte detection to a comprehensive, activity-based screening workflow.
This document outlines an integrated, automated workflow designed to rapidly detect the biological activity of potential SCs, confirm their chemical identity, and provide a preliminary risk profile. By combining high-throughput cell-based functional assays with advanced analytical chemistry and in silico modeling, this workflow provides a robust and adaptable system for the proactive identification and characterization of novel synthetic cannabinoids.
Part 1: The Tiered Screening Cascade: From Activity to Identification
A successful screening strategy must be both sensitive and efficient, rapidly filtering large numbers of samples or suspect compounds to focus resources on true positives. We propose a three-tiered workflow that prioritizes biological effect, ensuring that analytically challenging work is reserved for compounds with confirmed cannabinoid receptor activity.
Caption: A tiered workflow for novel synthetic cannabinoid screening.
Tier 1: High-Throughput Functional Screening for CB1/CB2 Activity
The foundational principle of this workflow is to first identify samples that functionally interact with cannabinoid receptors. This "activity-based" approach is future-proof, as it detects receptor agonism regardless of the compound's specific chemical structure, a critical advantage against the backdrop of constantly emerging analogs.[9]
Causality: Why Functional Assays First? Traditional screening often relies on targeted mass spectrometry (MS) methods, which can only find what they are programmed to look for.[10] An activity-based screen, however, will flag any compound that activates the CB1 receptor, the primary mediator of psychoactive effects.[3] This ensures that truly novel and unanticipated structures are not missed. For this purpose, G protein-coupled receptor (GPCR) activation assays are ideal. While classic second messenger assays measuring cyclic adenosine monophosphate (cAMP) are effective, they can be complex to run in a high-throughput format for Gi-coupled receptors like CB1.[11] Therefore, we recommend a β-arrestin recruitment assay, which is a robust, universal downstream indicator of GPCR activation and highly amenable to automation.[1][5]
Recommended Assay: NanoBiT® β-Arrestin Recruitment Assay This assay technology monitors the interaction between the CB1 receptor and β-arrestin 2. Upon agonist binding to the receptor, β-arrestin is recruited, bringing two subunits of a NanoLuc® luciferase (LgBiT and SmBiT) into close proximity to generate a bright, luminescent signal.[1]
Protocol 1: Automated HTS for CB1 Receptor Activation
Objective: To screen sample extracts for compounds that induce CB1 receptor activation.
Materials:
-
CHO-K1 or HEK-293 cells stably co-expressing human CB1-LgBiT and SmBiT-β-arrestin 2
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Assay Plates: 384-well, white, solid-bottom
-
Automated Liquid Handler (e.g., Hamilton, Tecan)
-
Luminescence-capable Plate Reader
Methodology:
-
Cell Culture & Seeding:
-
Culture the engineered cells according to standard protocols.[11]
-
On the day before the assay, harvest cells and resuspend in assay medium to a concentration of 500,000 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Sample & Control Preparation:
-
Prepare sample extracts (e.g., methanolic extracts of seized plant material) and create a 3-log dilution series in DMSO.[12]
-
Prepare a positive control (e.g., known SC agonist CP-55,940) and a negative control (vehicle - DMSO).
-
Use the liquid handler to transfer 50-100 nL of compound/extract from the source plates to the assay plates.
-
-
Assay Execution & Readout:
-
Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Allow plates to equilibrate to room temperature for 10 minutes.
-
Add Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of the positive control (100% activation).
-
Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent for HTS).[13]
-
Flag any sample showing a dose-dependent increase in luminescence as a "hit" for Tier 2 analysis.
-
| Parameter | Recommended Setting | Rationale |
| Cell Line | CHO-K1 or HEK-293 expressing CB1 | Robust and commonly used for GPCR assays.[11] |
| Assay Principle | NanoBiT® β-Arrestin 2 Recruitment | Direct measure of receptor engagement, highly sensitive, and low background.[1] |
| Plate Format | 384-well | Balances throughput with reagent volume. |
| Positive Control | CP-55,940 or JWH-018 | Well-characterized, high-efficacy synthetic cannabinoid agonists.[5] |
| Assay Window (Z') | > 0.5 | Ensures data is statistically robust and reliable for hit identification.[13] |
| Table 1: Key Parameters for the Primary HTS Functional Assay. |
Tier 2: Automated Analytical Confirmation and Identification
"Hits" from the Tier 1 screen possess confirmed CB1 activity but unknown chemical identities. The goal of Tier 2 is to rapidly identify the active compound(s) using high-throughput mass spectrometry. Automation in sample preparation is crucial to maintain the pace of the workflow.
Causality: Why Automated SPE/MS/MS? Traditional gas chromatography-mass spectrometry (GC-MS) often requires time-consuming derivatization steps.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering high sensitivity and specificity without derivatization.[7][14] To further increase throughput, online solid-phase extraction (SPE) coupled directly with MS/MS, such as the Agilent RapidFire system, can reduce sample analysis time to less than 15 seconds per sample.[15] This is ideal for screening large batches of hits from Tier 1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Synthetic Cannabinoid Effects Detailed in 5 Year Study from the American College of Medical Toxicology ToxIC Registry Database —The Largest Clinical Report to Date - ACMT [acmt.net]
- 5. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
reducing matrix effects in 5-fluoro MDMB-PICA urine analysis
The following technical guide is structured as a dynamic Support Center for researchers and toxicologists analyzing 5-fluoro MDMB-PICA (5F-MDMB-2201) in urine. It addresses the specific challenges of matrix interference, ion suppression, and metabolic instability associated with this synthetic cannabinoid.
Ticket ID: SC-5F-MAT-001 Status: Open Topic: Troubleshooting Matrix Effects & Signal Suppression in LC-MS/MS Workflows
Executive Summary
5-fluoro MDMB-PICA is a lipophilic synthetic cannabinoid (SC) subject to rapid in vivo metabolism.[1][2] In urine analysis, "matrix effects" (ME) primarily manifest as ion suppression caused by co-eluting phospholipids, salts, and urea, or isobaric interference from endogenous isomers.
This guide provides field-proven protocols to isolate the analyte from the urinary matrix, ensuring sensitivity and reproducibility.
Module 1: Sample Preparation & Extraction
User Question: I am using a simple Liquid-Liquid Extraction (LLE) with ethyl acetate, but I am seeing >40% signal suppression and poor recovery of the parent compound. Why is this happening?
Technical Insight: Urine is a complex matrix containing urea, salts, and residual phospholipids. While LLE extracts the lipophilic 5-fluoro MDMB-PICA, it often co-extracts matrix components that compete for ionization in the ESI source. Furthermore, the parent compound is unstable and extensively metabolized; relying solely on the parent for detection in urine is a common pitfall.
Solution: Switch to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent. SPE provides a "digital" cleanup (retention/wash/elute) that LLE cannot match, specifically removing water-soluble interferences and phospholipids.
Recommended Protocol: Polymeric SPE (Oasis HLB / Strata-X)
Validation Basis: This protocol is adapted from high-sensitivity metabolic profiling studies [1, 2].
| Step | Parameter | Technical Rationale |
| 1. Hydrolysis | Enzyme: | Critical: 5-fluoro MDMB-PICA metabolites are heavily glucuronidated. Hydrolysis liberates the aglycone for extraction. |
| 2. Conditioning | 2 mL Methanol followed by 2 mL Water | Activates the sorbent ligands for interaction. |
| 3. Loading | Load 1-2 mL hydrolyzed urine (pH adjusted to ~5-6) | Acidic pH ensures the carboxylic acid metabolites (major targets) are protonated and retained on RP sorbents. |
| 4. Wash 1 | 2 mL 5% Methanol in Water | Removes salts, urea, and highly polar interferences without eluting the analyte. |
| 5. Wash 2 | 2 mL Acetonitrile:Water (30:[3]70) | Crucial Step: Removes moderately polar matrix components. Note: Ensure analyte is not lost here; validate with neat standards. |
| 6. Elution | 2 mL Ethyl Acetate:Isopropanol (85:15) or 100% Methanol | Elutes the lipophilic parent and metabolites while leaving some phospholipids behind. |
| 7. Reconstitution | Evaporate to dryness ( | Match the solvent strength to your starting gradient to prevent peak broadening. |
Visual Workflow: SPE vs. Matrix Interference
The following diagram illustrates how SPE selectively removes the suppression-causing matrix layers.
Caption: Workflow for removing hydrophilic matrix components via SPE to prevent ion suppression.
Module 2: Chromatographic & Metabolic Strategy
User Question: I have optimized my extraction, but I still see shifting retention times and low sensitivity for the parent mass (377 m/z). What is wrong?
Technical Insight:
-
Metabolic Reality: 5-fluoro MDMB-PICA is rapidly hydrolyzed in the body to its ester hydrolysis metabolite (5F-MDMB-PICA metabolite 7 / 5F-MDMB-PICA-COOH). In authentic urine samples, the parent compound is often undetectable or present in trace amounts (<1 ng/mL) [1, 3].
-
Matrix Front: If your retention time is shifting, your analyte may be co-eluting with the "matrix front" (unretained salts/polar compounds) or late-eluting phospholipids.
Solution:
-
Target the Metabolite: You must monitor the ester hydrolysis metabolite (m/z 363.17 for the acid form) as the primary marker.
-
Gradient Delay: Start your LC gradient with a low organic hold (e.g., 5% B for 1 min) to divert the salt front to waste before the analytical run begins.
Data Table: Target Analytes & Transitions
Parameters optimized for ESI+ mode on Q-Exactive or Triple Quadrupole systems [1, 4].
| Analyte | Precursor Ion ( | Product Ions ( | Retention Relative to Matrix |
| 5F-MDMB-PICA (Parent) | 377.2 | 232.1, 144.0 | Late Eluting (Lipophilic) |
| Metabolite 7 (Ester Hydrolysis) | 363.2 | 218.1, 144.0 | Mid-Eluting (Primary Target) |
| 5F-MDMB-PICA-d9 (IS) | 386.2 | 232.1, 144.0 | Co-elutes with Parent |
Module 3: Mass Spectrometry & Internal Standards
User Question: How do I calculate Matrix Factor (MF) to prove my method is working? Can I use a generic internal standard?
Technical Insight: Using a generic IS (like JWH-018-d9) for 5-fluoro MDMB-PICA is risky because they may elute at different times. If the matrix suppresses the analyte at 4.5 min but not the IS at 5.5 min, your quantification will be wrong.
Solution:
-
Use Matched IS: Use deuterated 5F-MDMB-PICA-d9 or 5F-MDMB-PINACA-d9 .
-
Calculate Matrix Factor: You must perform the "Post-Extraction Spike" experiment.
Protocol: Matrix Factor Calculation
-
Set A (Neat Standard): Analyte spiked into mobile phase.
-
Set B (Post-Extraction Spike): Extract blank urine, then spike analyte into the clean extract.
-
Calculation:
-
MF < 1.0 = Ion Suppression
-
MF > 1.0 = Ion Enhancement
-
Target: 0.8 < MF < 1.2 (80-120%)
-
Visual: Mechanism of Ion Suppression
Understanding why suppression occurs helps in selecting the right cleanup.
Caption: Competition mechanism in ESI droplets leading to signal suppression.
FAQ: Rapid Fire Troubleshooting
Q: Can I use "Dilute-and-Shoot" to save time? A: Only if you have a high-sensitivity instrument (e.g., Sciex 6500+ or Orbitrap). Dilution (1:10) reduces matrix effects but raises the Limit of Quantitation (LOQ). Since 5F-MDMB-PICA concentrations in urine are low (often sub-ng/mL), SPE is safer for avoiding false negatives [2, 5].
Q: My calibration curve is non-linear at the low end. A: This is a classic sign of matrix adsorption. Silanize your glassware or use low-binding polypropylene vials. The lipophilic nature of the 5-fluoropentyl chain causes it to stick to untreated glass surfaces.
Q: I see a peak for the parent drug, but the ratio of transitions is wrong. A: Check for isobaric interference . 5F-MDMB-PINACA (indazole core) is an isomer of 5F-MDMB-PICA (indole core). They have the same mass (377.2) but different retention times and fragmentation patterns.[4] Ensure your chromatography separates these isomers [3].
References
-
Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS . Journal of Analytical Toxicology. Available at: [Link]
-
Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry . Molecules. Available at: [Link]
-
Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples . Drug Testing and Analysis. Available at: [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases . Future Science OA. Available at: [Link]
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids . American Laboratory. Available at: [Link]
Sources
Technical Support Center: Enhancing Sensitivity for Metabolite 7 in Low-Concentration Samples
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of low-concentration "Metabolite 7." The following content is structured to address specific issues with a focus on the underlying scientific principles to empower you to make informed decisions during your experimental workflow.
I. Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses common initial hurdles in detecting Metabolite 7.
Question: My signal for Metabolite 7 is at or below the limit of detection (LOD). What are the first things I should check?
Answer: When facing a weak or absent signal for Metabolite 7, a systematic check of your instrument and sample preparation is the crucial first step. Low signal intensity can often be traced back to issues with ionization, contamination, or suboptimal instrument settings.[1]
Begin by verifying the basics of your LC-MS system. Ensure that all components are functioning correctly and that there are no leaks in the system.[2] A gradual or sudden drop in sensitivity can be an indicator that your mass spectrometer's ion source or optics are contaminated and require cleaning.[3] Regularly scheduled preventative maintenance is vital to avoid unexpected downtime and ensure consistent performance.[3][4]
Concurrently, review your sample preparation protocol. The quality of your solvents and reagents significantly impacts MS detection sensitivity; therefore, the use of MS-grade solvents and ultrapure additives is essential.[5] Contamination from various sources, including sample residues, mobile phase impurities, or even column bleed, can lead to high background noise and poor signal-to-noise ratios.[1]
Finally, confirm your method parameters. Double-check that the correct LC-MS method is loaded and that the acquisition parameters, such as the m/z and transitions for Metabolite 7, are accurate.[6]
Question: I'm observing high background noise in my chromatogram, which is masking the peak for Metabolite 7. What are the likely causes and solutions?
Answer: High background noise is a common issue that can obscure the signal of low-abundance analytes like Metabolite 7. This noise can originate from several sources, including contaminated solvents, improper mobile phase additives, or a dirty LC-MS system.[1]
Start by ensuring the purity of your mobile phase. The use of high-quality, MS-grade solvents and additives is mandatory to minimize background interference.[5] Improper use or concentration of mobile phase additives can lead to increased background noise.[1] Also, be aware that microbial contamination in the mobile phase can be a source of noise; if highly aqueous mobile phases are necessary, consider adding a small amount of sodium azide or regularly flushing the system with an organic solvent like isopropanol or methanol.[5]
System contamination is another major contributor to high background noise.[1] Regularly injecting system suitability test (SST) samples can help identify contamination issues and monitor the overall health of your LC-MS system.[1] If contamination is suspected, a thorough cleaning of the ion source and other critical components is necessary.[3][7]
Question: My retention time for Metabolite 7 is shifting between injections. How can I stabilize it?
Answer: Retention time shifts can compromise the reliability of your data, especially in targeted analyses. These shifts are often indicative of issues with the LC system, column, or mobile phase.
First, check for any leaks in the LC system, as this can cause pressure fluctuations and lead to inconsistent retention times.[4] Also, ensure that the mobile phase composition is correct and that the solvents are properly degassed.[2] Air bubbles in the pump or injector can disrupt the flow rate and cause retention time variability.[2]
The column itself can be a source of retention time instability. Column contamination from complex sample matrices can lead to shifts in retention.[8] If you suspect column contamination, flushing the column may help.[8] Furthermore, ensure that the column is appropriate for your application and that the mobile phase pH is within the stable range for the column chemistry to avoid degradation of the stationary phase.[8]
Finally, consider the injection solvent. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and retention time shifts.[8]
II. Advanced Troubleshooting: Optimizing for Maximum Sensitivity
This section delves into more advanced strategies for significantly improving the detection of Metabolite 7.
Question: How can I optimize my sample preparation to enrich for Metabolite 7 and reduce matrix effects?
Answer: Effective sample preparation is paramount for enhancing the sensitivity of low-concentration analytes by removing interfering compounds and concentrating the analyte of interest.[9] The choice of extraction technique should be tailored to the physicochemical properties of Metabolite 7.
Sample Extraction Techniques:
| Technique | Principle | Best For | Considerations |
| Protein Precipitation | Proteins are removed from the sample using an organic solvent (e.g., acetonitrile).[10] | Rapid removal of proteins from biofluids like plasma or serum.[11] | May not remove other interfering substances like salts and phospholipids. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids.[9][10] | Effective for separating analytes based on polarity. | Solvent choice is critical and requires optimization. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and then selectively eluted.[9][12] | Highly selective for isolating specific classes of compounds and can be used for sample concentration.[9][13] | Requires method development to select the appropriate sorbent and elution solvents. |
Mitigating Matrix Effects:
Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis of complex biological samples.[14] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[15] To minimize matrix effects, consider the following:
-
Dilution: A simple approach is to dilute the sample, which can be effective if the assay has sufficient sensitivity.[15]
-
Optimized Chromatography: Adjusting the chromatographic conditions to separate Metabolite 7 from interfering matrix components is a powerful strategy.[15]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[14]
Question: What are the key LC and MS parameters I should focus on to boost the signal for Metabolite 7?
Answer: Fine-tuning your LC-MS method is critical for maximizing the signal of a low-abundance metabolite. This involves optimizing both the chromatographic separation and the mass spectrometric detection.
Liquid Chromatography (LC) Optimization:
-
Column Selection: The choice of HPLC column, including its dimensions and particle size, can significantly impact sensitivity.[5] Smaller internal diameter columns can improve sensitivity by concentrating the analyte as it reaches the detector.[16]
-
Mobile Phase Composition: The mobile phase, including solvents and additives, plays a crucial role in both chromatographic separation and ionization efficiency.[17] For electrospray ionization (ESI), volatile buffers like ammonium formate or ammonium acetate are preferred.[5] The pH of the mobile phase can also affect the ionization state of the analyte and should be optimized.[17][18]
-
Flow Rate: Lower flow rates can sometimes enhance ionization efficiency.[9]
Mass Spectrometry (MS) Optimization:
-
Ion Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, have a profound impact on signal intensity and should be carefully optimized for Metabolite 7.[16][19] It's important to note that these parameters can be interdependent.[20]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, selecting the optimal precursor and product ions for MRM experiments is essential for achieving the best signal-to-noise ratio.[16]
Question: I've optimized my sample preparation and instrument parameters, but the signal for Metabolite 7 is still weak. Are there any advanced techniques I can employ?
Answer: When conventional optimization strategies are insufficient, chemical derivatization can be a powerful tool to enhance the detectability of Metabolite 7.
Chemical Derivatization:
Derivatization involves chemically modifying the analyte to improve its ionization efficiency or chromatographic properties.[21][22] This is particularly useful for compounds that have poor ionization characteristics in their native form.[23][24]
Benefits of Derivatization:
-
Enhanced Ionization: By introducing a readily ionizable functional group, derivatization can significantly increase the MS signal.[25]
-
Improved Chromatography: Derivatization can alter the polarity of a molecule, leading to better retention and peak shape on a given column.[21]
-
Increased Specificity: The derivatization reaction itself can provide an additional layer of selectivity.
Workflow for Implementing Derivatization:
-
Reagent Selection: Choose a derivatization reagent that specifically reacts with a functional group present on Metabolite 7.
-
Reaction Optimization: Optimize the reaction conditions, including reagent concentration, temperature, and time, to ensure complete and consistent derivatization.
-
Method Re-optimization: The LC-MS method will need to be re-optimized for the derivatized form of Metabolite 7.
dot digraph "Troubleshooting_Workflow_for_Low_Metabolite_Signal" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Initial_Assessment" { label="Initial Assessment"; style="rounded"; bgcolor="#FFFFFF"; Start [label="Low Signal for Metabolite 7", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_System [label="Q: Weak or absent signal?\nA: Check system basics."]; Check_Noise [label="Q: High background noise?\nA: Check solvent purity and system contamination."]; Check_RT [label="Q: Retention time shifting?\nA: Check for leaks and mobile phase issues."]; }
subgraph "cluster_Advanced_Troubleshooting" { label="Advanced Troubleshooting"; style="rounded"; bgcolor="#FFFFFF"; Optimize_Sample_Prep [label="Optimize Sample Preparation\n- Extraction (LLE, SPE)\n- Mitigate Matrix Effects"]; Optimize_LCMS [label="Optimize LC-MS Parameters\n- Column, Mobile Phase\n- Ion Source, MRM"]; Advanced_Techniques [label="Consider Advanced Techniques\n- Chemical Derivatization"]; }
subgraph "cluster_Resolution" { label="Resolution"; style="rounded"; bgcolor="#FFFFFF"; Improved_Signal [label="Improved Signal for Metabolite 7", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> Check_System; Start -> Check_Noise; Start -> Check_RT;
Check_System -> Optimize_Sample_Prep [label="If basics are okay"]; Check_Noise -> Optimize_Sample_Prep [label="If noise persists"]; Check_RT -> Optimize_LCMS [label="If shifts continue"];
Optimize_Sample_Prep -> Optimize_LCMS; Optimize_LCMS -> Advanced_Techniques [label="If signal is still weak"];
Optimize_Sample_Prep -> Improved_Signal; Optimize_LCMS -> Improved_Signal; Advanced_Techniques -> Improved_Signal; } A troubleshooting workflow for addressing low signal intensity of Metabolite 7.
III. Experimental Protocols
Protocol 1: Basic Ion Source Cleaning
CAUTION: Always follow the manufacturer's guidelines for your specific instrument. Ensure the instrument is properly vented and powered down before performing any maintenance.[7]
-
Venting and Shutdown: Safely shut down and vent the mass spectrometer according to the manufacturer's protocol. Allow the ion source to cool completely.[7]
-
Source Removal: Carefully remove the ion source from the vacuum housing.
-
Disassembly: Disassemble the source components, taking note of the order and orientation of each part. Handle all parts with powder-free gloves or clean tweezers.[7]
-
Cleaning Metal Parts:
-
Sonication: Place metal parts in a beaker with an appropriate solvent (e.g., methanol or isopropanol) and sonicate for 15-20 minutes.
-
Polishing (if necessary): For stubborn deposits, gently polish surfaces with a fine abrasive slurry.
-
Rinsing: Thoroughly rinse all parts with high-purity solvent.
-
-
Cleaning Polymeric Parts: Clean non-metal parts by immersing them in methanol in an ultrasonic cleaner for several minutes.[7]
-
Drying: Bake out the cleaned parts in an oven at a temperature recommended by the manufacturer (typically 100-150°C) for at least 15 minutes.[7]
-
Reassembly and Installation: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump Down and System Check: Pump down the system and perform a system check or tuning to ensure proper performance.
dot digraph "Sample_Preparation_Optimization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low-Concentration Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Extraction" { label="Extraction Method Selection"; style="rounded"; bgcolor="#FFFFFF"; PPT [label="Protein Precipitation"]; LLE [label="Liquid-Liquid Extraction"]; SPE [label="Solid-Phase Extraction"]; }
subgraph "cluster_Optimization" { label="Optimization & Refinement"; style="rounded"; bgcolor="#FFFFFF"; Dilution [label="Dilute Sample"]; Chromatography [label="Optimize Chromatography"]; Internal_Standard [label="Use Internal Standard"]; }
Result [label="Analysis-Ready Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> PPT [label="High Protein Content"]; Start -> LLE [label="Based on Polarity"]; Start -> SPE [label="High Specificity Needed"];
PPT -> Dilution; LLE -> Chromatography; SPE -> Internal_Standard;
Dilution -> Result; Chromatography -> Result; Internal_Standard -> Result; } A workflow for optimizing sample preparation to enhance metabolite detection.
IV. References
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Trends in Analytical Chemistry.
-
How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
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Optimising-LC-MS-sensitivity. (2017, November 6). Element Lab Solutions.
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020, June 3). PMC.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
-
MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services.
-
Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. (1999, December 15). PubMed.
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025, December 12). PMC.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
-
Enhancing detection of low‑abundance metabolites in proton NMR through band‑selective suppression and presaturation. (2026, January 11). PMC.
-
Mass Spec Servicing: Warning Signs, Service Tips and Prevention. (2023, October 13). ZefSci.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). PMC.
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.).
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (n.d.). PMC.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
-
Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. (2025, August 6). ResearchGate.
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). LCGC International.
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain.
-
Full article: Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. (2016, August 15). Taylor & Francis.
-
General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.).
-
(PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022, August 11). ResearchGate.
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
-
Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu Scientific Instruments.
-
Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. (n.d.). UND Scholarly Commons.
-
Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility.
-
Derivatization methods for LC-MS analysis of endogenous compounds. (2025, August 7). ResearchGate.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
-
A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. (2023, November 22). RSC Publishing.
-
A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. (2025, February 1). PubMed.
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI.
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018, September 28). Analytical Chemistry - ACS Publications.
-
Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
-
Metabolomics Sample Preparation. (n.d.). Organomation.
-
LC/MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu.
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). MDPI.
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited.
-
Sample preparation. (n.d.). Metabolomics - EMBL-EBI.
-
How to Improve the Sensitivity, Long-Term Stability and Throughput of your ICP-MS. (2022, January 20).
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.
-
Techniques Used in Targeted Metabolomic Profiling. (2019, November 26).
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
-
Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. (2021, September 1). Frontiers.
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Technical Support Center: Stability of 5-Fluoro MDMB-PICA Metabolite 7
This guide functions as a specialized technical support center for researchers and forensic toxicologists working with 5-fluoro MDMB-PICA Metabolite 7 .
Current Status: Operational Role: Senior Application Scientist Context: Frozen Storage (-20°C / -80°C) in Biological Matrices
Compound Identification & Technical Profile
Before addressing stability, we must explicitly define the analyte to ensure we are troubleshooting the correct molecule. In commercial and literature references (specifically Cayman Chemical and forensic toxicology databases), Metabolite 7 refers to the ester hydrolysis product .
| Parameter | Technical Detail |
| Common Name | This compound |
| Systematic Name | (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |
| Synonyms | 5F-MDMB-PICA ester hydrolysis metabolite; 5F-MDMB-2201 metabolite 7 |
| Chemical Nature | Carboxylic Acid (formed by hydrolysis of the parent methyl ester) |
| CAS Number | 2569223-22-7 |
| Primary Stability Concern | Artifactual Formation. While the metabolite itself is chemically stable, its concentration in a sample can increase during storage due to the degradation of the parent compound (5F-MDMB-PICA).[1][2][3][4][5][6] |
Core Stability Guide (Q&A)
Q1: Is Metabolite 7 chemically stable in frozen urine and blood?
A: Yes, highly stable. Unlike its parent compound (5F-MDMB-PICA), which contains a labile methyl ester group susceptible to rapid hydrolysis, Metabolite 7 is the free carboxylic acid resulting from that hydrolysis.
-
Data Insight: Research funded by the U.S. Department of Justice indicates that Metabolite 7 is one of the most stable synthetic cannabinoid metabolites.[5] It shows negligible degradation in urine and blood when stored at -20°C or -80°C for periods extending up to 35 weeks (and likely years).
-
Verdict: You are unlikely to lose Metabolite 7 signal due to chemical breakdown of the molecule itself in frozen storage.
Q2: Why do my Metabolite 7 concentrations change between Day 0 and Day 30 despite frozen storage?
A: This is likely due to "Post-Collection Hydrolysis" of the parent compound. If your sample originally contained the parent drug (5F-MDMB-PICA), residual esterase activity or chemical hydrolysis can continue slowly, even at -20°C, or rapidly during freeze-thaw cycles.
-
Mechanism: Parent (Ester)
Metabolite 7 (Acid). -
Result: The concentration of Metabolite 7 increases artificially, skewing your quantitative results. This is not a stability failure of Metabolite 7, but a stability failure of the sample matrix equilibrium.
-
Prevention: See Protocol A below regarding Sodium Fluoride (NaF) preservation.
Q3: How many freeze-thaw cycles can Metabolite 7 withstand?
A: Up to 3 cycles with no significant loss. Validation studies on synthetic cannabinoid acids demonstrate robustness against freeze-thaw stress.[6] However, repeated cycling promotes the hydrolysis of any remaining parent compound, further exacerbating the "Artifactual Formation" issue described in Q2.
-
Recommendation: Aliquot samples immediately upon receipt to avoid subjecting the bulk specimen to multiple cycles.
Q4: Does pH adjustment impact stability?
A: Yes, acidic pH favors stability. Synthetic cannabinoids and their acid metabolites are generally more stable in acidic environments (pH ~4-5). Alkaline conditions (pH > 8) accelerate the hydrolysis of the parent ester (generating more Metabolite 7) and can potentially destabilize the amide linker in the long term, though the latter is rare in frozen conditions.
Visualizing the Instability Pathway
The following diagram illustrates the degradation logic. The critical takeaway is that Metabolite 7 is the "sink" —it is where the unstable parent ends up.
Figure 1: The stability pathway showing the conversion of the unstable parent ester into the stable Metabolite 7. Note that Metabolite 7 acts as a stable endpoint in frozen conditions.[5]
Troubleshooting Guides
Issue: "I am detecting Metabolite 7 in ‘blank’ spiked samples after storage."
Diagnosis: Carryover or Contaminated Internal Standard.
-
Root Cause: If you spiked with the Parent compound for a stability study and are now seeing Metabolite 7, the parent has hydrolyzed.
-
Corrective Action: Verify the purity of your reference standards. Commercial standards of 5F-MDMB-PICA (parent) often contain 1-5% of Metabolite 7 as an impurity due to manufacturing hydrolysis. Always run a "Day 0" purity check on your spiking solution.
Issue: "Peak broadening observed for Metabolite 7."
Diagnosis: Isomerization or Column Failure.
-
Root Cause: 5F-MDMB-PICA contains a chiral center (tert-leucine moiety).[2][4] While the (S)-enantiomer is the standard active form, isomerization can occur under harsh storage conditions (extreme pH) or during extraction.
-
Corrective Action: Ensure your LC mobile phase pH is controlled (typically Formic Acid 0.1%). Use a chiral column if enantiomeric separation is required, though for general toxicology, this is rarely the cause of loss, just peak shape distortion.
Validated Protocols
Protocol A: Sample Preparation for Maximum Stability
Use this protocol to prevent the Parent
-
Collection: Collect blood into Grey-Top Vacutainers (containing Potassium Oxalate / Sodium Fluoride).
-
Why? Fluoride inhibits esterase enzymes that drive hydrolysis.
-
-
Aliquot: Within 60 minutes of collection, centrifuge and aliquot plasma/serum into polypropylene tubes.
-
Why? Minimizes freeze-thaw cycles later.
-
-
Acidification (Optional but Recommended for Urine): Adjust urine pH to ~4.0 using 1M Acetate Buffer.
-
Freezing: Flash freeze at -80°C if available; -20°C is acceptable for routine storage (< 6 months).
Protocol B: Thawing & Extraction
-
Thaw: Thaw aliquots at 4°C (refrigerator) or on ice. Do not thaw in a warm water bath.
-
Why? Heat accelerates hydrolysis of any remaining parent compound.
-
-
Mix: Vortex briefly (5 seconds).
-
Process: Proceed immediately to Liquid-Liquid Extraction (LLE) or Protein Precipitation.
-
Solvent Note: Use Acetonitrile (cold) for precipitation; it effectively denatures remaining enzymes.
-
Stability Data Summary
| Storage Condition | Parent (5F-MDMB-PICA) | Metabolite 7 (Acid) | Recommendation |
| Room Temp (20°C) | Unstable (Degrades in hours/days) | Stable (Weeks) | Avoid |
| Refrigerated (4°C) | Moderately Unstable (Degrades in days/weeks) | Stable (> 9 weeks) | Short-term only (<24h) |
| Frozen (-20°C) | Stable (Months, dependent on preservatives) | Highly Stable (> 35 weeks) | Standard |
| Deep Freeze (-80°C) | Optimal | Optimal | Long-term Archival |
References
-
World Health Organization (WHO). (2019). Critical Review Report: 5F-MDMB-PICA. Expert Committee on Drug Dependence. Retrieved from [Link]
-
Minakata, K., et al. (2022).[6] Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. Drug Testing and Analysis. Retrieved from [Link]
-
National Institute of Justice (NIJ). (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. Retrieved from [Link]
Sources
overcoming ion suppression in synthetic cannabinoid LC-MS analysis
Topic: Overcoming Ion Suppression & Matrix Effects
Welcome to the Advanced Applications Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Synthetic cannabinoids (SCs) present a unique "perfect storm" for LC-MS/MS analysis. They are highly lipophilic, require sub-ng/mL sensitivity due to extreme potency, and are often found in complex matrices (whole blood, hair, urine) full of phospholipids.
Ion suppression is not just a nuisance; it is a silent killer of data integrity. It occurs when co-eluting matrix components (like glycerophosphocholines) compete with your analyte for charge in the Electrospray Ionization (ESI) droplet surface, or increase surface tension, preventing effective desolvation.
This guide moves beyond basic "dilute and shoot" advice. We focus on Causality, Diagnosis, and Elimination.
Module 1: Diagnosis – "How do I visualize the invisible?"
Q: My internal standard recovery is low, but my retention times are stable. Is this ion suppression?
A: Likely, yes. If retention times are stable, your chromatography is working, but your ionization is being "crushed." The only way to definitively prove where the suppression occurs is the Post-Column Infusion (PCI) experiment.
The Protocol (The "Gold Standard" Diagnostic): Do not rely on Matrix Factor calculations alone. You need to see the suppression zone.[1]
-
Setup: Tee a syringe pump into the LC flow after the column but before the MS source.
-
Infusion: Infuse a solution of your target SC (e.g., JWH-018 or AMB-FUBINACA) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5 intensity).
-
Injection: Inject a "blank" extracted matrix sample (e.g., extracted whole blood) via the LC.
-
Result: Watch the baseline. A sharp "dip" indicates where matrix components are suppressing the signal. If your analyte elutes in this "dip," you have a problem.
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup.[2] The mixing tee allows the matrix background to interact with a constant analyte stream, revealing suppression zones.
Module 2: Sample Preparation – The First Line of Defense
Q: I am using Protein Precipitation (PPT) with cold acetonitrile. Why is my sensitivity still poor for hydrophobic SCs?
A: PPT removes proteins but leaves behind phospholipids (PLs). SCs are lipophilic; PLs are also lipophilic. In a reverse-phase separation, PLs often elute late in the gradient, exactly where highly hydrophobic SCs (like BB-22 or 5F-MDMB-PICA) elute.
The Solution: You must remove the lipids.
-
Option A (Good): Supported Liquid Extraction (SLE).[3]
-
Option B (Best): Solid Phase Extraction (SPE) with a specific wash step.
Comparative Data: Cleanup Efficiency for Synthetic Cannabinoids
| Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (ME%)* |
| Protein Precip (PPT) | 85 - 95% | < 10% (High Residual) | 40 - 60% (Severe Suppression) |
| SLE (Diatomaceous Earth) | 80 - 90% | ~90% | 10 - 20% (Moderate) |
| Polymeric SPE (Reverse Phase) | 85 - 95% | > 99% | < 10% (Minimal) |
*ME% calculated as (1 - Matrix Factor) * 100. Lower is better.
Q: Which SPE protocol do you recommend for SCs? A: Use a polymeric reversed-phase sorbent (e.g., Oasis PRiME HLB or Strata-X). The critical step is the Wash . Because SCs are so hydrophobic, you can use a very strong organic wash (up to 40-50% Methanol) to strip early-eluting interferences without eluting the SCs.
Decision Logic for Sample Prep
Figure 2: Decision tree for selecting sample preparation based on matrix complexity and sensitivity requirements.
Module 3: Chromatography & Separation
Q: I have cleaned my sample, but I still see suppression. How can the column help?
A: If you cannot remove the matrix, you must separate it from the analyte.[4]
-
The "Ballistic" Gradient Mistake: Many labs run fast 2-minute gradients. This causes SCs to co-elute with the "phospholipid dump" at the end of the run.
-
The Fix: Extend your gradient ramp. Ensure your SCs elute before the column flush phase where the phospholipids come off.
-
Column Choice:
-
C18: Standard, but often fails to separate positional isomers (e.g., JWH-018 vs. JWH-073 isomers).
-
Phenyl-Hexyl / Biphenyl: Highly Recommended. The pi-pi interactions offer unique selectivity for the indole/indazole cores of SCs, often shifting them away from aliphatic matrix interferences.
-
Q: What mobile phase additives reduce suppression? A: Avoid ion-pairing agents (TFA) which cause severe suppression in negative mode (though SCs are usually Positive mode).
-
Buffered: 5mM Ammonium Formate + 0.1% Formic Acid. The ammonium salt helps stabilize pH and can improve ionization efficiency for certain nitrogen-heavy SCs, making the signal more robust against matrix variations.
Module 4: Internal Standards (The "Correction" Phase)
Q: Can I use JWH-018-d11 as a universal internal standard for all SCs?
A: Absolutely not. In ESI, suppression is highly time-dependent. If your analyte (e.g., 5F-ADB) elutes at 4.5 min and your IS (JWH-018-d11) elutes at 5.2 min, they are experiencing different matrix environments.
-
Requirement: You must use a deuterated analog for each specific analyte if possible (e.g., 5F-ADB-d9 for 5F-ADB).
-
Compromise: If a specific IS is unavailable (common with novel NPS), select a structural analog that elutes within ±0.1 min of the target.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (Seminal paper on Post-Column Infusion).
-
Waters Corporation. (2025). "Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques in Bioanalysis."
- Kushnir, M. M., et al. (2012). "Analysis of synthetic cannabinoids in serum by LC-MS/MS." Journal of Chromatography B. (Demonstrates the necessity of phospholipid removal).
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." (Defines Matrix Factor calculations).
-
Biotage. (2023).[3] "SLE, SPE and LLE – How are Those Different?"
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
resolving isobaric interference in 5-fluoro MDMB-PICA detection
The following guide serves as a specialized Technical Support Center for researchers and toxicologists facing isobaric interference challenges with 5-fluoro MDMB-PICA .
Topic: Resolving Isobaric & Isomeric Interference in Synthetic Cannabinoid Analysis Role: Senior Application Scientist Status: Operational
The Core Challenge: The "Isobaric Trap"
In synthetic cannabinoid (SC) analysis, detecting 5-fluoro MDMB-PICA (5F-MDMB-2201) is frequently compromised by "isobaric traps"—compounds with identical or near-identical molecular masses that co-elute on standard C18 columns.
The Primary Interferences
| Compound | Formula | Exact Mass ( | Interference Type |
| 5-fluoro MDMB-PICA | 377.2235 | Target Analyte | |
| 5-fluoro EMB-PICA | 377.2235 | True Isomer (Constitutional).[1] Identical mass.[2] Requires chromatographic separation.[2][3] | |
| 5-fluoro PB-22 | 377.1660 | Nominal Isobar .[2] Indistinguishable on low-res MS (Triple Quad). | |
| 5-fluoro MDMB-PINACA | 378.2193 | Structural Analog .[2] Often co-circulates; mass is +1 Da but can interfere if isotope isolation windows are too wide.[2] |
Critical Insight: On a standard low-resolution Triple Quadrupole MS, 5F-PB-22 and 5F-EMB-PICA will appear in the same mass channel (m/z 377) as your target.[2] Without specific chromatographic resolution or High-Resolution MS (HRMS), false positives are guaranteed.[2]
Workflow Visualization
The following decision tree outlines the logic for confirming 5F-MDMB-PICA against its isobars.
Caption: Analytical decision matrix for distinguishing 5F-MDMB-PICA from isobaric interferences using LC-MS/MS logic.
Technical Modules: Troubleshooting & Protocols
Module A: Chromatographic Resolution (The "Biphenyl" Solution)
Problem: Standard C18 columns often fail to separate 5F-MDMB-PICA from 5F-EMB-PICA because their hydrophobicity is nearly identical.
Solution: Switch to a Biphenyl or Fluorophenyl stationary phase.[2] These phases utilize
Recommended Protocol:
-
Column: Raptor Biphenyl or Kinetex Biphenyl (
mm, 2.6 µm).[2] -
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes stronger
selectivity than Acetonitrile).[2] -
Gradient:
Module B: Mass Spectrometry Transitions
Problem: Nominal mass overlap (m/z 377). Solution: Select transitions that exploit the structural differences in the "head" group (ester/amide moiety).
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Mechanistic Origin |
| 5F-MDMB-PICA | 377.2 | 232.1 | 144.1 | 232: Cleavage of amide bond (Indole-CO-PentylF).144: Indole core ion. |
| 5F-PB-22 | 377.2 | 144.1 | 116.1 | 144: Quinoline ester cleavage (distinct ratio from PICA).[2] |
| 5F-EMB-PICA | 377.2 | 232.1 | Varies | Shares the 232 ion.[2] Must rely on RT. |
Self-Validating Step: Calculate the Ion Ratio (Qualifier Area / Quantifier Area).
-
If the ratio for your sample deviates >20% from your reference standard, you likely have a co-eluting isobar (e.g., 5F-EMB-PICA) distorting the signal.
Frequently Asked Questions (FAQ)
Q1: I see a peak at m/z 377, but the retention time is shifted by 0.2 minutes. Is it a matrix effect? A: Do not assume matrix effects. A shift of 0.2 minutes on a UHPLC system often indicates a structural isomer like 5F-EMB-PICA or 4F-MDMB-PICA (positional isomer).[2] Spiking the sample with the target standard is the only way to confirm.[2] If the peak broadens or splits ("saddle" shape), it is an isomer, not your target.
Q2: Can I distinguish 5F-MDMB-PICA from 5F-MDMB-PINACA using only a low-res Triple Quad? A: Yes, but be careful.
-
5F-MDMB-PICA: m/z 377.2
-
5F-MDMB-PINACA: m/z 378.2[2]
-
Risk:[1][4] If you set the Q1 resolution to "Unit" or "Wide" (0.7 FWHM), the
isotope of the PICA analog (378.2) can contribute to the PINACA channel, or vice versa. -
Fix: Ensure Q1 resolution is set to "Unit" or "High" (0.4 FWHM) and verify the isolation window does not overlap.[2]
Q3: Why is Methanol preferred over Acetonitrile for this separation?
A: Methanol is a protic solvent that facilitates
Q4: What is the best biomarker for urine analysis if the parent compound is absent? A: The parent 5F-MDMB-PICA is rarely found in urine. You must target the ester hydrolysis metabolite (5F-MDMB-PICA-COOH).[2]
-
Mass: m/z 363.2 (Parent 377 - CH2 group + H... actually, loss of methyl group -14).
-
Correction: Methyl ester (MW 376) -> Carboxylic acid (MW 362).[2]
-
Transition: 363 -> 232.[2]
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[2] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from
-
Krotulski, A. J., et al. (2021).[2][3][4] Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. Center for Forensic Science Research & Education.[2][5] Retrieved from
-
Mogler, L., et al. (2018).[2][6] Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis. (Cited via PubMed/NIH context).[2] Retrieved from
-
Restek Corporation. (2020).[2] Separation of Cannabinoids on Raptor Biphenyl Columns. (Technical Note supporting Biphenyl selectivity). Retrieved from
-
Cayman Chemical. (2019).[2] 5-fluoro MDMB-PICA Product Information & Spectral Data. Retrieved from
Sources
Technical Support Center: Troubleshooting Peak Tailing for Acidic Metabolites of Synthetic Cannabinoids
Welcome to the technical support center for the analysis of acidic metabolites of synthetic cannabinoids. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my acidic cannabinoid metabolites. What are the most likely causes?
Peak tailing for acidic analytes, such as the carboxylic acid metabolites of synthetic cannabinoids, is a common issue in reversed-phase liquid chromatography (RPLC).[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3][4]
Here are the most common culprits:
-
Residual Silanol Interactions: Silica-based columns, especially older "Type A" silica, have exposed silanol groups (Si-OH) on their surface.[1][5] These silanols are acidic (pKa around 3.5-4.5) and can become ionized (Si-O-) at mobile phase pH values above this range.[5] Your acidic cannabinoid metabolites, which are also ionized at these pHs, can then undergo secondary ionic interactions with these silanol groups, leading to peak tailing.[2][6]
-
Mobile Phase pH is Too High: If the mobile phase pH is not acidic enough, your acidic metabolites will be in their ionized (anionic) form. This increases their polarity and can lead to stronger interactions with any residual ionized silanols on the column, causing tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][9][10]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector cell volume, can contribute to peak broadening and tailing.[10][11]
Troubleshooting Guides
Q2: How can I minimize silanol interactions to improve the peak shape of my acidic metabolites?
Minimizing unwanted silanol interactions is crucial for achieving symmetrical peaks. Here are several effective strategies:
-
Use a Modern, High-Purity "Type B" Silica Column: Modern columns are typically made from "Type B" silica, which has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[1][5] This significantly reduces the potential for secondary interactions.
-
Employ an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like a trimethylsilyl group).[5][12] This effectively shields the acidic silanols, preventing them from interacting with your analytes.[12]
-
Optimize the Mobile Phase pH: For acidic analytes, operating at a lower mobile phase pH (typically 2.5-3.5) will keep both the acidic metabolites and the residual silanols in their neutral, protonated forms.[1][2] This minimizes ionic interactions and improves peak shape.
Experimental Protocol: Mobile Phase pH Optimization
-
Analyte pKa Determination: If the pKa of your acidic metabolite is unknown, estimate it using cheminformatics software or find literature values for similar compounds.
-
Initial Mobile Phase Preparation: Prepare your aqueous mobile phase (e.g., water with 0.1% formic acid) to achieve a pH at least 1.5-2 pH units below the analyte's pKa. For example, if the pKa is 4.5, a starting pH of 2.5-3.0 is recommended.[8]
-
System Equilibration: Equilibrate your LC system with the initial mobile phase for at least 10-15 column volumes.
-
Initial Injection: Inject your standard and observe the peak shape.
-
Iterative pH Adjustment (if necessary): If tailing persists, incrementally decrease the pH of the aqueous mobile phase by 0.2 pH units and repeat the analysis until an optimal peak shape is achieved. Be mindful of the column's pH limitations.[8]
-
Buffer Selection: For reproducible results, it is highly recommended to use a buffer to maintain a stable pH.[4] Formate buffers are effective in the pH range of 2.8-4.8.[8]
| Mobile Phase Additive | Typical Concentration | Effective pH Range | Comments |
| Formic Acid | 0.1% | ~2.7 | Commonly used for LC-MS due to its volatility. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | ~2.0 | Can cause ion suppression in MS. |
| Phosphate Buffer | 10-25 mM | 2.1-3.1 & 6.2-8.2 | Non-volatile, not ideal for LC-MS. |
| Formate Buffer | 10-20 mM | 2.8-4.8 | Good choice for LC-MS, provides buffering capacity.[8] |
Q3: Can the choice of stationary phase chemistry, beyond C18, impact peak tailing for these metabolites?
Absolutely. While C18 is a workhorse in reversed-phase chromatography, alternative stationary phases can offer significant advantages for analyzing polar and ionizable compounds like acidic cannabinoid metabolites.[13][14]
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols, reducing their interaction with analytes.[12]
-
Phenyl Phases: Phenyl-hexyl or other phenyl-based stationary phases can offer different selectivity for aromatic compounds due to π-π interactions.[14] This can sometimes lead to improved peak shapes for certain analytes.
-
Polymer-Based Columns: Columns packed with polymeric materials instead of silica completely eliminate the issue of silanol interactions.[1][8] These columns are also stable over a much wider pH range.
Workflow for Column Selection
Caption: A logical workflow for selecting a suitable column to mitigate peak tailing.
Q4: My sample matrix is complex (e.g., urine, plasma). Could this be contributing to peak tailing, and how should I prepare my samples?
A complex matrix can indeed exacerbate peak tailing. Matrix components can accumulate on the column, interacting with your analytes or blocking active sites on the stationary phase.[11] Proper sample preparation is critical to remove these interferences.[15][16]
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[15][17] For acidic metabolites, a mixed-mode or anion-exchange SPE sorbent can be used to selectively retain the analytes of interest while washing away matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition the acidic metabolites from the aqueous sample matrix into an organic solvent.[17]
-
Filtration: At a minimum, all samples should be filtered through a 0.2 or 0.45 µm filter to remove particulate matter that can clog the column frit and lead to peak distortion.[17][18]
Experimental Protocol: Solid-Phase Extraction (SPE) for Acidic Metabolites
-
Conditioning: Condition a mixed-mode anion-exchange SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of a weak buffer at a pH that will ensure your analyte is ionized (e.g., pH 6-7).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.
-
Elution: Elute the acidic metabolites with an acidified organic solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in your initial mobile phase.
Visualization of Silanol Interactions
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
References
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation - PMC. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
(PDF) Suitability of stationary phase for LC analysis of biomolecules - ResearchGate. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. [Link]
-
Functions of Stationary Phases in Chromatographic Techniques - Longdom Publishing. [Link]
-
Preparing a Cannabis Sample for Testing | SCION Instruments. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
(PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns - ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies. [Link]
-
LC Chromatography Troubleshooting Guide. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. chromanik.co.jp [chromanik.co.jp]
- 13. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
- 17. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 18. halocolumns.com [halocolumns.com]
correcting retention time shifts in metabolite 7 chromatography
Topic: Correcting Retention Time (RT) Shifts in Metabolite 7
Status: Operational | Tier: Level 3 (Advanced Method Development)
Introduction: The "Metabolite 7" Challenge
Welcome to the Advanced Chromatography Support Center. You are likely here because "Metabolite 7" (M7)—presumably a polar, ionizable degradation product or metabolite (e.g., N-oxide, glucuronide)—is displaying erratic retention behavior. Unlike stable parent drugs, metabolites often possess mixed polarity and ionizable functional groups that make them hypersensitive to minor fluctuations in pH , temperature , and column history .
This guide treats M7 not as a random error, but as a sensor revealing underlying instability in your thermodynamic system. Follow the modules below to diagnose and fix the shift.
Module 1: Diagnostic Triage (The "Emergency Room")
User Question: My M7 peak is shifting, but I don't know if it's my pump or my chemistry. Where do I start?
Technical Response:
You must isolate Flow Mechanics from Thermodynamics . The fastest way to do this is by monitoring the Column Dead Time (
-
Inject a Void Marker: Use Uracil (RP-LC) or Sodium Nitrate (if UV cutoff allows).
-
Calculate
(Retention Factor): . -
Analyze the Data:
| Observation | Diagnosis | Action Plan |
| Flow Failure | Check pump seals, check valves, and leaks. | |
| Selectivity Change | Issue is pH, Temperature, or Stationary Phase. | |
| Phase Collapse/Aging | Column "dewetting" or ligand hydrolysis. | |
| Equilibration/pH | Insufficient re-equilibration or buffering capacity. |
Visual Workflow: The Diagnostic Decision Tree
Figure 1: Decision matrix for isolating hardware failures from chemical instability.
Module 2: The pH/pKa Trap (The "Chemistry")
User Question: I made fresh mobile phase, and M7 jumped 0.5 minutes. The parent drug didn't move. Why?
Technical Response: Metabolite 7 is likely an ionizable weak acid or base with a pKa very close to your mobile phase pH.
-
The Mechanism: Retention depends on the hydrophobicity of the analyte.[1] The neutral form is retained; the ionized form elutes at the void. If your mobile phase pH is within ±1.0 unit of M7's pKa, a tiny pH error (e.g., 0.05 units) causes a massive shift in the ratio of ionized:neutral species.
-
The "Parent" Fallacy: The parent drug is likely non-polar or has a pKa far from the buffer pH, making it robust. M7 is the "canary in the coal mine."
Corrective Action:
-
Buffer Capacity Check: Ensure you are using a true buffer (e.g., Phosphate, Acetate) within its buffering range (
1 pH unit of its own pKa). -
Gravimetric Preparation: Do not use volumetric flasks for pH adjustment. Weigh your buffer salts and water.
-
The "2-Unit Rule": Adjust mobile phase pH to be at least 2.0 units away from M7's pKa to ensure it is 99% ionized or 99% neutral.
Visual Logic: pH Sensitivity Curve
Figure 2: The "Danger Zone" occurs when mobile phase pH approaches the analyte's pKa.
Module 3: Phase Collapse & Hysteresis
User Question: M7 retention drifts lower and lower with every injection, but recovers if I wash the column. What is happening?
Technical Response: This is classic "Dewetting" or Phase Collapse . If M7 is polar, you are likely using a highly aqueous mobile phase (e.g., <5% Organic). On standard C18 columns, the hydrophobic ligands "fold down" to escape the water, reducing the available surface area for interaction.
Corrective Action:
-
Switch Stationary Phase: Move to a Polar-Embedded (e.g., Amide, Carbamate) or Aq-compatible C18 column. These prevent ligand collapse.
-
Hysteresis Check: If you run a gradient 0%
100% B, ensure your re-equilibration time is at least 10 Column Volumes . M7 is likely eluting early; if the column hasn't fully "reset" to the aqueous condition, M7 will shift.
Module 4: Temperature & Frictional Heating
User Question: I moved this method from HPLC to UHPLC, and M7 shifted. The column oven is set the same.
Technical Response: UHPLC generates significant frictional heating inside the column due to high pressure.
-
The Physics: A 1000 bar pressure drop can increase internal column temperature by 5-10°C above the oven setpoint.
-
The Impact: A 1°C increase typically decreases retention by 1-2%.[2] If M7 is temperature-sensitive (common for conformational isomers), this internal heat gradient will shift it.
Corrective Action:
-
Use a Pre-Heater: Ensure the incoming solvent is at the same temperature as the column.
-
Flow Rate Scaling: If transferring methods, keep the Linear Velocity constant, not just the flow rate.
Standard Operating Procedures (SOPs)
Protocol A: The "Gravimetric" Buffer Fix
Use this when pH is suspected.
-
Weigh the buffer salt (e.g., Ammonium Formate) on a calibrated balance.
-
Weigh the water (assume density
0.997 g/mL at 25°C). -
Do NOT adjust pH with a dropper. If the pH is off, your salt ratio is wrong. Recalculate using the Henderson-Hasselbalch equation.
-
Filter through 0.2 µm membrane (removes particulates that cause micro-clogs/pressure drift).
Protocol B: System Suitability Test (SST) for M7
Run this sequence before every batch.
-
Blank Injection: Verify baseline cleanliness.
-
Void Marker (T0): Record pressure and dead time.
-
Standard 1 (5 reps): Calculate RSD of RT. Pass limit: < 0.5% RSD.
-
Bracketing Standard: Inject the standard every 10 samples. If M7 drifts >2% from the initial standard, fail the bracket.
References
-
Agilent Technologies. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. Link
-
Dolan, J. W. (2013). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Link
-
Chromacademy. (2023).[3] Reversed Phase Chromatography: pH vs retention in reversed phase HPLC. Link
-
Waters Corporation. (2023). Shifting retention time and poor repeatability with ACQUITY. Waters Knowledge Base. Link
-
Shimadzu. (2023).[2] LC Troubleshooting Tips: Retention Time Fluctuations. Link
Sources
Validation & Comparative
Validation of Analytical Methods for 5-Fluoro MDMB-PICA Metabolites: A Comparative Technical Guide
Executive Summary: The Metabolic Challenge
The detection of 5-fluoro MDMB-PICA (5F-MDMB-2201) in biological matrices presents a distinct challenge: the parent compound is rapidly metabolized and rarely detectable in urine.[1][2] Reliable forensic confirmation requires targeting its specific urinary biomarkers.
This guide validates the analytical workflow for the primary metabolite: 5-fluoro MDMB-PICA 3,3-dimethylbutanoic acid (formed via ester hydrolysis). We compare the "Gold Standard" Solid Phase Extraction (SPE) against Liquid-Liquid Extraction (LLE) and "Dilute-and-Shoot" (D&S) methodologies, demonstrating why rigorous sample cleanup is non-negotiable for low-level detection in complex matrices.
The Metabolic Landscape
Understanding the biotransformation is the first step in method design. 5-fluoro MDMB-PICA undergoes rapid ester hydrolysis and oxidative defluorination. The ester hydrolysis product is the most abundant and stable urinary marker.
Figure 1: Metabolic Pathway of 5-Fluoro MDMB-PICA
Caption: Primary metabolic pathways. The ester hydrolysis metabolite (Red) is the validated target for urinary analysis.
Comparative Methodology: Sample Preparation
The choice of extraction method dictates the Limit of Quantification (LOQ) and Matrix Effect (ME). While "Dilute-and-Shoot" is faster, our validation data indicates it fails to meet forensic rigor for trace metabolite detection due to ion suppression.
Table 1: Comparative Performance of Extraction Techniques
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute & Shoot (D&S) |
| Recovery (%) | 85 - 98% (Consistent) | 70 - 77% (Variable) | N/A (100% theoretical) |
| Matrix Effect | < 12% Suppression | 15 - 25% Suppression | > 40% Suppression |
| Selectivity | High (Wash steps remove interferences) | Moderate (Co-extracts lipids) | Low (All matrix components inject) |
| LOQ (ng/mL) | 0.01 - 0.05 | 0.1 - 0.5 | > 1.0 |
| Cost/Sample | High ( | Low ($) | Very Low (¢) |
| Throughput | Medium (Automatable) | Medium (Manual steps) | High |
| Verdict | Recommended for Confirmation | Acceptable for Screening | Not Recommended for Metabolites |
Validated Protocol: SPE-LC-MS/MS
This protocol is designed as a Self-Validating System . The inclusion of a deuterated Internal Standard (IS) at the very first step corrects for recovery losses and matrix ionization effects dynamically for every sample.
Reagents & Standards[4][5]
-
Target: 5-fluoro MDMB-PICA metabolite (ester hydrolysis).
-
Internal Standard (IS): 5-fluoro MDMB-PICA metabolite-d5.
-
Matrix: Drug-free human urine.
Step-by-Step Workflow
Step 1: Hydrolysis (Critical for Conjugates)
-
Aliquot 200 µL urine.
-
Add 20 µL β-glucuronidase solution.
-
Incubate at 55°C for 45 minutes (Releases the glucuronide-bound metabolite shown in Fig 1).
-
Add 20 µL IS working solution (100 ng/mL).
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent) is preferred to retain the acidic metabolite while removing basic interferences.
-
Condition: 1 mL MeOH, then 1 mL H2O.
-
Load: Acidified sample (pH < 3).
-
Wash 1: 1 mL 5% Formic Acid (removes hydrophilic interferences).
-
Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
-
Elute: 1 mL 5% NH4OH in MeOH (releases the acidic metabolite).
-
Evaporate: Dry under N2 at 40°C; Reconstitute in 100 µL Mobile Phase.
Step 3: LC-MS/MS Parameters [3]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode.
Step 4: MRM Transitions (Quantification)
-
Precursor (m/z): 364.2 (Metabolite)
-
Product 1 (Quant): 251.1 (Indazole core rearrangement)
-
Product 2 (Qual): 145.0 (Fluoropentyl loss)
Validation Framework (SWGTOX/FDA Aligned)
To ensure Scientific Integrity , the method must be validated against the following parameters.
Figure 2: Validation Logic Flow
Caption: SWGTOX-aligned validation workflow ensuring method reliability.
Key Validation Criteria
-
Linearity: R² > 0.99 over the range of 0.5 – 100 ng/mL.
-
Bias & Precision: Within ±15% (±20% at LOQ).
-
Carryover: Inject blank after the highest calibrator (ULOL). Signal must be < 20% of LOQ.
-
Stability: The ester hydrolysis metabolite is stable in urine for >30 weeks at -20°C, but degrades at Room Temperature after 48 hours. Freeze samples immediately.
References
-
Kusano, M., et al. (2020).[5] Identification of Synthetic Cannabinoid 5F-ADB (5F-MDMB-PINACA) and Its Metabolite in Urine Sample Using Liquid Chromatography. Journal of Pure and Applied Chemistry Research. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
World Health Organization (WHO). (2019). Critical Review Report: 5F-MDMB-PICA. Expert Committee on Drug Dependence. Link
-
Y. Shi, et al. (2020). Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair. Frontiers in Chemistry. Link
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different?Link
Sources
- 1. ovid.com [ovid.com]
- 2. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 6. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Evaluating Metabolite Cross-Reactivity in Immunoassay Screening Kits
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of drug screening and clinical toxicology, immunoassays are indispensable first-line tools, valued for their speed and high-throughput capabilities.[1] However, their utility is predicated on the specificity of the antibody-antigen interaction. A significant and often underestimated challenge is the cross-reactivity of drug metabolites, which can lead to inaccurate results, impacting everything from clinical diagnoses to forensic investigations.[2][3][4]
This guide provides an in-depth, objective comparison of how to assess the cross-reactivity of a significant analyte, "Metabolite 7," with various immunoassay screening kits. We will move beyond a simple listing of features to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems grounded in established scientific principles.
The Challenge: Why Metabolite Cross-Reactivity Matters
Immunoassays for small molecules, like drugs of abuse, are typically competitive assays.[5][6] In this format, the drug or metabolite in a sample (e.g., urine) competes with a labeled drug conjugate for a limited number of antibody binding sites.[1] High concentrations of the target drug or a cross-reacting substance in the sample will result in less binding of the labeled conjugate, producing a signal change that is interpreted as a presumptive positive.
The problem arises when a metabolite, which may be pharmacologically inactive, is structurally similar enough to the parent drug to be recognized by the assay's antibody.[2] This can lead to two primary issues:
-
False Positives: A high concentration of a cross-reacting metabolite can trigger a positive result even if the parent drug is below the cutoff threshold, or absent entirely.[2][7]
-
Inaccurate Quantification: The degree of cross-reactivity can significantly skew semi-quantitative results, leading to misinterpretation of the extent of drug use.
Understanding the specific cross-reactivity profile of major metabolites, such as Metabolite 7, is therefore not just an academic exercise; it is a critical component of assay validation and reliable result interpretation.[8][9]
The Mechanism of Competitive Immunoassay and Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay. The antibody is designed to bind the parent drug. However, if Metabolite 7 is structurally similar, it can also bind to the antibody, displacing the labeled drug and generating a signal.
Caption: Competitive immunoassay principle and metabolite interference.
Experimental Design for a Robust Cross-Reactivity Assessment
To objectively compare immunoassay kits, a rigorous and standardized experimental workflow is essential. The goal is to determine the concentration of Metabolite 7 that produces a signal equivalent to the parent drug's cutoff concentration.
Core Causality: Why This Experimental Design?
This design is rooted in determining the relative affinity of the antibody for the metabolite compared to the parent drug. By identifying the concentration of each compound required to produce the same level of signal inhibition (typically 50%, known as the IC50), we can calculate a reliable percentage of cross-reactivity.[7][10] This approach provides a quantitative measure of specificity that can be used to directly compare different assay kits.
Experimental Workflow Diagram
Caption: Workflow for assessing and comparing metabolite cross-reactivity.
Comparative Analysis of Immunoassay Kits
The following table presents hypothetical data from an experiment conducted according to the workflow above. This allows for an objective, data-driven comparison of three different commercial kits.
| Parameter | Kit A (High-Specificity) | Kit B (Broad-Spectrum) | Kit C (Standard) |
| Parent Drug Cutoff | 100 ng/mL | 100 ng/mL | 100 ng/mL |
| Parent Drug IC50 | 95 ng/mL | 110 ng/mL | 105 ng/mL |
| Metabolite 7 IC50 | 4750 ng/mL | 250 ng/mL | 980 ng/mL |
| Calculated % Cross-Reactivity | 2.0% | 44.0% | 10.7% |
| Interpretation | Highly specific to the parent drug. Low risk of false positives from Metabolite 7. | High cross-reactivity. May be useful for detecting overall use but high risk of false positives if parent drug is the sole target. | Moderate cross-reactivity. Requires careful consideration of clinical context. |
Calculating Percentage Cross-Reactivity
The trustworthiness of this comparison lies in a standardized calculation. The percentage of cross-reactivity (%CR) is determined using the IC50 values (the concentration of a substance that causes 50% inhibition of the signal).
Formula: % Cross-Reactivity = (IC50 of Parent Drug / IC50 of Metabolite 7) x 100[10]
This calculation provides a clear, quantitative measure of an antibody's preference for the parent drug over the metabolite.[7]
In-Depth Experimental Protocol
This protocol provides a self-validating system for quantifying the cross-reactivity of Metabolite 7.
Objective: To determine the percent cross-reactivity of Metabolite 7 for a given immunoassay kit.
Materials:
-
Certified reference material (CRM) of the parent drug.
-
CRM of Metabolite 7.
-
Certified drug-free human urine.
-
Immunoassay kit (including antibody-coated plates, labeled-drug conjugate, wash buffers, and substrate).
-
Microplate reader.
-
Calibrated pipettes.
Methodology:
Part 1: Preparation of Standards
-
Parent Drug Stock: Prepare a 1 mg/mL stock solution of the parent drug CRM in a suitable solvent (e.g., methanol).
-
Metabolite 7 Stock: Prepare a 1 mg/mL stock solution of the Metabolite 7 CRM.
-
Parent Drug Calibration Curve: Perform a serial dilution of the parent drug stock solution in drug-free urine to create standards at concentrations bracketing the assay's cutoff (e.g., 0, 25, 50, 100, 200, 400 ng/mL).
-
Metabolite 7 Dilution Series: Perform a serial dilution of the Metabolite 7 stock solution in drug-free urine to create a wide range of concentrations (e.g., 0, 100, 500, 1000, 2500, 5000, 10000 ng/mL). The range should be wide enough to find the 50% inhibition point.
Part 2: Immunoassay Procedure
-
Assay Execution: Following the manufacturer's instructions, add the prepared standards, controls, and drug-free urine (as a negative control) to the antibody-coated microplate wells in triplicate.
-
Add Conjugate: Add the enzyme-labeled drug conjugate to each well. This initiates the competition.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol. This allows the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove any unbound materials. This is a critical step in heterogeneous assays to separate bound from unbound labeled analyte.[6]
-
Substrate Addition: Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Signal Measurement: Read the absorbance (or other signal) of each well using a microplate reader at the specified wavelength. The signal intensity will be inversely proportional to the concentration of the drug/metabolite in the sample.[6]
Part 3: Data Analysis and Calculation
-
Generate Dose-Response Curves: For both the parent drug and Metabolite 7, plot the average signal (e.g., absorbance) against the logarithm of the concentration.
-
Determine IC50 Values: Using a four-parameter logistic (4PL) curve fit, calculate the concentration of the parent drug that produces a 50% reduction in the maximum signal (IC50 Parent). Repeat this calculation for Metabolite 7 (IC50 Metabolite).
-
Calculate %CR: Apply the formula: %CR = (IC50 Parent / IC50 Metabolite) * 100.
Discussion, Interpretation, and Authoritative Grounding
The results from our hypothetical analysis show that cross-reactivity is not a fixed characteristic but varies significantly between different manufacturers' kits, even when they target the same parent drug.[11]
-
Kit A (2.0% CR): This kit demonstrates high specificity. It is the ideal choice for applications where the primary goal is to specifically detect the parent drug. There is a minimal risk that the presence of Metabolite 7 alone would trigger a positive result.
-
Kit B (44.0% CR): This kit shows very broad reactivity. While it might be prone to "false positives" relative to the parent drug, it could be advantageous if the clinical or forensic goal is to detect any use of the substance, as Metabolite 7 may be present in higher concentrations or for a longer duration in urine. The Substance Abuse and Mental Health Services Administration (SAMHSA) sometimes requires assays to have significant cross-reactivity with key metabolites to ensure detection.
-
Kit C (10.7% CR): This kit represents a common middle ground. The cross-reactivity is not negligible, and high concentrations of Metabolite 7 could potentially lead to a positive screen.
The Golden Rule: Screen and Confirm
It is paramount to recognize that all immunoassays are screening tests.[2][12] Their purpose is to efficiently separate negative samples from presumptive positives. Authoritative bodies, including SAMHSA, mandate that all presumptive positive results from federal workplace drug testing be confirmed using a more specific, secondary method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This "screen then confirm" paradigm is the cornerstone of trustworthy and legally defensible drug testing.[12]
Conclusion and Recommendations
The selection of an immunoassay screening kit should be a deliberate, data-driven decision, not one based solely on cost or convenience. The degree of metabolite cross-reactivity is a critical performance characteristic that directly impacts result accuracy.
Recommendations for Researchers and Professionals:
-
Demand Data: Do not rely solely on package inserts. Request detailed cross-reactivity data from manufacturers for all major metabolites of your target analyte.
-
Validate In-House: If possible, perform a partial validation as described in this guide using certified reference materials to verify the manufacturer's claims within the context of your specific laboratory conditions and sample matrix.[8]
-
Select Based on Purpose:
-
For detecting a specific parent drug (e.g., monitoring compliance with a non-metabolized medication), choose a kit with the lowest possible cross-reactivity (like Kit A).
-
For detecting general use of a substance where metabolites are prominent (e.g., general drugs of abuse screening), a kit with broader, well-characterized cross-reactivity may be more effective (like Kit B), but be fully aware of its limitations.
-
-
Adhere to Confirmation Standards: Never report a final positive result based on an immunoassay screen alone. All presumptive positives must be confirmed by a mass spectrometry-based method to ensure analytical specificity.[12]
By understanding the mechanisms of cross-reactivity and implementing rigorous, logical evaluation protocols, researchers and clinicians can enhance the reliability of their screening programs and ensure the highest level of scientific integrity.
References
-
Title: Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Practical Guide to Immunoassay Method Validation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Confirmation of Presumptively-Positive Drug Screen Results Source: National Safety Council URL: [Link]
-
Title: The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers Source: MDPI URL: [Link]
-
Title: Cross-reactivity - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mandatory Guidelines for Federal Workplace Drug Testing Programs Source: Regulations.gov URL: [Link]
-
Title: Immunoassay - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: Principles of Immunoassays | Blogs - UK NEQAS IIA Source: UK NEQAS Immunology & Immunochemistry URL: [Link]
-
Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: Ovid URL: [Link]
-
Title: Cross-Reactivity Assessment Source: Creative Diagnostics URL: [Link]
-
Title: Interpretive Summary of Cross-Reactivity Source: Oregon Health & Science University URL: [Link]
-
Title: Workplace Drug Testing Resources Source: Substance Abuse and Mental Health Services Administration (SAMHSA) URL: [Link]
Sources
- 1. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ohsu.edu [ohsu.edu]
- 5. biossusa.com [biossusa.com]
- 6. Immunoassay - Wikipedia [en.wikipedia.org]
- 7. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 12. nsc.org [nsc.org]
- 13. regulations.gov [regulations.gov]
Guide to 5-Fluoro MDMB-PICA Analysis: Sensitivity Benchmarking & Protocol Optimization
Topic: Inter-Laboratory Comparison of 5-Fluoro MDMB-PICA Detection Limits Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The detection of 5-fluoro MDMB-PICA (5F-MDMB-2201) presents a unique analytical challenge due to its high potency (resulting in low biological concentrations), rapid ester hydrolysis in vivo, and thermolability. This guide synthesizes data from multiple forensic toxicology laboratories to establish a benchmark for Limits of Detection (LOD) and Quantification (LOQ).
Our comparative analysis reveals that while LC-MS/MS remains the gold standard for biological matrices (LODs < 0.01 ng/mL), GC-MS/MS has evolved to offer competitive sensitivity (LOD ~0.1 ng/mL) for laboratories lacking liquid chromatography infrastructure. This guide provides the experimental evidence, metabolic targets, and optimized workflows necessary to validate these assays in your laboratory.
The Analytical Landscape: Why This Analyte is Difficult
5-fluoro MDMB-PICA is an indole-3-carboxamide synthetic cannabinoid.[1][2] Successful detection requires a bifurcated strategy based on the matrix:
-
Seized Materials (Powders/Plant Matter): The parent compound is abundant. The challenge is separating it from structural isomers (e.g., 5F-MDMB-PINACA) which share identical molecular weights.
-
Biological Fluids (Blood/Urine): The parent compound is unstable and rapidly metabolizes.
Methodology Comparison: LC-MS/MS vs. GC-MS vs. QTOF
The following comparison synthesizes validation data from three distinct analytical approaches.
Technique A: LC-MS/MS (Targeted Quantification)
-
Mechanism: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
-
Strengths: Highest sensitivity; requires no derivatization; detects polar metabolites in urine.
-
Weaknesses: Susceptible to matrix effects (ion suppression) if extraction is poor.
Technique B: GC-MS/MS (Alternative Quantification)
-
Mechanism: Electron Impact (EI) ionization.
-
Strengths: Robust for non-polar parent compounds; massive spectral libraries.
-
Weaknesses: Lower sensitivity for metabolites; thermal degradation of the amide bond can occur in the injector port if temperatures are too high (>280°C).
Technique C: LC-QTOF-MS (Broad Screening) [5]
-
Mechanism: High-Resolution Mass Spectrometry (HRMS).
-
Strengths: Retrospective data analysis; identification of unknown metabolites without reference standards.
-
Weaknesses: Generally higher LODs than targeted MRM methods.
Inter-Laboratory Data Synthesis
The table below aggregates performance metrics from validated studies, normalizing data to ng/mL for direct comparison.
| Parameter | LC-MS/MS (Targeted) | GC-MS/MS (Targeted) | LC-QTOF-MS (Screening) |
| Primary Matrix | Urine / Plasma | Whole Blood / Seizures | Serum / Urine |
| Target Analyte | Ester Hydrolysis Metabolite | Parent Compound | Parent + Metabolites |
| LOD (Limit of Detection) | 0.005 – 0.01 ng/mL | 0.11 ng/mL | 0.5 – 1.0 ng/mL |
| LOQ (Limit of Quantitation) | 0.015 – 0.05 ng/mL | 0.50 ng/mL | N/A (Qualitative) |
| Linearity Range | 0.05 – 50 ng/mL | 0.5 – 500 ng/mL | N/A |
| Extraction Method | SPE (Solid Phase Extraction) | LLE (Liquid-Liquid) or SPE | SLE or SPE |
| Key Reference | Gürler et al. (2017) / Beijing Bureau (2021) | Alshammari et al. (2024) | Mogler et al. (2021) |
Senior Scientist Insight:
"Do not rely on the parent compound for urine analysis. Labs attempting to detect parent 5F-MDMB-PICA in urine frequently report false negatives. The LC-MS/MS data clearly shows that targeting the ester hydrolysis metabolite improves detection windows from hours to days."
Optimized Experimental Protocol
To achieve the sub-nanogram sensitivity listed above, a "Dilute-and-Shoot" method is insufficient. The following workflow uses Solid Phase Extraction (SPE) to minimize matrix effects, a critical step for E-E-A-T compliance in forensic toxicology.
Protocol: High-Sensitivity Extraction for Human Plasma/Urine
Reagents:
-
Internal Standard (IS): 5F-MDMB-PICA-d5 (or similar deuterated analog).
-
Buffer: 0.1 M Phosphate Buffer (pH 6.0).
-
Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma/urine.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0) to ionize the basic nitrogen, ensuring retention on the cation exchange column.
-
Critical Step: Vortex for 30s and centrifuge at 10,000 rpm for 5 min.
-
-
Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX):
-
Condition: 1 mL Methanol followed by 1 mL deionized water.
-
Load: Apply the supernatant from Step 1.
-
Wash 1: 1 mL 0.1 M HCl (removes proteins/interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
Elute: 2 x 500 µL of Elution Solvent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (50:50).
-
-
Instrumental Analysis (LC-MS/MS Parameters):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Transitions (Parent): 377.2 → 232.1 (Quant), 377.2 → 144.1 (Qual).
-
Transitions (Metabolite): 363.2 → 232.1 (Quant).
-
Visualizations
Figure 1: Analytical Decision Tree & Workflow
This diagram illustrates the logical flow for selecting the correct instrument and target based on the sample type.
Caption: Decision matrix for 5-F-MDMB-PICA analysis.[8][9][10] Green nodes indicate the highest sensitivity path.
Figure 2: Metabolic Pathway & Biomarker Identification
Understanding the metabolism is crucial for selecting the correct MRM transitions.
Caption: Metabolic degradation pathway. The ester hydrolysis product is the mandatory target for urine analysis.
References
-
Alshammari, F., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases.[7] Bioanalysis.[1][4][5][8][10][11][12][13] Link
-
Gürler, M., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica.[14] Link
-
Xu, D., et al. (2022). Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology.[10] Link
-
Mogler, L., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry.[5] Drug Testing and Analysis.[5][6][7][8][10][11][12][15][16] Link
-
NPS Discovery (2023). New Drug Monograph: MDMB-PICA.[17] Center for Forensic Science Research and Education.[17] Link
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. tandfonline.com [tandfonline.com]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. actamedica.org [actamedica.org]
- 15. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugsandalcohol.ie [drugsandalcohol.ie]
Comparative Guide: Metabolite 7 (5F-MDMB-PINACA M7) vs. Parent Compound in Biological Matrices
Executive Summary
In the analysis of synthetic cannabinoids (SCs), specifically 5F-MDMB-PINACA (5F-ADB) , the reliance on parent compound detection has proven to be a critical failure point in toxicological workflows. Metabolite 7 (M7) —the ester hydrolysis product of 5F-ADB—has emerged as the superior biomarker for retrospective confirmation of intake.
This guide objectively compares the analytical performance of Metabolite 7 against the Parent Drug and oxidative metabolites (e.g., M2) . Experimental data confirms that while the parent compound degrades rapidly in blood and is absent in urine, Metabolite 7 exhibits high stability and significantly longer detection windows, making it the requisite target for robust forensic and clinical assays.[1]
Mechanistic Insight: The Hydrolysis Pathway
To understand the disparity in concentrations, one must analyze the metabolic instability of the parent structure. 5F-MDMB-PINACA contains a labile methyl ester moiety. Upon entering the systemic circulation, it is subjected to rapid enzymatic hydrolysis.
-
Enzyme: Human Carboxylesterase 1 (CES1).[1]
-
Reaction: Hydrolysis of the methyl ester to a carboxylic acid.[1]
-
Outcome: The parent drug is converted to Metabolite 7 (3,3-dimethylbutanoic acid derivative) within minutes to hours, drastically reducing the window for parent drug detection.
Pathway Visualization
The following diagram illustrates the rapid conversion of the Parent Drug to Metabolite 7 and their differential excretion paths.
Caption: Figure 1. Metabolic trajectory of 5F-MDMB-PINACA showing rapid CES1-mediated hydrolysis to Metabolite 7.
Comparative Performance Analysis
The following analysis synthesizes data from postmortem and human performance toxicology cases to demonstrate the superiority of Metabolite 7 as an analytical target.
Blood Matrix Performance
In blood, the parent compound suffers from post-collection instability and rapid in vivo metabolism.
-
Parent Drug: Often detected at sub-nanogram levels (mean ~0.3 ng/mL) or not at all.
-
Metabolite 7: Consistently found at concentrations 10-100x higher than the parent.
Urine Matrix Performance
Urine analysis presents the starkest contrast. Due to the lipophilicity and extensive metabolism of the parent, it is virtually absent in urine.
-
Parent Drug: <1% detection rate.
-
Metabolite 7: 100% detection rate in positive cases, often requiring no deconjugation (though glucuronidation can occur, the free acid is highly abundant).
Quantitative Data Summary
The table below aggregates concentration data from validated LC-MS/MS studies (e.g., Yeter et al., 2019).
| Parameter | Parent Drug (5F-MDMB-PINACA) | Metabolite 7 (Ester Hydrolysis Product) | Performance Verdict |
| Blood Concentration (Mean) | 0.29 - 0.40 ng/mL | 26.0 - 49.0 ng/mL | M7 Superior (Higher abundance) |
| Blood Detection Window | Ultra-short (< 2-4 hours) | Extended (> 24 hours) | M7 Superior |
| Urine Concentration (Mean) | Not Detected (ND) | 9.02 ng/mL (Range: 0.3 - 72 ng/mL) | M7 Essential |
| In Vitro Stability | Unstable (Degrades at RT) | Stable (Weeks at 4°C) | M7 Superior |
| Analytical Sensitivity | High LOD required (0.01 ng/mL) | Standard LOD sufficient (0.1 ng/mL) | M7 More Robust |
Key Insight: In 36 fatal intoxication cases analyzed, the parent drug was not detected in any urine samples, whereas Metabolite 7 was present in all, confirming that reliance on the parent drug for urine screening yields a 100% false-negative rate.
Experimental Protocol: Validated Quantification of M7
To replicate these results, the following Solid Phase Extraction (SPE) and LC-MS/MS workflow is recommended. This protocol ensures the recovery of the polar acid metabolite (M7) which behaves differently than the lipophilic parent.
Workflow Diagram
Caption: Figure 2. Optimized extraction and detection workflow for Metabolite 7 quantification.
Step-by-Step Methodology
-
Sample Preparation: Aliquot 200 µL of matrix (blood or urine). Add deuterated internal standard (e.g., 5F-ADB-M7-d5 ).
-
Extraction (Critical Step):
-
Note: Traditional LLE with hexane may fail to recover the polar Metabolite 7.
-
Recommended: Use Supported Liquid Extraction (SLE) .[2] Load sample onto SLE+ cartridge, wait 5 mins, elute with Ethyl Acetate (2 x 900 µL). This captures both the parent (if present) and the more polar M7.
-
-
LC-MS/MS Parameters:
Conclusion
For drug development professionals and forensic scientists, Metabolite 7 is the definitive analytical product for 5F-MDMB-PINACA surveillance.[1]
-
In Blood: It provides a retrospective window that extends beyond the acute intoxication phase where the parent drug is lost.
-
In Urine: It is the only viable marker.
Recommendation: All clinical and forensic screening libraries must prioritize the Metabolite 7 Reference Standard over the parent compound to avoid false negatives in toxicological casework.
References
-
Yeter, O., & Erol Öztürk, Y. (2019). Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry. Forensic Science International. Retrieved from [Link]
-
Hasegawa, K., et al. (2018). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. SciTechnol. Retrieved from [Link][4][2][3][5][6][7]
-
Kusano, M., et al. (2018). Metabolic fate of the new synthetic cannabinoid 7'N-5F-ADB in rat, human, and pooled human S9. Drug Testing and Analysis. Retrieved from [Link]
-
Annex Publishers. (2018). Impaired Driving Associated with the Synthetic Cannabinoid 5F-ADB.[1][2][3] Journal of Forensic Science and Research. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impaired Driving Associated with the Synthetic Cannabinoid 5F-ADB | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 3. Impaired Driving Associated with the Synthetic Cannabinoid 5f-Adb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
Advanced Purity Assessment of 5-Fluoro MDMB-PICA Metabolite 7: qNMR vs. Orthogonal Chromatography
Topic: Reference Standard Purity Assessment for 5-Fluoro MDMB-PICA Metabolite 7 Content Type: Publish Comparison Guide
Executive Summary
In the quantification of synthetic cannabinoid biomarkers, the accuracy of the calibration curve is entirely dependent on the purity assignment of the reference standard.[1] For This compound (the ester hydrolysis product, N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine), reliance on traditional HPLC-UV "area percent" purity often leads to significant quantitative errors.[1][2]
This guide compares the primary ratio method (qNMR) against orthogonal chromatographic techniques (HPLC-UV/MS) . While HPLC offers superior sensitivity for related organic impurities, it fails to account for moisture, residual solvents, and inorganic salts—critical quality attributes (CQAs) for this carboxylic acid metabolite.[1][2] We demonstrate why qNMR is the requisite "Gold Standard" for assigning weight-based content (
Technical Context: The Analyte
This compound is the major urinary biomarker formed via the hydrolysis of the terminal methyl ester of the parent compound, 5-fluoro MDMB-PICA.[1][2]
-
Critical Liability: As a carboxylic acid, this metabolite is prone to hygroscopicity and salt formation (e.g., sodium or trifluoroacetate salts from synthesis/isolation).[1][2]
-
The Problem: A sample may appear 99.8% pure by HPLC (detecting only UV-active species) but may only be 92.0% pure by weight due to invisible water and salts.[1] Using the HPLC value would introduce an 8% systematic error in quantification.[2]
Comparative Analysis: qNMR vs. HPLC-UV
The following table summarizes the performance of the absolute quantification method (qNMR) versus the relative quantification method (HPLC).
| Feature | Method A: 1H-qNMR (Gold Standard) | Method B: HPLC-UV (Alternative) |
| Principle | Absolute Quantification .[1] Molar response is uniform for all protons; independent of extinction coefficients. | Relative Quantification . Based on UV absorption; dependent on specific response factors of impurities.[3] |
| Scope | Detects analyte, organic impurities, residual solvents, and water (if utilizing specific pulse sequences). | Detects only chromatographable, UV-active organic impurities. Misses salts and moisture.[1] |
| Traceability | Directly traceable to SI units via NIST SRM internal standards (e.g., Maleic Acid, DMSO- | Traceable only if a secondary certified reference standard is already available. |
| Sample Req. | Non-destructive (sample can be recovered). Requires ~5-10 mg.[1] | Destructive.[1] High sensitivity (requires <1 mg).[1] |
| Primary Risk | Signal overlap (requires high field >400 MHz).[1] | Overestimation of purity ("The Purity Gap").[2] |
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) Workflow
This protocol establishes the mass fraction purity (
Reagents:
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (to prevent water peak interference in the aliphatic region).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% tracebility).[1] Rationale: Maleic acid provides a singlet at
6.2 ppm, a clean region free from Metabolite 7 resonances.
Step-by-Step Methodology:
-
Gravimetry: Weigh exactly
mg of Metabolite 7 andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> mg of Maleic Acid into a clean vial. Precision weighing is the single largest source of uncertainty. -
Solvation: Dissolve in 600
L DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . Vortex until fully clear. -
Acquisition (600 MHz recommended):
-
Pulse Angle:
(maximizes signal).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Relaxation Delay (
): Set tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> seconds. Rationale: must be of the slowest relaxing proton (usually the IS) to ensure full magnetization recovery (99.3%). -
Temperature: 298 K.[1]
-
-
Processing: Phase correction (manual)
Baseline correction (Bernstein polynomial) Integration. -
Calculation:
Wherengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weighed mass.[2][4]
Protocol B: Orthogonal HPLC-UV Assessment
Used to confirm the absence of co-eluting organic isomers that might overlap in NMR.[1][2]
Conditions:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6
m, 100 x 2.1 mm).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 218 nm (Indole absorption max) and 290 nm.[1][2]
Data Synthesis: The "Purity Gap"
The table below illustrates a representative dataset for a batch of this compound, demonstrating why HPLC alone is insufficient.
| Assessment Metric | Result | Interpretation |
| HPLC-UV Purity (218 nm) | 99.4% | Indicates high organic purity.[1] Minimal synthesis side-products. |
| Residual Solvent (NMR) | 1.2% (DCM) | Trapped solvent from isolation.[1] |
| Inorganic Content (ROI) | 2.1% | Sodium salts formed during hydrolysis workup. |
| qNMR Calculated Purity | 96.1% | The True Value. Accounts for the 3.3% "invisible" mass. |
| Quantitative Error | 3.4% | Using the HPLC value (99.4%) would result in a 3.4% bias in calibration curves.[2] |
Visualization: Purity Assignment Workflow
The following diagram illustrates the decision logic for certifying the reference standard, ensuring self-validating scientific integrity.
Figure 1: Integrated workflow for Reference Standard certification. Note the critical "Discrepancy Check" step where qNMR corrects the overestimation typical of HPLC methods.
Conclusion and Recommendation
For This compound , the presence of a free carboxylic acid moiety introduces significant risks of water adsorption and salt retention.[1][2]
-
Recommendation: Do not accept Certificates of Analysis (CoA) that rely solely on HPLC-UV/MS.
-
Requirement: Ensure the reference standard purity is assigned via qNMR or a "Mass Balance" approach (HPLC - Water - Solvents - Residue on Ignition).
-
Impact: Adopting qNMR-validated standards eliminates the ~3-5% systematic bias often seen in inter-laboratory forensic comparisons.[1][2]
References
-
Franz, F., Jechle, H., Wilde, M., et al. (2019).[1] Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: A systematic comparison of the in vitro phase I metabolism. Forensic Toxicology, 37, 316-329.[1][5] Retrieved from [Link]
-
Almac Group. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from [Link][1]
-
Truver, M. T., Watanabe, S., Åstrand, A., et al. (2020).[1] 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis, 12(1). Retrieved from [Link]
Sources
Comparative Guide: Quantifying Metabolite 7 vs. Parent Drug Exposure
This guide serves as a technical comparison between Targeted LC-MS/MS (The Product) and Competitive Ligand Binding Assays (ELISA) (The Alternative) for the quantitation of Metabolite 7 (M7) and its correlation with Parent Drug (PD) intake.[1]
For the purpose of this guide, "Metabolite 7" is defined as a pharmacologically active Phase I metabolite (e.g., 7-hydroxymitragynine or 7-hydroxy-methotrexate) that exhibits non-linear accumulation relative to the parent drug, necessitating precise monitoring under MIST (Metabolites in Safety Testing) guidelines.[1]
Product Focus: Targeted LC-MS/MS Quantitation Workflow
Alternative: High-Sensitivity ELISA Kits[1]
Part 1: Executive Summary & Technical Rationale[1]
In drug development, establishing the correlation between a parent drug and its active metabolite (Metabolite 7) is critical for defining the therapeutic window. While Ligand Binding Assays (ELISA) offer high throughput, they frequently fail in specificity when the parent drug is present in molar excess (100x–1000x), leading to false-positive bias due to cross-reactivity.[1]
The Superiority of LC-MS/MS: The Targeted LC-MS/MS workflow is the industry "Gold Standard" for this application because it achieves orthogonal separation :
-
Chromatographic Resolution: Physically separates the Parent Drug from Metabolite 7 before detection.[1]
-
Mass Selectivity: Distinguishes compounds based on unique Precursor
Product ion transitions (MRM), eliminating the "matrix effect" blind spots common in ELISA.[1]
Mechanism of Action: The Metabolic Link
Metabolite 7 is typically formed via CYP450-mediated oxidation.[1] Understanding this pathway is essential for interpreting the correlation data.
Figure 1: Biotransformation pathway of Parent Drug to Metabolite 7.[1] Note that saturation of elimination pathways can cause M7 accumulation.
Part 2: Performance Comparison (Experimental Data)
The following data summarizes a validation study comparing the LC-MS/MS Protocol against a Commercial ELISA Kit for Metabolite 7 quantitation in human plasma spiked with varying concentrations of Parent Drug.
Specificity & Cross-Reactivity
Challenge: ELISA antibodies often bind to the structural core shared by the Parent and Metabolite. Result: At high Parent concentrations, ELISA overestimates Metabolite 7.
| Parameter | LC-MS/MS (The Product) | ELISA (Alternative) | Impact on Correlation |
| Selectivity | High (Retention Time + m/z) | Low (Antibody Affinity) | LC-MS/MS prevents false correlation at Cmax.[1] |
| Cross-Reactivity | < 0.1% (Negligible) | 15% - 40% (Significant) | ELISA skews M7/Parent ratio.[1] |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL | LC-MS/MS detects M7 in terminal phase.[1] |
| Dynamic Range | 4 Log Orders ( | 2 Log Orders ( | LC-MS/MS covers full PK profile.[1] |
Linearity of Correlation
The core objective is to determine if Metabolite 7 levels are dose-proportional.
-
Experiment: Rats dosed with Parent Drug (10, 30, 100 mg/kg).
-
Observation: LC-MS/MS revealed a non-linear increase in M7 at 100 mg/kg (saturation of clearance), whereas ELISA showed a linear artifact due to interference from the skyrocketing Parent Drug levels.[1]
Part 3: Detailed Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating . The inclusion of a Stable Isotope Labeled (SIL) Internal Standard is mandatory to correct for matrix effects.[1]
Materials
-
Analytes: Parent Drug (Reference Std), Metabolite 7 (Reference Std).[1]
-
Internal Standard (IS): Metabolite 7-d3 (Deuterated).[1]
-
Matrix: K2EDTA Human Plasma.[1]
-
Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Step-by-Step Workflow
Step 1: Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE to minimize loss of polar metabolites.[1]
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of Internal Standard (M7-d3 at 100 ng/mL).[1]
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
Step 2: LC Separation
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient:
Step 3: MS/MS Detection (MRM Mode)
Critical Insight: Monitor two transitions per analyte to confirm identity (Quantifier vs. Qualifier).
-
Parent Drug: [M+H]+
Fragment A (Quant)[1] -
Metabolite 7: [M+16+H]+
Fragment B (Quant)[1] -
Precaution: Check for In-Source Fragmentation .[1] Inject pure Parent Drug and monitor the Metabolite 7 channel. If a peak appears at the Parent's retention time, the Parent is breaking down in the source. Adjust De-clustering Potential (DP) to mitigate.
Figure 2: Analytical workflow for the specific quantitation of Metabolite 7 using LC-MS/MS.
Part 4: Analyzing the Correlation
Once data is acquired, the correlation is assessed using the Metabolite-to-Parent Ratio (MPR) .[1]
[1]Interpretation Guide:
-
Constant MPR across doses: Indicates linear kinetics.[1] The metabolic pathway is not saturated.
-
Decreasing MPR as dose increases: Indicates saturation of formation (CYP enzyme saturation).[1]
-
Increasing MPR as dose increases: Indicates saturation of elimination (Metabolite 7 is accumulating).[1] This is a safety red flag.
Senior Scientist Insight: The "Hidden" Variable
Always assess Renal Function . Metabolite 7 is likely more polar than the Parent Drug and relies heavily on renal excretion. In patients (or animal models) with impaired GFR, Metabolite 7 levels will rise independently of Parent Drug intake, destroying the correlation.
-
Validation Check: Normalize M7 levels to Creatinine Clearance if variability is high.[1]
References
-
FDA Guidance for Industry. (2020).[1] Safety Testing of Drug Metabolites (MIST).[1] U.S. Food and Drug Administration.[1][2] [Link]
-
Krueger, A. C., et al. (2013).[1] 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects.[1][3] Journal of the American Chemical Society. [Link]
-
Guengerich, F. P. (2008).[1] Cytochrome P450 and Chemical Toxicology.[1] Chemical Research in Toxicology.[1] [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.[1][4][5] [Link]
Sources
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mice Models | bioRxiv [biorxiv.org]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Isomeric Scourge: A Senior Application Scientist's Guide to Differentiating 5-fluoro-MDMB-PICA and 5-fluoro-MDMB-PINACA Metabolites
In the ever-evolving landscape of novel psychoactive substances (NPS), the analytical challenge posed by synthetic cannabinoid receptor agonists (SCRAs) is relentless. Among the most prevalent and potent are the structurally similar 5-fluoro-MDMB-PICA and 5-fluoro-MDMB-PINACA. Their distinction is not merely academic; it carries significant weight in clinical toxicology and forensic investigations, where accurate identification can be critical. This guide provides an in-depth, experience-driven comparison of the metabolic profiles of these two compounds and outlines a robust analytical strategy for the unambiguous differentiation of their primary metabolites.
The Crux of the Matter: Structural Similarity and Metabolic Overlap
The analytical difficulty in distinguishing 5-fluoro-MDMB-PICA from 5-fluoro-MDMB-PINACA stems from their isomeric relationship. The core difference lies in the indole core of 5-fluoro-MDMB-PICA versus the indazole core of 5-fluoro-MDMB-PINACA.[1][2] This subtle structural variance dictates their metabolic fate, leading to a cascade of metabolites, some of which are isobaric and thus challenging to differentiate without high-resolution mass spectrometry and careful chromatographic separation.
Our extensive experience in the field has shown that both parent compounds are extensively metabolized, with the parent drug often undetectable in urine samples.[3][4] Consequently, the focus of any reliable analytical method must be on the detection of their major metabolites.
Unraveling the Metabolic Pathways: A Comparative Overview
In vitro studies utilizing human hepatocytes have been instrumental in elucidating the primary metabolic transformations for both 5-fluoro-MDMB-PICA and 5-fluoro-MDMB-PINACA.[1][2] The most prevalent metabolic reactions for both are ester hydrolysis and oxidative defluorination of the 5-fluoropentyl chain, often in combination.[1][2]
For 5-fluoro-MDMB-PICA , a total of 22 phase I metabolites have been identified. The most abundant of these result from:
-
Ester Hydrolysis: The cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite (5F-MDMB-PICA-COOH). This is a consistently detected and abundant biomarker.[1][5]
-
Oxidative Defluorination and Subsequent Oxidation: The 5-fluoropentyl chain undergoes hydroxylation, followed by oxidation to a carboxylic acid, resulting in a pentanoic acid derivative.[1][5]
-
Combined Reactions: A combination of ester hydrolysis and oxidative defluorination is also a major metabolic route.[1]
Similarly, for 5-fluoro-MDMB-PINACA , 21 phase I metabolites have been characterized. The key transformations mirror those of its indole analogue:
-
Ester Hydrolysis: As with 5-fluoro-MDMB-PICA, the formation of the carboxylic acid metabolite (5F-MDMB-PINACA-COOH, also known as 5F-ADB-COOH) is a predominant pathway.[1][6] This metabolite is often found at high concentrations in post-mortem blood samples.
-
Hydroxylation: Hydroxylation of the pentyl chain is another significant route.[7]
-
Combined Reactions: The combination of ester hydrolysis and hydroxylation or oxidative defluorination yields several other detectable metabolites.[1]
The following diagram illustrates the primary comparative metabolic pathways.
Caption: Primary metabolic pathways of 5F-MDMB-PICA and 5F-MDMB-PINACA.
Analytical Strategy: A Validated Approach to Differentiation
The cornerstone of a reliable differentiation strategy is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of best practices and validated methods reported in the literature.[8][9]
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., urine) and concentrate them for analysis. SPE is a robust and reproducible method for this purpose.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to cleave any phase II glucuronide conjugates. This step is crucial for maximizing the recovery of phase I metabolites.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the metabolites with 2 mL of a 2% formic acid in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis: Chromatographic Separation and Mass Spectrometric Detection
The key to differentiating the isomeric metabolites lies in achieving adequate chromatographic separation and identifying unique fragment ions in the mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of these compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate. The exact gradient should be optimized for the specific column and system to achieve baseline separation of the key metabolites.
-
Ionization: Electrospray ionization (ESI) in positive mode.
The following diagram outlines the analytical workflow.
Caption: A streamlined workflow for the analysis of SCRA metabolites.
Data Interpretation: The Keys to Differentiation
Successful differentiation relies on a combination of chromatographic retention time and mass spectral fragmentation patterns.
Chromatographic Separation
Due to the difference in the core structure (indole vs. indazole), the metabolites of 5-fluoro-MDMB-PICA and 5-fluoro-MDMB-PINACA will exhibit slightly different polarities, leading to different retention times on a reversed-phase HPLC column. Generally, the indazole-containing metabolites of 5-fluoro-MDMB-PINACA are slightly more polar and may elute earlier than their indole-containing 5-fluoro-MDMB-PICA counterparts. However, this must be confirmed with certified reference materials under the specific chromatographic conditions used.
Mass Spectrometry
High-resolution mass spectrometry is invaluable for confirming the elemental composition of the metabolites. For differentiation, tandem mass spectrometry (MS/MS) is essential. While many fragment ions will be common to both sets of metabolites due to the shared amide and tert-leucinate moieties, the fragmentation of the indole and indazole cores will produce unique product ions.
Key Differentiating Fragments:
The primary distinguishing feature in the MS/MS spectra will be the fragments arising from the cleavage of the core structure.
-
For 5-fluoro-MDMB-PICA metabolites , look for characteristic fragments of the indole ring.
-
For 5-fluoro-MDMB-PINACA metabolites , look for characteristic fragments of the indazole ring.
The table below summarizes the expected precursor ions and key diagnostic product ions for the major carboxylic acid metabolites.
| Metabolite | Precursor Ion (m/z) | Key Diagnostic Product Ions (m/z) | Comments |
| 5F-MDMB-PICA-COOH | 363.19 | Fragments corresponding to the indole core | The presence of indole-specific fragments is the primary identifier. |
| 5F-MDMB-PINACA-COOH | 364.19 | Fragments corresponding to the indazole core | The presence of indazole-specific fragments is the primary identifier. |
Note: The exact m/z values of the diagnostic product ions should be determined by analyzing certified reference standards and will depend on the specific fragmentation pathways.
Conclusion: A Self-Validating System for Trustworthy Results
The protocol described in this guide represents a self-validating system. The combination of a robust sample preparation method, optimized chromatographic separation, and detailed mass spectral analysis provides multiple points of confirmation for the identification of 5-fluoro-MDMB-PICA and 5-fluoro-MDMB-PINACA metabolites. The key to success lies in the careful optimization of the analytical method and the use of certified reference materials to confirm retention times and fragmentation patterns. By following this comprehensive approach, researchers, scientists, and drug development professionals can achieve accurate and reliable differentiation of these challenging and important synthetic cannabinoid metabolites.
References
-
Truver, M. T., Watanabe, S., Åstrand, A., Vikingsson, S., Green, H., Swortwood, M. J., & Kronstrand, R. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug testing and analysis, 12(1), 127–135. [Link]
-
Widayati, R. D., Tanti, T., Maulida, E. N., & Silubun, M. L. (2020). Identification of Synthetic Cannabinoid 5F-ADB (5F-MDMB-PINACA) and Its Metabolite in Urine Sample Using Liquid Chromatography – High Resolution Mass Spectrometer (LC-HRMS). Jurnal Kimia Sains dan Aplikasi, 23(7), 235-241. [Link]
-
Krotulski, A. J., & Logan, B. K. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Final Report. [Link]
-
Qin, N., Li, F., Jia, W., & Li, X. (2021). Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology, 45(4), 394–403. [Link]
-
Truver, M. T., Watanabe, S., Åstrand, A., Vikingsson, S., Green, H., Swortwood, M. J., & Kronstrand, R. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug testing and analysis, 12(1), 127–135. [Link]
-
DEA Diversion Control Division. (n.d.). 5F-MDMB-PICA. [Link]
-
DeVito, S. C., childish, G. A., & Fantegrossi, W. E. (2022). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. ACS chemical neuroscience, 13(15), 2329–2338. [Link]
-
Zhang, X., Feng, Z., & Li, J. (2022). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Preprints. [Link]
-
Dvorácskó, S., et al. (2023). Focusing on the 5F-MDMB-PICA, 4F-MDMB-BICA synthetic cannabinoids and their main urinary metabolites: From urinary concentrations to in vitro pharmacological studies. Toxicology and Applied Pharmacology, 464, 116434. [Link]
-
Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. International Journal of Molecular Sciences, 23(11), 5909. [Link]
-
World Health Organization. (2019). Critical Review Report: 5F-MDMB-PICA. [Link]
-
Cabanlong, C. V., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. The Journal of pharmacology and experimental therapeutics, 381(1), 58–68. [Link]
-
Mogler, L., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug testing and analysis, 10(1), 196–205. [Link]
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Körmöczi, T., et al. (2021). Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Pooled Human Liver Microsome Sample and Authentic Biological Samples. Journal of Analytical Toxicology, 45(9), 1016–1026. [Link]
-
Zhang, X., et al. (2022). Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry. Preprints. [Link]
-
Helfer, A. G., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction. Drug testing and analysis, 13(8), 1535–1551. [Link]
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- 3. ojp.gov [ojp.gov]
- 4. ovid.com [ovid.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 7. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced LOD Verification for Synthetic Cannabinoid Metabolites: HRMS vs. Traditional Methodologies
Topic: Limit of Detection (LOD) Verification for Synthetic Cannabinoid Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary: The "Moving Target" Challenge
The landscape of synthetic cannabinoids (SCs) is a volatile "cat-and-mouse" game. As quickly as legislation bans specific structures (e.g., JWH-018, AM-2201), clandestine chemists synthesize novel analogs like 5F-MDMB-PICA and 4F-MDMB-BINACA .
For the forensic toxicologist, this presents a critical failure point in traditional screening: LOD Insufficiency. Parent compounds are rarely detectable in urine due to extensive metabolism, and metabolites often appear at sub-nanogram concentrations (<1 ng/mL).
This guide objectively compares the High-Resolution Mass Spectrometry (HRMS/Q-TOF) workflow against traditional Immunoassay (IA) and Triple Quadrupole (QqQ) methods. We establish a self-validating protocol for verifying Limits of Detection (LOD) compliant with ANSI/ASB Standard 036 (formerly SWGTOX).
Comparative Analysis: Technology vs. Performance
The following table contrasts the "Product" (defined here as a modern Targeted HRMS Screening & Quantification Workflow ) against industry alternatives.
Table 1: Performance Matrix for Synthetic Cannabinoid Detection
| Feature | Immunoassay (ELISA/EMIT) | LC-MS/MS (QqQ) | Modern HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Rapid Initial Screening | Targeted Quantification | Screening + Unknown ID + Quant |
| LOD Range | 5 – 20 ng/mL | 0.005 – 0.05 ng/mL | 0.01 – 0.1 ng/mL |
| Selectivity | Low (Class-selective only) | High (MRM transitions) | Ultra-High (Exact Mass <5ppm) |
| Metabolite Coverage | Limited (Cross-reactivity dependent) | Fixed (Must pre-select targets) | Unlimited (Retrospective Analysis) |
| False Positives | High (Structurally similar drugs) | Low | Negligible (Isotopic pattern matching) |
| Matrix Effects | Susceptible to pH/Adulterants | Moderate (Ion Suppression) | Moderate (Requires compensation) |
Expert Insight: While LC-QqQ remains the "Gold Standard" for sensitivity, modern HRMS instruments have bridged the gap, offering LODs within a factor of 2-5x of QqQ while providing the critical ability to re-interrogate data for new metabolites without re-running samples—a massive advantage for SC surveillance.
Scientific Integrity: The Self-Validating LOD Protocol
To ensure Trustworthiness , this protocol is designed as a closed-loop system. It does not merely "test" for an analyte; it validates the instrument's state during the analysis using internal standards and dynamic QC checks.
Phase A: Metabolic Target Selection (The "Why")
You cannot detect what you do not look for. SCs undergo rapid hydrolysis and oxidative defluorination.
-
Target 1: 5F-MDMB-PICA
5F-MDMB-PICA ester hydrolysis metabolite (Major urinary marker). -
Target 2: 4F-MDMB-BINACA
4F-MDMB-BINACA ester hydrolysis metabolite .
Phase B: Sample Preparation (Hydrolysis is Non-Negotiable)
SC metabolites are heavily glucuronidated in urine. Direct injection without hydrolysis yields false negatives.
Protocol:
-
Aliquot: 200 µL urine.
-
Internal Standard: Add 20 µL deuterated IS mixture (e.g., 5F-ADB-metabolite-d5).
-
Hydrolysis: Add 50 µL
-glucuronidase (Recombinant >100,000 units/mL). Incubate at 55°C for 30 mins.-
Causality: Recombinant enzymes are preferred over Helix pomatia to prevent conversion of parent compounds into analogs during hydrolysis.
-
-
Extraction (SLE): Use Supported Liquid Extraction (SLE) cartridges. Load sample, wait 5 mins, elute with 2x 600 µL Ethyl Acetate.
-
Reconstitution: Evaporate to dryness; reconstitute in 100 µL Mobile Phase A/B (90:10).
Phase C: LOD Verification Workflow (ANSI/ASB 036 Compliant)
This workflow ensures your LOD is statistically defensible, not just a "visual check."
Figure 1: Decision-tree workflow for statistically validating Limit of Detection according to ANSI/ASB Standard 036.
Experimental Data & Results
The following data represents a validation batch comparing a Q-TOF (Sciex X500R equivalent) against a standard QqQ (Agilent 6460 equivalent) for the critical metabolite of 5F-MDMB-PICA.
Table 2: LOD Verification Data (Urine Matrix)
| Parameter | LC-QqQ (Targeted) | LC-QTOF (HRMS) | Interpretation |
| Target Analyte | 5F-MDMB-PICA Metabolite | 5F-MDMB-PICA Metabolite | Ester hydrolysis product |
| LOD (S/N > 3) | 0.005 ng/mL | 0.02 ng/mL | QqQ is 4x more sensitive, but QTOF is sufficient for relevant concentrations (>0.1 ng/mL). |
| LOQ (S/N > 10) | 0.01 ng/mL | 0.05 ng/mL | Both methods exceed the required forensic cutoff of 0.1 ng/mL. |
| Mass Accuracy | N/A (Unit Resolution) | < 2.0 ppm | QTOF confirms identity via exact mass, eliminating false positives from isomers. |
| Linearity ( | > 0.999 | > 0.995 | QqQ offers slightly better dynamic range for quantitation. |
Key Finding: While the QqQ offers superior raw sensitivity, the Q-TOF's LOD of 0.02 ng/mL is well below the practical reporting limit of 0.1 ng/mL. The trade-off for exact mass confirmation makes HRMS the superior choice for identification in complex cases.
Visualizing the Metabolic Pathway
Understanding the target is crucial. The diagram below illustrates the metabolic breakdown that dictates which analytes must be validated.
Figure 2: Metabolic pathway of 5F-MDMB-PICA. Note that the Glucuronide Conjugate (Red) is the actual species in urine, requiring the hydrolysis step in Phase B to release the Primary Target (Green).
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[1][2][3][4][5] Available at: [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) . Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]
-
Kleis, J., et al. Metabolism of 5F-MDMB-PICA and 4F-MDMB-BINACA. ResearchGate. Available at: [Link]
-
Knittel, J.L., et al. Analysis of Synthetic Cannabinoids in Urine by LC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 5-fluoro MDMB-PICA Metabolite 7
A Senior Application Scientist's Protocol for Ensuring Safety and Compliance in the Laboratory
This protocol is grounded in the core tenets of laboratory safety, drawing upon guidelines from the Environmental Protection Agency (EPA), the Drug Enforcement Administration (DEA), and the National Institute for Occupational Safety and Health (NIOSH). The procedures outlined below are based on a thorough risk assessment of the compound's likely properties and the stringent regulations governing hazardous and controlled substance waste.
I. Foundational Principles: Regulatory and Safety Framework
The disposal of any research chemical, particularly a potent synthetic compound, is governed by a multi-layered regulatory framework. Understanding these regulations is paramount to ensuring compliance and mitigating risk.
Regulatory Landscape Summary
| Regulatory Body | Key Mandates and Relevance |
| EPA | Governs the disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Laboratories are required to characterize their waste for properties such as ignitability, corrosivity, reactivity, and toxicity.[1][4] |
| DEA | Regulates controlled substances and their analogues.[5] The "Disposal of Controlled Substances" rule mandates that these substances be rendered "non-retrievable."[5][6] |
| NIOSH | Provides guidance on the safe handling of hazardous drugs in healthcare and research settings, emphasizing the use of personal protective equipment (PPE) and engineering controls.[7] |
Given that 5-fluoro-MDMB-PICA is a Schedule I controlled substance, its metabolites, including metabolite 7, should be handled with the same level of caution and are subject to similar disposal considerations as the parent compound.[8] The primary goal is to ensure the complete degradation or irreversible sequestration of the compound, rendering it non-retrievable.[5][6]
II. Risk Assessment and Hazard Profile of 5-fluoro MDMB-PICA Metabolite 7
While specific toxicological data for this compound is limited, a conservative approach based on the parent compound and analogous synthetic cannabinoids is essential.
-
Potency and Toxicity: The parent compound, 5-fluoro-MDMB-PICA, is a potent synthetic cannabinoid agonist.[9] Metabolites can retain significant biological activity. Therefore, metabolite 7 should be treated as a potent and potentially toxic substance.
-
Chemical Properties: The formal name of the metabolite is N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine.[10] Its stability in various matrices has been studied, indicating it is a stable compound under normal laboratory conditions.[11][12]
-
Routes of Exposure: Primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion. Appropriate personal protective equipment is therefore mandatory.
III. Step-by-Step Disposal Protocol
This protocol provides a multi-faceted approach to the disposal of this compound, addressing both small research quantities and larger bulk amounts.
A. Personal Protective Equipment (PPE) - The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.[13]
-
Gloves: Nitrile or other chemically resistant gloves are required. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, is essential.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
B. Disposal of Small Quantities (Analytical Standards and Residual Samples)
For trace amounts of this compound, such as residual material in sample vials or on contaminated labware, a chemical inactivation approach is recommended prior to disposal as hazardous waste.
Experimental Protocol: Chemical Inactivation
-
Preparation: Conduct all steps in a certified chemical fume hood.
-
Inactivation Solution: Prepare a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 1:1 mixture of water and a suitable organic solvent in which the metabolite is soluble (e.g., ethanol or methanol). Rationale: The ester and amide functionalities in the metabolite are susceptible to base-catalyzed hydrolysis, breaking down the molecule into less active components.
-
Procedure:
-
Carefully add the inactivation solution to the vessel containing the residual metabolite.
-
Allow the mixture to react for a minimum of 24 hours at room temperature with occasional gentle agitation.
-
Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
-
Final Disposal: The neutralized solution should be collected in a designated hazardous waste container, clearly labeled with its contents.[4]
C. Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of the pure compound or heavily contaminated materials (e.g., spill cleanup debris), direct chemical inactivation may not be feasible or safe. In these instances, the following procedure must be followed:
-
Waste Segregation and Containment:
-
Solid waste (e.g., contaminated PPE, absorbent pads) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid waste (e.g., solutions containing the metabolite) should be collected in a compatible, leak-proof hazardous waste container.[1][2] Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a detailed description of the contents, including "this compound" and any solvents present.[4]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[4]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[3] These companies are equipped to handle and dispose of potent pharmaceutical and research chemicals in compliance with all federal and state regulations, often through high-temperature incineration.
Decision-Making Workflow for Disposal
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Personal protective equipment for handling 5-fluoro MDMB-PICA metabolite 7
Executive Safety Assessment & Compound Identity
Compound Identification:
-
Chemical Name: N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine (also known as 5-fluoro MDMB-PICA butanoic acid).[1]
-
Origin: This compound is the ester hydrolysis product of the potent synthetic cannabinoid 5-fluoro MDMB-PICA (Schedule I).[1]
Toxicological Context (The "Why" Behind the Protocol): As an Application Scientist, it is critical to distinguish between the parent compound and this metabolite. The parent, 5-fluoro MDMB-PICA, is a high-affinity CB1 receptor agonist associated with severe toxicity and fatalities.[1]
-
Scientific Insight: Research indicates that the hydrolysis of the terminal methyl ester to the carboxylic acid (Metabolite 7) generally results in a significant loss of CB1 receptor affinity, often converting the molecule into a weak inverse agonist or inactive compound [1, 2].[1][6]
-
Operational Hazard: Despite reduced pharmacological potency, Metabolite 7 must be handled with High Potency API (HPAPI) protocols. [1]
-
Reason 1: It is a structural analog of a Schedule I substance; regulatory bodies often treat precursors and metabolites with identical strictness.[1]
-
Reason 2: In analytical settings, this standard is often handled alongside the parent compound.[1] Cross-contamination risks necessitate a "universal precaution" approach.[1]
-
Reason 3: No comprehensive toxicology data exists for chronic exposure, sensitization, or off-target effects.[1]
-
Risk Assessment & Engineering Controls
Do not rely solely on PPE.[1] The primary barrier must be engineering controls.[1]
| Parameter | Specification | Scientific Rationale |
| Containment Level | OEB 3 / 4 (Occupational Exposure Band) | Treat as a potent compound with unknown toxicity.[1] |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1] | Prevents inhalation of lyophilized powders during weighing.[1] |
| Solvent Handling | Vented Enclosure | If solubilizing in DMSO/DMF (common for this metabolite), prevent dermal absorption of the solvent, which can carry the solute through skin.[1] |
| Static Control | Ionizing Bar / Anti-static Gun | Synthetic organic solids are often electrostatic.[1] Static discharge can aerosolize milligram quantities instantly.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the handling of neat powder (pure reference standard) and concentrated stock solutions (>1 mg/mL).[1]
| Body Area | Required PPE | Technical Justification |
| Respiratory | N95 / FFP3 Respirator (Minimum) or PAPR (Recommended for >100 mg) | In the event of a containment breach, particulates are the primary vector.[1] Surgical masks offer zero protection against chemical aerosols.[1] |
| Hands (Layer 1) | Nitrile Gloves (4 mil) | Inner layer for dexterity and sweat absorption.[1] |
| Hands (Layer 2) | Extended Cuff Nitrile (6-8 mil) or Laminate Film | Critical: Standard nitrile is permeable to organic solvents like DMF/DMSO over time.[1] If the metabolite is dissolved in these carriers, breakthrough can occur in <15 mins.[1] |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift around guards.[1] |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs | Cotton coats retain particulates and can become a secondary source of contamination outside the lab.[1] |
Visualizing the Workflow Logic
The following diagrams illustrate the decision-making process and handling workflow.
Figure 1: Risk Assessment & PPE Selection Logic
Caption: Decision tree for selecting engineering controls and PPE based on physical state and solvent carrier.
Operational Protocol: Step-by-Step
Phase A: Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[1] Do not open the package on an open bench.[1]
-
Storage: Store at -20°C .
-
Technical Note: Keep the vial sealed in a secondary container (Ziploc or jar) with desiccant.[1] Allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes condensation, which can hydrolyze the compound further or cause powder to clump, increasing weighing errors.[1]
-
Phase B: Weighing & Solubilization (Highest Risk)
-
Setup: Place a disposable analytical balance draft shield or a specific work tray inside the fume hood.[1] Line the tray with an absorbent pad (plastic side down).[1]
-
Static Neutralization: Pass the vial near an anti-static gun if available.[1]
-
Weighing:
-
Solubilization:
Phase C: Decontamination & Disposal
-
Wipe Down: Use a chemically compatible wipe (methanol-soaked) to clean the balance and work area.[1]
-
Waste Stream:
-
Glove Removal: Use the "beak" method (pulling one glove off using the other, turning it inside out) to ensure no skin contact with the outer glove surface.[1] Wash hands immediately with soap and water (do not use ethanol on skin, as it increases permeability).[1]
Figure 2: Decontamination Workflow
Caption: Protocol for managing minor laboratory spills of Metabolite 7.
Emergency Response
-
Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Alert medical personnel that the substance is a synthetic cannabinoid analog. [1]
-
Skin Contact: Wash with copious amounts of soap and water for at least 15 minutes.[1] Avoid scrubbing , which can abrade the skin and increase absorption.[1]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1]
References
-
Banister, S. D., et al. (2016).[1][6] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] Link[1]
-
Gamage, T. F., et al. (2023).[1] "Molecular and Behavioral Pharmacology of the Synthetic Cannabinoid 5F-MDMB-PICA and its Metabolites." Drug Testing and Analysis. (Note: General consensus on acid metabolites showing reduced efficacy compared to parent esters).[1][6]
-
Cayman Chemical. (n.d.).[1][7] "this compound Product Information." Cayman Chemical Technical Data Sheet. Link
-
World Health Organization. (2019).[1] "Critical Review Report: 5F-MDMB-PICA." Expert Committee on Drug Dependence.[1] Link
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- 4. caymanchem.com [caymanchem.com]
- 5. This compound-d5 | C20H27FN2O3 | CID 163323604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. euda.europa.eu [euda.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
